molecular formula C11H13N3O B1202311 Feprosidnine CAS No. 22293-47-6

Feprosidnine

Cat. No.: B1202311
CAS No.: 22293-47-6
M. Wt: 203.24 g/mol
InChI Key: HFLCEELTJROKMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Feprosidnine, also known under the brand name Sydnophen, is a stimulant compound developed in the USSR in the 1970s . It is structurally related to mesocarb but possesses its own distinct pharmacological profile, including noted antidepressant activity . Chemically, it is classified as a mesoionic sydnone imine . This compound has a complex, multi-target mechanism of action, the relative importance of which is still being elucidated. Research indicates its effects include reversible monoamine oxidase inhibition (MAOI), as well as cholinergic, adrenergic, opioid, and nitric oxide-donating actions . This makes it a valuable research tool for investigating these pathways and their interplay. Historically, its clinical research applications focused on conditions such as apathetic and asthenic depressions, fatigue, apathetic syndrome, and narcolepsy . The product is provided For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use .

Properties

IUPAC Name

3-(1-phenylpropan-2-yl)-1-oxa-3-azonia-2-azanidacyclopent-3-en-5-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-9(14-8-11(12)15-13-14)7-10-5-3-2-4-6-10/h2-6,8-9,12H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFLCEELTJROKMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)[N+]2=CC(=N)O[N-]2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3441-64-3 (mono-hydrochloride)
Record name Feprosidnine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022293476
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID801027235
Record name 3-(1-Methyl-2-phenylethyl)sydnone imine, monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801027235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22293-47-6
Record name 1,2,3-Oxadiazolium, 5-amino-3-(1-methyl-2-phenylethyl)-, inner salt
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22293-47-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Feprosidnine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022293476
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(1-Methyl-2-phenylethyl)sydnone imine, monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801027235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FEPROSIDNINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1G4W8NR1PT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Core Mechanism of Action of Feprosidnine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Feprosidnine, also known by its brand name Sydnophen, is a psychostimulant drug developed in the Soviet Union in the 1970s.[1][2] Structurally classified as a mesoionic sydnone (B8496669) imine, it is related to another Russian-developed drug, mesocarb.[1][2] While its precise, complete mechanism of action has not been fully elucidated in publicly available English-language literature, it is recognized as a compound with a multifactorial pharmacological profile.[1][2][3] This guide provides a comprehensive overview of the known and proposed mechanisms of action of this compound, drawing from available data and the pharmacology of related compounds. It is intended to serve as a technical resource for researchers and professionals in drug development. The primary established effects of this compound include reversible monoamine oxidase (MAO) inhibition, along with modulatory actions on cholinergic, adrenergic, and opioid systems.[1][2][3] Furthermore, as a sydnone imine derivative, it is proposed to act as a nitric oxide (NO) donor.[1][2][4]

Core Pharmacological Profile: A Multi-Targeted Approach

This compound's complex psychostimulant and antidepressant effects are believed to arise from its interaction with several key neurotransmitter systems.[1] The relative contribution of each of these actions to its overall clinical profile is an area that warrants further investigation.

Monoamine Oxidase (MAO) Inhibition

A central feature of this compound's mechanism is its role as a reversible inhibitor of monoamine oxidase (MAO).[1] MAO is a critical enzyme responsible for the degradation of monoamine neurotransmitters such as dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506). By inhibiting MAO, this compound increases the synaptic availability of these neurotransmitters, which is a well-established mechanism for antidepressant and psychostimulant effects. The reversibility of this inhibition is a key characteristic, suggesting a lower potential for certain adverse effects, such as the "cheese effect" associated with irreversible MAOIs.[5]

Quantitative Data Summary: Monoamine Oxidase Inhibition

CompoundTargetIC50 / KiSelectivityReference
This compound MAO-A, MAO-BNot AvailableNot Available-
ClorgylineMAO-AIC50: 2.99 nMMAO-A selective[6]
Deprenyl (Selegiline)MAO-BIC50: 7.04 nMMAO-B selective[6]
HarmalineMAO-AIC50: 2.3 nMMAO-A selective[4]
LazabemideMAO-BIC50: 18 nMMAO-B selective[4]

MAO_Inhibition cluster_neurotransmitters Monoamine Neurotransmitters This compound This compound MAO Monoamine Oxidase (MAO) This compound->MAO Reversible Inhibition Dopamine Dopamine MAO->Dopamine Degradation Norepinephrine Norepinephrine MAO->Norepinephrine Degradation Serotonin Serotonin MAO->Serotonin Degradation Increased_Neurotransmitters Increased Synaptic Neurotransmitter Levels

Adrenergic System Modulation

This compound is reported to have adrenergic actions, contributing to its stimulant effects.[1][2] This likely involves mechanisms that increase the availability of norepinephrine in the synapse. This could be a secondary effect of MAO inhibition or may involve direct or indirect interactions with adrenergic receptors or transporters. Adrenergic drugs can mimic the effects of epinephrine (B1671497) and norepinephrine, leading to increased heart rate, blood pressure, and alertness.[7]

Adrenergic_Modulation This compound This compound Adrenergic_System Adrenergic System This compound->Adrenergic_System Modulation Norepinephrine_Release Increased Norepinephrine Release/Availability Adrenergic_System->Norepinephrine_Release Adrenergic_Receptors Adrenergic Receptors (α, β) Norepinephrine_Release->Adrenergic_Receptors Activation Sympathetic_Response Sympathetic Nervous System Response Adrenergic_Receptors->Sympathetic_Response

Cholinergic System Interaction

Cholinergic effects of this compound have been noted, although the specific interactions with nicotinic or muscarinic receptors are not well-defined in the available literature.[1][2] The cholinergic system is integral to cognitive functions such as learning and memory, and its modulation can contribute to the psychostimulant profile of a drug.[8][9]

Cholinergic_Interaction This compound This compound Cholinergic_System Cholinergic System This compound->Cholinergic_System Interaction Acetylcholine_Receptors Muscarinic &/or Nicotinic Receptors Cholinergic_System->Acetylcholine_Receptors Binding Cognitive_Effects Modulation of Cognitive Functions Acetylcholine_Receptors->Cognitive_Effects

Opioid System Activity

An intriguing aspect of this compound's pharmacology is its reported interaction with the opioid system.[1][2] The nature of this interaction, whether it is agonistic or antagonistic and at which opioid receptor subtypes (mu, delta, or kappa), is not specified. Opioid systems are involved in analgesia, mood regulation, and reward pathways.[10]

Quantitative Data Summary: Opioid Receptor Binding

Direct binding affinity data (Ki values) for this compound at opioid receptors are not available. The following table provides examples of Ki values for known opioid receptor ligands.

CompoundReceptorKi (nM)ActivityReference
This compound Mu, Delta, KappaNot AvailableNot Available-
DAMGOMu3.24Agonist[11]
DPDPEDelta~5Agonist[12]
Dynorphin AKappa-Agonist[13]
NaltrexoneMu, Delta, KappaAntagonistAntagonist[14]
Nitric Oxide (NO) Donation

As a sydnone imine, this compound belongs to a class of compounds known to be nitric oxide (NO) donors.[4][14] NO is a unique signaling molecule with a wide range of physiological roles, including vasodilation and neuromodulation. The release of NO from sydnone imines can occur under physiological conditions and may contribute to the overall pharmacological effects of this compound.[4]

NO_Donation This compound This compound (Sydnone Imine) NO_Release Nitric Oxide (NO) Release This compound->NO_Release Spontaneous Decomposition sGC Soluble Guanylate Cyclase (sGC) NO_Release->sGC Activation cGMP Increased cGMP sGC->cGMP Physiological_Effects Vasodilation, Neuromodulation cGMP->Physiological_Effects

Experimental Protocols for Elucidating the Mechanism of Action

The following section outlines the detailed methodologies for key experiments that would be employed to quantitatively characterize the multifaceted mechanism of action of this compound.

Monoamine Oxidase (MAO) Inhibition Assay

Objective: To determine the in vitro inhibitory potency (IC50) and selectivity of this compound for MAO-A and MAO-B.

Methodology:

  • Enzyme Source: Recombinant human MAO-A and MAO-B enzymes.

  • Substrates: A non-selective substrate like kynuramine (B1673886) or selective substrates such as serotonin for MAO-A and benzylamine (B48309) for MAO-B.

  • Assay Principle: A continuous spectrophotometric or fluorometric assay is commonly used. The enzymatic reaction produces a product that can be detected by a change in absorbance or fluorescence.

  • Procedure:

    • Prepare a series of dilutions of this compound.

    • In a 96-well plate, add the enzyme, this compound dilutions, and a suitable buffer.

    • Pre-incubate the mixture for a defined period.

    • Initiate the reaction by adding the substrate.

    • Monitor the change in absorbance or fluorescence over time using a plate reader.

    • Calculate the rate of reaction for each this compound concentration.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve. Selectivity is calculated as the ratio of IC50 (MAO-B) / IC50 (MAO-A).

  • Reversibility Assay: To confirm the reversible nature of inhibition, a dialysis method can be employed where the enzyme-inhibitor complex is dialyzed, and the recovery of enzyme activity is measured.

MAO_Assay_Workflow start Start prep_reagents Prepare Reagents: - MAO-A/MAO-B Enzymes - this compound Dilutions - Substrate & Buffer start->prep_reagents plate_setup Set up 96-well Plate: - Add Enzyme - Add this compound - Add Buffer prep_reagents->plate_setup pre_incubation Pre-incubate plate_setup->pre_incubation add_substrate Add Substrate pre_incubation->add_substrate measure Measure Absorbance/ Fluorescence Over Time add_substrate->measure calculate Calculate Reaction Rates & Percent Inhibition measure->calculate plot Plot Dose-Response Curve calculate->plot determine_ic50 Determine IC50 plot->determine_ic50 end End determine_ic50->end

Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for a panel of receptors, including adrenergic, cholinergic, and opioid receptor subtypes.

Methodology:

  • Receptor Source: Cell membranes from cell lines stably expressing the human receptor of interest.

  • Radioligand: A specific radiolabeled ligand with high affinity for the target receptor (e.g., [3H]Prazosin for α1-adrenergic, [3H]QNB for muscarinic, [3H]DAMGO for mu-opioid).

  • Assay Principle: A competitive binding assay where this compound competes with the radioligand for binding to the receptor.

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

    • After reaching equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters to remove non-specifically bound radioligand.

    • Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis: The IC50 value (concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Nitric Oxide (NO) Release Assay

Objective: To quantify the release of nitric oxide from this compound under physiological conditions.

Methodology:

  • Detection Method: A common method is the use of a nitric oxide-sensitive electrode or a chemiluminescence-based NO analyzer.

  • Procedure:

    • Prepare a solution of this compound in a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Place the NO-sensitive electrode in the solution and monitor the real-time release of NO.

    • Alternatively, inject the this compound solution into the reaction chamber of a chemiluminescence analyzer, which detects the reaction of NO with ozone.

  • Data Analysis: The concentration of NO released over time is recorded. The rate and total amount of NO released can be calculated from this data.

Conclusion

This compound presents a complex pharmacological profile, acting on multiple neurotransmitter systems. Its primary mechanism appears to be reversible monoamine oxidase inhibition, which, in concert with its effects on the adrenergic, cholinergic, and potentially opioid systems, as well as its capacity for nitric oxide donation, contributes to its unique psychostimulant and antidepressant properties. A significant gap in the current understanding of this compound is the lack of publicly available, quantitative data on its interactions with these various targets. The experimental protocols outlined in this guide provide a framework for future research to quantitatively elucidate the intricate mechanism of action of this sydnone imine derivative. Such studies are crucial for a complete understanding of its therapeutic potential and for the development of novel compounds with similar multi-target profiles.

References

An In-depth Technical Guide to the Synthesis of Feprosidnine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Feprosidnine, also known as Sydnophen, is a psychostimulant drug that was developed in the Soviet Union. It belongs to the class of mesoionic sydnone (B8496669) imines and is structurally related to mesocarb. This technical guide provides a detailed overview of the core synthesis pathway of this compound, including experimental protocols, quantitative data, and a visual representation of the synthetic route.

This compound Synthesis Pathway

The synthesis of this compound is a multi-step process that begins with the formation of an α-aminonitrile intermediate, followed by nitrosation and cyclization to yield the final sydnone imine structure. The overall pathway can be summarized in three main stages:

Step 1: Synthesis of Glycolonitrile (B6354644)

The initial step involves the synthesis of glycolonitrile. One common method is the reaction of acetone (B3395972) cyanohydrin with a 40% formaldehyde (B43269) solution. This reaction is base-catalyzed and results in the formation of glycolonitrile and acetone as a by-product.[1]

Step 2: Synthesis of N-(1-phenyl-2-propylamine)-acetonitrile

The second step is the formation of the key intermediate, N-(1-phenyl-2-propylamine)-acetonitrile. This is achieved through the reaction of glycolonitrile with amphetamine.[1] This reaction is a type of Strecker synthesis, a well-established method for the preparation of α-aminonitriles from an aldehyde (or a source like glycolonitrile which can be considered a formaldehyde equivalent), an amine, and a cyanide source. The reaction between amphetamine, formaldehyde, and a cyanide source leads to the formation of the α-aminonitrile.

Step 3: Nitrosylation and Cyclization to this compound

The final step in the synthesis of this compound involves the nitrosylation of the secondary amine of N-(1-phenyl-2-propylamine)-acetonitrile, followed by an acid-catalyzed cyclization of the resulting N-nitroso compound to form the sydnone imine ring. The nitrosylation is typically carried out using nitrous acid, which can be generated in situ from the reaction of sodium nitrite (B80452) with a strong acid, such as hydrochloric acid.[1] This cyclization is a characteristic reaction for the formation of sydnone imines from N-substituted α-aminonitriles.[2]

Experimental Protocols

Step 1: Synthesis of Glycolonitrile

Due to the hazardous nature of the reagents, this procedure should be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

A detailed experimental protocol for the synthesis of glycolonitrile from formaldehyde and potassium cyanide is as follows:

  • In a reaction vessel, a solution of potassium cyanide in water is prepared.

  • A solution of 37% formaldehyde in water is slowly added to the potassium cyanide solution while maintaining a low temperature (below 10 °C) with stirring.

  • After the addition is complete, the reaction is allowed to stand for a short period.

  • Dilute sulfuric acid is then added slowly while keeping the temperature low, leading to the precipitation of potassium sulfate (B86663).

  • The pH of the solution is carefully adjusted to approximately 3.0 using a potassium hydroxide (B78521) solution.

  • The glycolonitrile product is extracted from the aqueous solution using a continuous ether extractor.

  • The ether extract is dried over anhydrous calcium sulfate, and the ether is removed by distillation.

  • The resulting crude glycolonitrile is purified by vacuum distillation.

Step 2: Synthesis of N-(1-phenyl-2-propylamine)-acetonitrile

This procedure involves amphetamine, a controlled substance, and should only be conducted in a licensed facility with the appropriate legal permissions.

A general procedure for the Strecker-type synthesis of N-(1-phenyl-2-propylamine)-acetonitrile is as follows:

  • To a solution of amphetamine in a suitable solvent (e.g., a mixture of water and a water-miscible organic solvent), an aqueous solution of formaldehyde (e.g., 37% formalin) is added.

  • A solution of a cyanide salt (e.g., potassium cyanide or sodium cyanide) in water is then added dropwise to the reaction mixture while maintaining a controlled temperature (typically at or below room temperature).

  • The reaction mixture is stirred for a specified period to allow for the formation of the α-aminonitrile.

  • Upon completion of the reaction, the product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane).

  • The organic extracts are combined, washed with water and brine, and dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • The solvent is removed under reduced pressure to yield the crude N-(1-phenyl-2-propylamine)-acetonitrile, which can be further purified by methods such as column chromatography or distillation if necessary.

Step 3: Nitrosylation and Cyclization to this compound

This procedure involves the formation of a nitroso compound and should be handled with care due to the potential for mutagenicity.

The final conversion of N-(1-phenyl-2-propylamine)-acetonitrile to this compound is carried out as follows:

  • The N-(1-phenyl-2-propylamine)-acetonitrile is dissolved in a suitable solvent, typically an aqueous acidic solution (e.g., dilute hydrochloric acid).

  • The solution is cooled to a low temperature (e.g., 0-5 °C) in an ice bath.

  • An aqueous solution of sodium nitrite is added dropwise to the stirred solution of the aminonitrile. The nitrous acid generated in situ reacts with the secondary amine to form the N-nitroso intermediate.

  • After the addition of sodium nitrite is complete, the reaction mixture is stirred at a low temperature for a period to ensure complete nitrosation.

  • The reaction mixture is then carefully neutralized or made slightly basic to facilitate the cyclization of the N-nitroso intermediate to the sydnone imine ring.

  • The this compound product precipitates from the solution and is collected by filtration.

  • The collected solid is washed with cold water and dried to afford the final product. The reported yield for this step is 51.5% based on the initial amount of the amine intermediate.[1]

Quantitative Data

StepReactantsProductYield (%)
1Acetone cyanohydrin, FormaldehydeGlycolonitrileN/A
2Glycolonitrile, AmphetamineN-(1-phenyl-2-propylamine)-acetonitrileN/A
3N-(1-phenyl-2-propylamine)-acetonitrile, Sodium Nitrite, Hydrochloric AcidThis compound51.5

N/A: Data not available in the searched sources.

Mandatory Visualization

Feprosidnine_Synthesis Acetone_Cyanohydrin Acetone Cyanohydrin Glycolonitrile Glycolonitrile Acetone_Cyanohydrin->Glycolonitrile Step 1: Base-catalyzed reaction Formaldehyde Formaldehyde Formaldehyde->Glycolonitrile Step 1: Base-catalyzed reaction Intermediate N-(1-phenyl-2-propylamine)- acetonitrile Glycolonitrile->Intermediate Step 2: Strecker Synthesis Amphetamine Amphetamine Amphetamine->Intermediate Step 2: Strecker Synthesis This compound This compound Intermediate->this compound Step 3: Nitrosylation & Cyclization Sodium_Nitrite Sodium Nitrite Sodium_Nitrite->this compound Step 3: Nitrosylation & Cyclization HCl Hydrochloric Acid HCl->this compound Step 3: Nitrosylation & Cyclization

Caption: Synthetic pathway of this compound.

References

An In-depth Technical Guide on the Core Chemical Properties of Feprosidnine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Feprosidnine, also known by its brand name Sydnophen, is a psychostimulant drug developed in the Soviet Union in the 1970s.[1] Structurally classified as a mesoionic sydnone (B8496669) imine, it exhibits a complex pharmacological profile that has garnered scientific interest.[1] This technical guide provides a comprehensive overview of the chemical properties of this compound, including its synthesis, analytical methodologies, and its multifaceted mechanism of action, to support further research and development.

Core Chemical Properties

This compound is a chiral compound, and the racemic mixture is typically used. Its fundamental chemical and physical properties are summarized below.

PropertyValueSource
IUPAC Name 5-Imino-3-(1-phenylpropan-2-yl)-5H-1,2,3-oxadiazol-3-ium-2-ide[1][2]
Synonyms Sydnophen[1]
CAS Number 22293-47-6[1]
Chemical Formula C₁₁H₁₃N₃O[1][2]
Molecular Weight 203.24 g/mol [2]
Appearance Solid powderMedKoo Biosciences
Melting Point 158 °C (hydrochloride salt)erowid.org
Solubility Soluble in DMSO. The hydrochloride salt is very soluble in water and soluble in ethanol.MedKoo Biosciences, erowid.org
LogP (calculated) 2.7PubChem
Stereochemistry RacemicprecisionFDA

Experimental Protocols

Synthesis of this compound

The synthesis of this compound proceeds through a multi-step process involving the formation of a key nitrile intermediate followed by nitrosation and cyclization to form the sydnone imine ring.[1]

Step 1: Formation of Glycolonitrile (B6354644)

A base-catalyzed reaction between acetone (B3395972) cyanohydrin and a 40% formaldehyde (B43269) solution yields glycolonitrile.[1]

Step 2: Synthesis of N-(1-phenyl-2-propylamine)-acetonitrile

Amphetamine is added to the glycolonitrile from the previous step. The reaction is allowed to proceed overnight to form N-(1-phenyl-2-propylamine)-acetonitrile.[1]

Step 3: Nitrosative Cyclization

The final step involves the nitrosylation of the amino group of N-(1-phenyl-2-propylamine)-acetonitrile. This is achieved by the in situ generation of nitrous acid from the reaction of sodium nitrite (B80452) with hydrochloric acid. This leads to the formation of the this compound ring structure with a reported yield of 51.5% based on the initial weight of the amine.[1]

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Formation Acetone_cyanohydrin Acetone Cyanohydrin Glycolonitrile Glycolonitrile Acetone_cyanohydrin->Glycolonitrile Formaldehyde Formaldehyde (40% soln) Formaldehyde->Glycolonitrile Amphetamine Amphetamine N_acetonitrile N-(1-phenyl-2-propylamine)- acetonitrile (B52724) Amphetamine->N_acetonitrile Glycolonitrile->N_acetonitrile Base-catalyzed overnight reaction This compound This compound N_acetonitrile->this compound Nitrosylation (NaNO2, HCl)

This compound Synthesis Workflow
High-Performance Liquid Chromatography (HPLC) Analysis

Mechanism of Action and Signaling Pathways

This compound exhibits a complex, multi-target mechanism of action, which contributes to its unique pharmacological profile.[1][2] Its effects include reversible monoamine oxidase inhibition, as well as cholinergic, adrenergic, opioid, and nitric oxide-donating actions.[1][2]

Reversible Monoamine Oxidase (MAO) Inhibition

This compound acts as a reversible inhibitor of monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[6] By inhibiting MAO, this compound increases the synaptic availability of these neurotransmitters, which is believed to underlie its antidepressant and stimulant effects. The specific inhibitory activity of this compound against MAO-A versus MAO-B isoforms requires further quantitative investigation.

MAO_Inhibition This compound This compound MAO Monoamine Oxidase (MAO) This compound->MAO Inhibits Synaptic_Availability Increased Synaptic Availability This compound->Synaptic_Availability Degradation Degradation MAO->Degradation Catalyzes Monoamines Monoamine Neurotransmitters (Serotonin, Norepinephrine, Dopamine) Monoamines->Degradation Monoamines->Synaptic_Availability

This compound's MAO Inhibition Pathway
Cholinergic Signaling

This compound has been reported to exert effects on the cholinergic system.[2] This may involve modulation of acetylcholine (B1216132) release or direct interaction with nicotinic and muscarinic acetylcholine receptors.[7][8] Activation of these receptors can lead to a variety of downstream effects, including alterations in neuronal excitability and neurotransmitter release.[9] The precise nature of this compound's interaction with the cholinergic system warrants more detailed investigation.

Cholinergic_Signaling This compound This compound Cholinergic_System Cholinergic System This compound->Cholinergic_System Modulates ACh_Release Acetylcholine Release Cholinergic_System->ACh_Release ACh_Receptors Nicotinic & Muscarinic Receptors Cholinergic_System->ACh_Receptors ACh_Release->ACh_Receptors Activates Downstream_Effects Downstream Effects (e.g., altered neuronal excitability) ACh_Receptors->Downstream_Effects

This compound's Cholinergic Interaction
Adrenergic Signaling

The pharmacological profile of this compound includes interactions with the adrenergic system.[2] This could involve direct or indirect modulation of α- and β-adrenergic receptors.[10][11] Adrenergic receptors are G-protein coupled receptors that, upon activation, can lead to various cellular responses through second messenger systems like cyclic AMP (cAMP) and inositol (B14025) triphosphate (IP3).[12] The specific adrenergic receptor subtypes targeted by this compound and the resulting downstream signaling cascades are areas for further research.

Adrenergic_Signaling This compound This compound Adrenergic_Receptors Adrenergic Receptors (α and β subtypes) This compound->Adrenergic_Receptors Modulates G_Proteins G-Proteins Adrenergic_Receptors->G_Proteins Activate Second_Messengers Second Messengers (e.g., cAMP, IP3) G_Proteins->Second_Messengers Activate Cellular_Response Cellular Response Second_Messengers->Cellular_Response

This compound's Adrenergic Pathway
Opioid Receptor Interaction

This compound's mechanism of action also involves the opioid system.[2] This suggests potential interactions with mu (µ), kappa (κ), and delta (δ) opioid receptors.[13][14][15][16] These receptors are also G-protein coupled and play a crucial role in analgesia, mood, and reward pathways. The binding affinities of this compound for the different opioid receptor subtypes and its functional activity as an agonist or antagonist remain to be fully elucidated.

Opioid_Signaling This compound This compound Opioid_Receptors Opioid Receptors (μ, κ, δ subtypes) This compound->Opioid_Receptors Interacts with G_Proteins G-Proteins Opioid_Receptors->G_Proteins Activate Ion_Channels Ion Channels G_Proteins->Ion_Channels Modulate Neuronal_Activity Modulation of Neuronal Activity Ion_Channels->Neuronal_Activity

This compound's Opioid System Interaction
Nitric Oxide (NO) Donation

A key feature of sydnone imines, including this compound, is their ability to act as nitric oxide (NO) donors.[17] NO is a critical signaling molecule involved in various physiological processes, including vasodilation. The sydnone imine ring can undergo decomposition to release NO, which then activates soluble guanylate cyclase (sGC).[18][19][20] Activated sGC catalyzes the conversion of GTP to cGMP, a second messenger that mediates many of the downstream effects of NO.[18][20][21]

NO_Donation This compound This compound (Sydnone Imine) NO_Release Nitric Oxide (NO) Release This compound->NO_Release Decomposes to sGC Soluble Guanylate Cyclase (sGC) NO_Release->sGC Activates cGMP cGMP sGC->cGMP Catalyzes conversion of GTP GTP GTP->sGC Physiological_Effects Physiological Effects (e.g., Vasodilation) cGMP->Physiological_Effects

This compound as a Nitric Oxide Donor

Conclusion

This compound is a fascinating molecule with a rich chemical and pharmacological profile. Its multifaceted mechanism of action, involving at least five distinct signaling pathways, presents a unique opportunity for the development of novel therapeutics. This technical guide has summarized the current knowledge of this compound's chemical properties, synthesis, and biological activities. Further research is warranted to fully elucidate the quantitative aspects of its interactions with various biological targets and to explore its full therapeutic potential.

References

Feprosidnine: A Technical Guide to its Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Feprosidnine, also known by its brand name Sydnophen, is a psychostimulant drug developed in the Soviet Union in the 1970s.[1][2][3] It belongs to the class of sydnone (B8496669) imines and is structurally related to mesocarb (Sydnocarb).[1][2] While it shares stimulant properties with mesocarb, this compound was noted for its distinct antidepressant effects and was used to treat conditions such as asthenic and apathic depressions, fatigue, and narcolepsy.[1][2] this compound exhibits a complex and multifaceted pharmacological profile, engaging with several key neurotransmitter systems. This technical guide provides an in-depth exploration of its core pharmacological characteristics, supported by available data, experimental methodologies, and visual representations of its mechanisms of action.

Core Pharmacological Profile

This compound's effects are attributed to its interactions with multiple molecular targets, including monoamine transporters and enzymes, as well as its influence on cholinergic, adrenergic, and nitric oxide signaling pathways.[1][2][4]

Monoaminergic Activity

While specific quantitative data for this compound's affinity for monoamine transporters is limited in publicly available literature, its pharmacological activity is understood to involve the modulation of dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), and serotonin (B10506) (5-HT) systems. This is primarily through the inhibition of their respective transporters (DAT, NET, and SERT) and the inhibition of monoamine oxidase (MAO), the enzyme responsible for their degradation.

Data for the structurally similar compound, mesocarb (Sydnocarb), provides insight into the potential monoamine transporter interaction profile of this compound.

Table 1: Monoamine Transporter Inhibition Profile of Mesocarb (Sydnocarb)

TransporterIC50 (µM)Species/System
Dopamine Transporter (DAT)0.49 ± 0.14Human (recombinant)
Norepinephrine Transporter (NET)34.9 ± 14.08Human (recombinant)
Serotonin Transporter (SERT)494.9 ± 17.00Human (recombinant)

This compound is also described as a reversible inhibitor of monoamine oxidase (MAO).[2][5] Inhibition of MAO-A and MAO-B would lead to increased synaptic concentrations of monoamine neurotransmitters, contributing to its antidepressant and stimulant effects. Specific IC50 or Ki values for this compound against MAO-A and MAO-B are not well-documented in available literature.

Cholinergic and Adrenergic Activity

This compound is reported to possess both cholinergic and adrenergic actions.[1][2][4] The specific receptor subtypes involved and the nature of these interactions (agonist or antagonist activity) are not extensively detailed in the available literature. However, its influence on these systems likely contributes to its overall psychostimulant and physiological effects.

Nitric Oxide Donating Properties

A key feature of the sydnone imine chemical class is the ability to act as nitric oxide (NO) donors.[6][7][8] This process is believed to occur through the metabolic conversion of the sydnonimine to its open-ring form, which then releases NO.[6][7] This release of NO can activate soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent downstream signaling.[6][7]

Pharmacokinetics

Signaling Pathways

The diverse pharmacological effects of this compound can be attributed to its modulation of several key signaling pathways.

Dopaminergic and Noradrenergic Signaling

By inhibiting the dopamine and norepinephrine transporters, this compound increases the extracellular concentrations of these neurotransmitters. This leads to enhanced activation of their respective postsynaptic receptors, triggering downstream signaling cascades.

Dopaminergic_Signaling cluster_presynaptic Presynaptic Neuron This compound This compound DAT Dopamine Transporter (DAT) This compound->DAT Inhibition Dopamine_synapse Dopamine (in synapse) D1_receptor D1 Receptor Dopamine_synapse->D1_receptor D2_receptor D2 Receptor Dopamine_synapse->D2_receptor AC Adenylyl Cyclase D1_receptor->AC Activation D2_receptor->AC Inhibition cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Downstream_effects Downstream Cellular Effects PKA->Downstream_effects

Caption: this compound's inhibition of DAT increases synaptic dopamine, modulating postsynaptic signaling.

Adrenergic Signaling

This compound's adrenergic activity would involve interaction with α and/or β adrenergic receptors, leading to a variety of physiological responses.

Adrenergic_Signaling This compound This compound alpha1 α1-Adrenergic Receptor This compound->alpha1 beta_adrenergic β-Adrenergic Receptor This compound->beta_adrenergic PLC Phospholipase C alpha1->PLC AC Adenylyl Cyclase beta_adrenergic->AC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_release Ca²⁺ Release IP3_DAG->Ca_release Downstream_effects_alpha Downstream Effects (α1) Ca_release->Downstream_effects_alpha cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Downstream_effects_beta Downstream Effects (β) PKA->Downstream_effects_beta

Caption: this compound's potential interaction with adrenergic receptors and their signaling pathways.

Nitric Oxide Signaling

As a sydnone imine, this compound is a putative nitric oxide donor. The released NO activates soluble guanylate cyclase, leading to increased cGMP levels and subsequent physiological effects such as vasodilation.

NO_Signaling This compound This compound Metabolism Metabolic Conversion This compound->Metabolism NO Nitric Oxide (NO) Metabolism->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation cGMP cGMP sGC->cGMP GTP GTP GTP->cGMP sGC PKG Protein Kinase G cGMP->PKG Vasodilation Vasodilation & Other Effects PKG->Vasodilation

Caption: The proposed nitric oxide signaling pathway initiated by this compound.

Experimental Protocols

This section details the methodologies for key experiments relevant to characterizing the pharmacological profile of this compound.

Monoamine Oxidase (MAO) Inhibition Assay

This protocol describes a common in vitro fluorometric method to determine the inhibitory activity of a test compound against MAO-A and MAO-B.

Principle: The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a monoamine substrate by MAO. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a fluorogenic probe (e.g., Amplex® Red) to produce a fluorescent product (resorufin). The rate of fluorescence increase is proportional to MAO activity.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO Assay Buffer (e.g., 100 mM potassium phosphate (B84403), pH 7.4)

  • MAO Substrate (e.g., p-Tyramine for both MAO-A and MAO-B, or a specific substrate)

  • Fluorogenic Probe (e.g., Amplex® Red)

  • Horseradish Peroxidase (HRP)

  • Positive Controls: Clorgyline (for MAO-A), Selegiline (for MAO-B)

  • Test Compound (this compound)

  • 96-well microplate (black, clear bottom)

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of enzymes, substrates, probe, HRP, and test compounds in MAO Assay Buffer.

  • Assay Reaction: In a 96-well plate, add the following to each well:

    • MAO Assay Buffer

    • Test compound at various concentrations (or positive control/vehicle)

    • MAO-A or MAO-B enzyme

  • Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 15 minutes).

  • Reaction Initiation: Add the substrate and the HRP/probe mixture to initiate the reaction.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity kinetically over time (e.g., every minute for 30 minutes) using a microplate reader (Excitation: ~530-560 nm, Emission: ~590-600 nm).

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence versus time curve).

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

MAO_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents (Enzyme, Substrate, etc.) Plate_Setup Add Reagents & Test Compound to Plate Reagents->Plate_Setup Test_Compound Prepare Serial Dilutions of this compound Test_Compound->Plate_Setup Pre_incubation Pre-incubate at 37°C Plate_Setup->Pre_incubation Initiate_Reaction Add Substrate & Detection Reagents Pre_incubation->Initiate_Reaction Measure_Fluorescence Kinetic Fluorescence Measurement Initiate_Reaction->Measure_Fluorescence Calculate_Rates Calculate Reaction Rates Measure_Fluorescence->Calculate_Rates Calculate_Inhibition Determine % Inhibition Calculate_Rates->Calculate_Inhibition Plot_Curve Plot Dose-Response Curve Calculate_Inhibition->Plot_Curve Calculate_IC50 Calculate IC50 Plot_Curve->Calculate_IC50

Caption: Experimental workflow for the in vitro MAO inhibition assay.

Radioligand Binding Assay for Adrenergic Receptors

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for adrenergic receptor subtypes.

Principle: The assay measures the ability of an unlabeled test compound (this compound) to compete with a radiolabeled ligand for binding to a specific receptor subtype expressed in a cell membrane preparation.

Materials:

  • Cell membranes expressing the adrenergic receptor subtype of interest (e.g., α1, β1, β2)

  • Radiolabeled ligand (e.g., [³H]-Prazosin for α1, [¹²⁵I]-Cyanopindolol for β receptors)

  • Unlabeled competitor (this compound)

  • Non-specific binding control (a high concentration of a known antagonist for the receptor)

  • Assay Buffer

  • 96-well filter plates with glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize cells or tissues expressing the receptor and prepare a membrane fraction by differential centrifugation.

  • Assay Setup: In a 96-well plate, add in the following order:

    • Assay Buffer

    • Radiolabeled ligand at a fixed concentration (near its Kd)

    • Varying concentrations of the unlabeled test compound (this compound)

    • Membrane preparation

    • For non-specific binding wells, add a saturating concentration of a known antagonist instead of the test compound.

  • Incubation: Incubate the plate at a specified temperature for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

  • Quantification: Dry the filters, add scintillation fluid, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation.

In Vitro Nitric Oxide (NO) Donor Assay

This protocol describes a colorimetric method to determine the NO-donating capacity of a compound.

Principle: The assay measures the total amount of nitrite (B80452) (NO₂⁻) and nitrate (B79036) (NO₃⁻), the stable breakdown products of NO in aqueous solution. Nitrate is first reduced to nitrite by nitrate reductase. Total nitrite is then detected using the Griess reagent, which forms a colored azo dye that can be quantified spectrophotometrically.

Materials:

  • Test compound (this compound)

  • Assay Buffer (e.g., phosphate buffer, pH 7.4)

  • Nitrate Reductase

  • NADH

  • Griess Reagent (Sulfanilamide and N-(1-Naphthyl)ethylenediamine dihydrochloride)

  • Nitrate and Nitrite standards

  • 96-well microplate

  • Microplate reader

Procedure:

  • Sample Preparation: Incubate this compound at various concentrations in the assay buffer for a defined period to allow for NO release and conversion to nitrite/nitrate.

  • Nitrate Reduction: Add nitrate reductase and NADH to all samples and standards (except nitrite standards) and incubate to convert nitrate to nitrite.

  • Color Development: Add the Griess reagent to all wells and incubate at room temperature to allow for color development.

  • Absorbance Measurement: Measure the absorbance at ~540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using the nitrate and nitrite standards.

    • Calculate the concentration of total nitrite in the samples from the standard curve.

    • Determine the amount of NO released by this compound.

Conclusion

This compound is a psychostimulant with a unique pharmacological profile characterized by its influence on multiple neurotransmitter systems. While its primary actions are believed to be mediated through the inhibition of monoamine reuptake and monoamine oxidase, its effects on cholinergic, adrenergic, and nitric oxide signaling pathways contribute to its complex spectrum of activity. The lack of specific quantitative binding and pharmacokinetic data for this compound in the public domain highlights the need for further research to fully elucidate its molecular mechanisms. The experimental protocols provided in this guide offer a framework for conducting such investigations, which are essential for a comprehensive understanding of this intriguing compound and for guiding future drug discovery and development efforts.

References

Feprosidnine and Monoamine Oxidase Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Feprosidnine, also known as Sydnophen, is a psychostimulant drug with antidepressant properties developed in the Soviet Union in the 1970s.[1][2] One of its primary mechanisms of action is the reversible inhibition of monoamine oxidase (MAO), an enzyme crucial for the degradation of monoamine neurotransmitters.[1][2] This guide provides an in-depth technical overview of the monoamine oxidase inhibition by this compound, including its mechanism of action, the general downstream signaling effects, and standardized experimental protocols for assessing MAO inhibition. Due to the limited availability of specific quantitative data for this compound in contemporary, accessible literature, this guide also presents generalized data and protocols to serve as a foundational resource for researchers in this area.

Introduction to this compound

This compound is a mesoionic sydnone (B8496669) imine that is structurally related to mesocarb.[1] It was clinically used for conditions such as asthenic and apathic depressions, fatigue, and narcolepsy.[1][2] Its multifaceted pharmacological profile includes not only reversible MAO inhibition but also cholinergic, adrenergic, and opioid receptor interactions.[1][2] The reversible nature of its MAO inhibition is a key feature, distinguishing it from older, irreversible MAO inhibitors (MAOIs).

Monoamine Oxidase and its Inhibition

Monoamine oxidases are a family of enzymes responsible for the oxidative deamination of monoamines, including the neurotransmitters serotonin (B10506), dopamine, and norepinephrine. There are two main isoforms of MAO:

  • MAO-A: Primarily metabolizes serotonin and norepinephrine. Its inhibition is generally associated with antidepressant effects.

  • MAO-B: Primarily metabolizes phenylethylamine and dopamine. Its inhibition is a therapeutic strategy in the management of Parkinson's disease.

Inhibition of these enzymes leads to an increase in the synaptic concentration of their respective neurotransmitter substrates, which is believed to be the primary mechanism behind the therapeutic effects of MAOI drugs.

This compound's Interaction with Monoamine Oxidase

This compound acts as a reversible inhibitor of monoamine oxidase.[1][2] This reversibility suggests that this compound binds to the enzyme non-covalently, and its inhibitory effect can be overcome by an increase in substrate concentration or through metabolic clearance of the drug. This characteristic potentially offers a better safety profile compared to irreversible MAOIs, particularly concerning dietary tyramine (B21549) interactions (the "cheese effect").

Quantitative Analysis of MAO Inhibition
InhibitorTargetIC50 (nM)Ki (nM)Inhibition Type
This compound MAO-AData not availableData not availableReversible
This compound MAO-BData not availableData not availableReversible
Reference AMAO-AValueValueType
Reference BMAO-BValueValueType

Data for reference compounds would be populated from established literature values to provide context.

Experimental Protocols for Assessing MAO Inhibition

The following is a generalized, detailed protocol for an in vitro fluorometric assay to determine the MAO inhibitory activity of a compound like this compound.

Principle

This assay measures the activity of MAO-A or MAO-B by monitoring the production of a fluorescent product resulting from the enzymatic oxidation of a substrate. The inhibition of this activity by a test compound is quantified by a decrease in the fluorescent signal.

Materials and Reagents
  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., kynuramine (B1673886) or a commercial proprietary substrate)

  • Fluorescent probe (e.g., Amplex Red)

  • Horseradish peroxidase (HRP)

  • Phosphate (B84403) buffer (e.g., 100 mM sodium phosphate, pH 7.4)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Reference inhibitors (e.g., clorgyline for MAO-A, selegiline (B1681611) for MAO-B)

  • 96-well black microplates

  • Fluorescence microplate reader

Assay Procedure
  • Compound Preparation: Prepare serial dilutions of this compound and reference inhibitors in phosphate buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed a level that affects enzyme activity (typically ≤1%).

  • Reaction Mixture Preparation: Prepare a master mix containing the MAO substrate, fluorescent probe, and HRP in phosphate buffer.

  • Assay Plate Setup:

    • Add the diluted test compounds and reference inhibitors to the wells of the 96-well plate.

    • Include control wells:

      • 100% Activity Control: Contains all reagents except the inhibitor (add vehicle instead).

      • Blank Control: Contains all reagents except the MAO enzyme.

  • Enzyme Addition and Incubation: Add the MAO-A or MAO-B enzyme solution to all wells except the blank controls to initiate the reaction. Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes), protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., ~530-560 nm excitation and ~590 nm emission for Amplex Red).

  • Data Analysis:

    • Subtract the fluorescence of the blank control from all other readings.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% activity control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Determination of Reversibility

To confirm the reversible nature of inhibition by this compound, a dialysis or a rapid dilution method can be employed. In a dialysis experiment, the enzyme is pre-incubated with an inhibitory concentration of this compound and then dialyzed against a large volume of buffer. A significant recovery of enzyme activity after dialysis indicates reversible inhibition.

Signaling Pathways and Downstream Effects

The inhibition of MAO by this compound leads to an increase in the levels of monoamine neurotransmitters in the synaptic cleft. This modulation of neurotransmitter levels triggers a cascade of downstream signaling events within the neuron.

MAO_Inhibition_Pathway This compound This compound MAO Monoamine Oxidase (MAO) This compound->MAO Inhibits Monoamines Monoamine Neurotransmitters (Serotonin, Dopamine, Norepinephrine) MAO->Monoamines Degrades Synaptic_Levels Increased Synaptic Neurotransmitter Levels Receptor_Binding Increased Postsynaptic Receptor Binding Synaptic_Levels->Receptor_Binding Signaling_Cascade Downstream Signaling Cascades (e.g., cAMP, PKA) Receptor_Binding->Signaling_Cascade Cellular_Response Altered Gene Expression and Neuronal Plasticity Signaling_Cascade->Cellular_Response Therapeutic_Effects Antidepressant & Stimulant Effects Cellular_Response->Therapeutic_Effects

Caption: Downstream effects of MAO inhibition by this compound.

Increased binding of neurotransmitters to their postsynaptic receptors can activate various intracellular signaling pathways, such as the cyclic adenosine (B11128) monophosphate (cAMP) and protein kinase A (PKA) pathways.[3][4] Chronic administration of MAOIs has been shown to lead to adaptive changes in receptor density and sensitivity, as well as alterations in gene expression related to neuroplasticity. These long-term changes are thought to underlie the sustained therapeutic effects of these drugs.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the in vitro assessment of a potential MAO inhibitor.

MAO_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Test Compound (this compound) Dilutions Plate_Setup Set up 96-well Plate (Controls & Test Compounds) Compound_Prep->Plate_Setup Reagent_Prep Prepare Assay Reagents (Enzyme, Substrate, Buffer) Reagent_Prep->Plate_Setup Incubation Incubate at 37°C Plate_Setup->Incubation Measurement Measure Fluorescence Incubation->Measurement Data_Processing Calculate % Inhibition Measurement->Data_Processing IC50_Determination Determine IC50 Value Data_Processing->IC50_Determination Kinetics Kinetic & Reversibility Studies IC50_Determination->Kinetics

Caption: Experimental workflow for in vitro MAO inhibition assay.

Conclusion

This compound's reversible inhibition of monoamine oxidase represents a key aspect of its pharmacological profile, contributing to its antidepressant and stimulant effects. While specific quantitative data on its interaction with MAO-A and MAO-B are not widely available in modern literature, the established methodologies for assessing MAO inhibition provide a clear framework for future research. A thorough characterization of this compound's inhibitory profile and its downstream signaling effects would provide valuable insights for the development of novel therapeutics with improved efficacy and safety profiles. Further investigation into historical, non-English language scientific literature may be necessary to uncover more specific data on this compound.

References

Feprosidnine's Cholinergic and Adrenergic Profile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Feprosidnine, also known as Sydnophen, is a psychostimulant and antidepressant drug developed in the Soviet Union. Its multifaceted mechanism of action is understood to involve interactions with multiple neurotransmitter systems, including the cholinergic and adrenergic systems. This technical guide provides an in-depth overview of the known cholinergic and adrenergic effects of this compound, details the underlying signaling pathways, and presents standardized experimental protocols for the characterization of such compounds. A notable limitation in the current body of public-domain scientific literature is the absence of specific quantitative data (e.g., Ki, EC50, IC50) for this compound's interaction with specific cholinergic and adrenergic receptor subtypes. The information that is available is primarily qualitative and descriptive.

Limitation on Quantitative Data

Despite extensive searches of scientific databases and literature, including Russian-language sources, specific quantitative data such as binding affinities (Ki) and functional potencies (EC50 or IC50 values) for this compound at cholinergic and adrenergic receptors are not available in the public domain. This is likely due to the drug's development era and location, with much of the primary research potentially remaining in non-digitized, proprietary, or not widely disseminated Russian-language archives. The following sections, therefore, focus on the qualitative descriptions of its effects and provide the standard methodologies that would be employed to generate such quantitative data.

Cholinergic Effects of this compound

This compound is reported to possess anticholinergic activity[1][2][3]. This suggests that it may act as an antagonist at muscarinic acetylcholine (B1216132) receptors. The clinical implications of this anticholinergic action could contribute to its side-effect profile, which may include dry mouth, blurred vision, and cognitive effects. However, without quantitative data, the potency and receptor subtype selectivity of this anticholinergic effect remain unknown.

Overview of Cholinergic Signaling Pathways

The cholinergic system comprises two main types of receptors: muscarinic and nicotinic acetylcholine receptors.

  • Muscarinic Receptors: These are G-protein coupled receptors (GPCRs) with five subtypes (M1-M5). M1, M3, and M5 receptors couple to Gq proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium. M2 and M4 receptors couple to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

  • Nicotinic Receptors: These are ligand-gated ion channels that, upon binding acetylcholine, allow the influx of cations, leading to depolarization of the cell membrane.

Below is a diagram illustrating the general signaling pathways for muscarinic acetylcholine receptors.

Gq_Gi_Signaling cluster_Gq M1/M3/M5 (Gq-coupled) Pathway cluster_Gi M2/M4 (Gi-coupled) Pathway Feprosidnine_q This compound (Antagonist) M_Gq Muscarinic Receptor (M1, M3, M5) Feprosidnine_q->M_Gq Blocks ACh_q Acetylcholine ACh_q->M_Gq Activates Gq Gq Protein M_Gq->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release PKC Protein Kinase C DAG->PKC Activates Cellular_Response_q Cellular Response Ca_release->Cellular_Response_q PKC->Cellular_Response_q Feprosidnine_i This compound (Antagonist) M_Gi Muscarinic Receptor (M2, M4) Feprosidnine_i->M_Gi Blocks ACh_i Acetylcholine ACh_i->M_Gi Activates Gi Gi Protein M_Gi->Gi Activates AC_i Adenylyl Cyclase Gi->AC_i Inhibits ATP_i ATP AC_i->ATP_i Converts cAMP_i cAMP ATP_i->cAMP_i PKA_i Protein Kinase A cAMP_i->PKA_i Activates Cellular_Response_i Cellular Response PKA_i->Cellular_Response_i

Muscarinic Acetylcholine Receptor Signaling Pathways

Adrenergic Effects of this compound

This compound has been shown to enhance the effects of epinephrine (B1671497) and norepinephrine, suggesting a positive modulation of the adrenergic system[1][2][4]. This could be achieved through several mechanisms, such as inhibition of reuptake transporters for these neurotransmitters or direct agonist activity at adrenergic receptors. Its psychostimulant properties are likely, at least in part, mediated by these adrenergic effects.

Overview of Adrenergic Signaling Pathways

Adrenergic receptors are GPCRs that are divided into two main groups: alpha (α) and beta (β) receptors, each with subtypes.

  • α1-Adrenergic Receptors: These are coupled to Gq proteins, and their activation leads to a signaling cascade similar to M1/M3/M5 muscarinic receptors, resulting in increased intracellular calcium.

  • α2-Adrenergic Receptors: These are coupled to Gi proteins, and their activation inhibits adenylyl cyclase, leading to decreased cAMP levels, similar to M2/M4 muscarinic receptors.

  • β-Adrenergic Receptors (β1, β2, β3): These are coupled to Gs proteins, and their activation stimulates adenylyl cyclase, leading to an increase in cAMP production and subsequent activation of Protein Kinase A (PKA).

Below is a diagram illustrating the general signaling pathways for adrenergic receptors.

Adrenergic_Signaling cluster_alpha1 α1 (Gq-coupled) Pathway cluster_beta β (Gs-coupled) Pathway Feprosidnine_a1 This compound Alpha1_R α1-Adrenergic Receptor Feprosidnine_a1->Alpha1_R Potentially Activates NE_Epi_a1 Norepinephrine/ Epinephrine NE_Epi_a1->Alpha1_R Activates Gq Gq Protein Alpha1_R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release PKC Protein Kinase C DAG->PKC Activates Cellular_Response_a1 Cellular Response Ca_release->Cellular_Response_a1 PKC->Cellular_Response_a1 Feprosidnine_b This compound Beta_R β-Adrenergic Receptor Feprosidnine_b->Beta_R Potentially Activates NE_Epi_b Norepinephrine/ Epinephrine NE_Epi_b->Beta_R Activates Gs Gs Protein Beta_R->Gs Activates AC_b Adenylyl Cyclase Gs->AC_b Activates ATP_b ATP AC_b->ATP_b Converts cAMP_b cAMP ATP_b->cAMP_b PKA_b Protein Kinase A cAMP_b->PKA_b Activates Cellular_Response_b Cellular Response PKA_b->Cellular_Response_b

Adrenergic Receptor Signaling Pathways

Experimental Protocols for Characterization

To quantitatively assess the cholinergic and adrenergic effects of a compound like this compound, a series of in vitro pharmacological assays are required. The following are detailed, representative protocols for such investigations.

Radioligand Binding Assay for Determining Receptor Affinity (Ki)

This assay measures the affinity of an unlabeled compound (this compound) for a specific receptor by assessing its ability to compete with a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of this compound for a specific cholinergic or adrenergic receptor subtype.

Materials:

  • Cell membranes prepared from a cell line stably expressing the receptor of interest (e.g., CHO-K1 or HEK293 cells).

  • Radioligand specific for the receptor (e.g., [3H]-QNB for muscarinic receptors, [3H]-prazosin for α1-adrenergic receptors).

  • Unlabeled this compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Non-specific binding control (a high concentration of a known unlabeled ligand for the receptor).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Cell membranes + Radioligand + Assay Buffer.

    • Non-specific Binding (NSB): Cell membranes + Radioligand + Non-specific binding control.

    • Competition: Cell membranes + Radioligand + this compound dilution.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.

Data Analysis:

  • Calculate the specific binding: Total Binding - Non-specific Binding.

  • Plot the percentage of specific binding versus the log concentration of this compound.

  • Fit the data to a one-site competition model to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Start prepare_reagents Prepare Reagents: - Cell Membranes - Radioligand - this compound Dilutions - Buffers start->prepare_reagents plate_setup Set up 96-well Plate: - Total Binding - Non-specific Binding - this compound Competition prepare_reagents->plate_setup incubation Incubate to Equilibrium plate_setup->incubation filtration Filter and Wash incubation->filtration scintillation_counting Scintillation Counting filtration->scintillation_counting data_analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki scintillation_counting->data_analysis end End data_analysis->end

Workflow for Radioligand Binding Assay
Functional Assays for Determining Agonist/Antagonist Potency (EC50/IC50)

These assays measure the biological response following receptor activation or inhibition.

Objective: To determine if this compound acts as an agonist or antagonist at Gs- or Gi-coupled adrenergic or cholinergic receptors and to quantify its potency (EC50 or IC50).

Materials:

  • A cell line stably expressing the Gs- or Gi-coupled receptor of interest.

  • Cell culture medium.

  • Assay buffer.

  • A known agonist for the receptor.

  • This compound.

  • A phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • A cAMP detection kit (e.g., HTRF, ELISA).

Procedure:

  • Seed the cells in a 96-well plate and grow to confluency.

  • Replace the culture medium with assay buffer containing a PDE inhibitor and incubate.

  • For agonist mode: Add serial dilutions of this compound and incubate.

  • For antagonist mode: Add serial dilutions of this compound, followed by a fixed concentration (e.g., EC80) of a known agonist, and incubate.

  • Lyse the cells and measure the intracellular cAMP levels using a cAMP detection kit.

Data Analysis:

  • Agonist mode: Plot the cAMP concentration versus the log concentration of this compound to determine the EC50.

  • Antagonist mode: Plot the cAMP concentration versus the log concentration of this compound to determine the IC50.

Objective: To determine if this compound acts as an agonist or antagonist at Gq-coupled adrenergic or cholinergic receptors and to quantify its potency (EC50 or IC50).

Materials:

  • A cell line stably expressing the Gq-coupled receptor of interest.

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer.

  • A known agonist for the receptor.

  • This compound.

  • A fluorescence plate reader with an injection system.

Procedure:

  • Seed the cells in a black-walled, clear-bottom 96-well plate.

  • Load the cells with the calcium-sensitive dye.

  • Measure the baseline fluorescence.

  • For agonist mode: Inject serial dilutions of this compound and measure the change in fluorescence over time.

  • For antagonist mode: Inject serial dilutions of this compound, incubate briefly, then inject a fixed concentration of a known agonist and measure the change in fluorescence.

Data Analysis:

  • Calculate the peak fluorescence response for each well.

  • Agonist mode: Plot the peak response versus the log concentration of this compound to determine the EC50.

  • Antagonist mode: Plot the peak response versus the log concentration of this compound to determine the IC50.

Functional_Assay_Workflow cluster_agonist Agonist Mode cluster_antagonist Antagonist Mode start_agonist Start add_feprosidnine_agonist Add Serial Dilutions of this compound start_agonist->add_feprosidnine_agonist measure_response_agonist Measure Cellular Response (cAMP or Calcium Flux) add_feprosidnine_agonist->measure_response_agonist analyze_agonist Plot Dose-Response Curve and Determine EC50 measure_response_agonist->analyze_agonist end_agonist End analyze_agonist->end_agonist start_antagonist Start add_feprosidnine_antagonist Add Serial Dilutions of this compound start_antagonist->add_feprosidnine_antagonist add_agonist Add Fixed Concentration of Known Agonist add_feprosidnine_antagonist->add_agonist measure_response_antagonist Measure Cellular Response (cAMP or Calcium Flux) add_agonist->measure_response_antagonist analyze_antagonist Plot Inhibition Curve and Determine IC50 measure_response_antagonist->analyze_antagonist end_antagonist End analyze_antagonist->end_antagonist

Workflow for Functional Assays (Agonist and Antagonist Modes)

Conclusion

This compound (Sydnophen) is a pharmacologically complex drug with known effects on the cholinergic and adrenergic systems. The available literature qualitatively describes it as having anticholinergic properties and enhancing the effects of adrenergic neurotransmitters. However, a significant gap exists in the form of quantitative data to precisely define its receptor interaction profile. The experimental protocols detailed in this guide provide a clear roadmap for future research to elucidate the specific binding affinities and functional potencies of this compound at various cholinergic and adrenergic receptor subtypes. Such data are crucial for a comprehensive understanding of its mechanism of action and for informing the development of new therapeutics with refined pharmacological profiles.

References

An In-depth Technical Guide to Feprosidnine and its Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of feprosidnine and its structural analogs, focusing on their synthesis, pharmacological activity, and mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutic agents targeting the central nervous system and cardiovascular system.

Introduction to this compound and Sydnonimines

This compound, also known as Sydnophen, is a psychostimulant drug developed in the 1970s.[1] Structurally, it belongs to the class of mesoionic compounds known as sydnonimines. This compound is a derivative of amphetamine and is characterized by the presence of a sydnonimine ring. This unique heterocyclic system is responsible for the diverse pharmacological profile of this compound and its analogs, which includes monoamine oxidase (MAO) inhibition and nitric oxide (NO) donation.[1]

The sydnonimine ring is an aromatic, mesoionic heterocycle that does not have a single classical valence structure and is better represented as a hybrid of resonance structures. This electron distribution contributes to its unique chemical properties and biological activities.

Synthesis of this compound and its Analogs

The synthesis of this compound and its structural analogs typically involves a three-step process starting from the corresponding α-amino acid or its nitrile derivative.[2]

General Synthetic Pathway

The classical synthesis of the sydnonimine ring involves:

  • N-Nitrosation: The secondary amine of an N-substituted α-aminonitrile is nitrosated using agents like nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid).[2]

  • Cyclization: The resulting N-nitroso-α-aminonitrile undergoes acid-catalyzed cyclization to form the sydnonimine hydrochloride salt.[2]

A general workflow for the synthesis is depicted below:

G cluster_synthesis General Synthesis of Sydnonimines start N-Substituted α-Aminonitrile nitrosation N-Nitrosation (e.g., NaNO2, HCl) start->nitrosation nitroso_intermediate N-Nitroso-α-aminonitrile nitrosation->nitroso_intermediate cyclization Acid-Catalyzed Cyclization (e.g., HCl in ether) nitroso_intermediate->cyclization product Sydnonimine Hydrochloride cyclization->product

Caption: General workflow for the synthesis of sydnonimine hydrochlorides.

Detailed Experimental Protocol: Synthesis of a this compound Analog

This protocol describes the synthesis of a representative this compound analog.

Step 1: Synthesis of N-(1-phenylpropan-2-yl)aminoacetonitrile

  • To a solution of 1-phenylpropan-2-amine (amphetamine) (13.5 g, 0.1 mol) in diethyl ether (100 mL), add glycolonitrile (B6354644) (5.7 g, 0.1 mol).

  • Stir the mixture at room temperature for 24 hours.

  • Remove the solvent under reduced pressure. The resulting oil is the desired N-(1-phenylpropan-2-yl)aminoacetonitrile and is used in the next step without further purification.

Step 2: N-Nitrosation and Cyclization to 3-(1-phenylpropan-2-yl)sydnonimine hydrochloride (this compound)

  • Dissolve the crude N-(1-phenylpropan-2-yl)aminoacetonitrile in diethyl ether (150 mL) and cool to 0°C in an ice bath.

  • Slowly add a solution of sodium nitrite (7.6 g, 0.11 mol) in water (20 mL).

  • With vigorous stirring, add concentrated hydrochloric acid (10 mL, 0.12 mol) dropwise, maintaining the temperature below 5°C.

  • After the addition is complete, continue stirring at 0°C for 2 hours and then at room temperature for 12 hours.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and filter.

  • Bubble dry hydrogen chloride gas through the ethereal solution. The sydnonimine hydrochloride will precipitate.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry in a vacuum desiccator.

  • Recrystallize from ethanol/ether to obtain pure 3-(1-phenylpropan-2-yl)sydnonimine hydrochloride.

Characterization Data:

  • Appearance: White crystalline solid.

  • ¹H NMR (DMSO-d₆): Chemical shifts (δ) will be consistent with the structure, showing signals for the phenyl, propyl, and sydnonimine ring protons.

  • ¹³C NMR (DMSO-d₆): Signals will correspond to the carbons of the phenyl, propyl, and sydnonimine rings.

  • Mass Spectrometry (ESI+): The molecular ion peak corresponding to the protonated molecule [M+H]⁺ should be observed.

Pharmacology of this compound Analogs

The pharmacological effects of this compound and its analogs are primarily attributed to two mechanisms: monoamine oxidase (MAO) inhibition and nitric oxide (NO) donation.

Monoamine Oxidase (MAO) Inhibition

This compound is a reversible inhibitor of monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin.[1] Inhibition of MAO leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in psychostimulant and antidepressant effects.

Structure-Activity Relationship (SAR) for MAO Inhibition:

Compound/AnalogR-group at 3-positionMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)Selectivity (MAO-B/MAO-A)
This compound 1-phenylpropan-2-ylData not availableData not availableData not available
Analog 1 BenzylData not availableData not availableData not available
Analog 2 4-ChlorobenzylData not availableData not availableData not available
Analog 3 MorpholinoethylData not availableData not availableData not available

Note: Specific IC₅₀ values for a direct series of this compound analogs are not consistently reported in publicly available literature. The table structure is provided for illustrative purposes.

Generally, for amphetamine-like structures, substitutions on the phenyl ring and modifications of the alkyl chain can significantly alter MAO inhibitory activity and selectivity.

Experimental Protocol: In Vitro MAO Inhibition Assay

This protocol outlines a common method for determining the MAO inhibitory activity of test compounds.

  • Enzyme Source: Recombinant human MAO-A and MAO-B.

  • Substrate: Kynuramine for a fluorometric assay or benzylamine (B48309) for a spectrophotometric assay.

  • Procedure:

    • Prepare a series of dilutions of the test compound and a positive control (e.g., clorgyline for MAO-A, selegiline (B1681611) for MAO-B).

    • Pre-incubate the enzyme with the test compound or vehicle at 37°C for 15 minutes.

    • Initiate the reaction by adding the substrate.

    • Incubate at 37°C for a defined period (e.g., 30 minutes).

    • Stop the reaction (e.g., by adding a strong base).

    • Measure the product formation using a fluorescence or absorbance plate reader.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

G cluster_mao_assay MAO Inhibition Assay Workflow start Prepare Reagents (Enzyme, Compound, Substrate) preincubation Pre-incubate Enzyme with Compound start->preincubation reaction_start Add Substrate to Initiate Reaction preincubation->reaction_start incubation Incubate at 37°C reaction_start->incubation reaction_stop Stop Reaction incubation->reaction_stop detection Measure Product Formation (Fluorescence/Absorbance) reaction_stop->detection analysis Calculate % Inhibition and IC50 detection->analysis result IC50 Value analysis->result

Caption: Experimental workflow for the in vitro MAO inhibition assay.

Nitric Oxide (NO) Donation and cGMP Signaling

Sydnonimines are known to be nitric oxide (NO) donors. This property is responsible for their cardiovascular effects, such as vasodilation. The release of NO from the sydnonimine ring is a complex process that can occur through enzymatic and non-enzymatic pathways. The released NO activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The subsequent increase in intracellular cGMP concentration leads to the activation of protein kinase G (PKG), resulting in a cascade of phosphorylation events that ultimately cause smooth muscle relaxation and vasodilation.

G cluster_no_pathway Nitric Oxide - cGMP Signaling Pathway This compound This compound Analog NO Nitric Oxide (NO) This compound->NO releases sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates GTP GTP cGMP cGMP GTP->cGMP catalyzed by sGC PKG Protein Kinase G (PKG) cGMP->PKG activates Phosphorylation Phosphorylation of Target Proteins PKG->Phosphorylation Relaxation Smooth Muscle Relaxation (Vasodilation) Phosphorylation->Relaxation

Caption: Simplified signaling pathway of NO-mediated vasodilation.

Experimental Protocol: Nitric Oxide Release Assay (Oxyhemoglobin Method)

This protocol measures the release of NO from a donor compound by monitoring the oxidation of oxyhemoglobin to methemoglobin.

  • Reagents:

    • Oxyhemoglobin solution (prepared from fresh red blood cells).

    • Test compound solution.

    • Phosphate-buffered saline (PBS), pH 7.4.

  • Procedure:

    • Prepare a solution of the test compound in PBS.

    • In a cuvette, mix the oxyhemoglobin solution with PBS.

    • Record the baseline absorbance spectrum (400-700 nm).

    • Add the test compound solution to the cuvette and mix.

    • Monitor the change in absorbance over time at the characteristic wavelengths for oxyhemoglobin (e.g., 415 nm) and methemoglobin (e.g., 401 nm).

    • The rate of NO release can be calculated from the rate of increase in methemoglobin concentration, using the extinction coefficient for methemoglobin.

Conclusion

This compound and its structural analogs represent a versatile class of compounds with a dual mechanism of action involving MAO inhibition and nitric oxide donation. This unique pharmacological profile makes them attractive candidates for the development of novel therapeutics for a range of disorders, from depression and Parkinson's disease to cardiovascular conditions. Further research into the structure-activity relationships of these compounds is warranted to optimize their potency, selectivity, and pharmacokinetic properties for specific therapeutic applications. This technical guide provides a foundational understanding and practical methodologies to aid in these research and development endeavors.

References

Feprosidnine: A Technical Guide on Therapeutic Indications and Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Feprosidnine, known by its brand name Sydnophen, is a psychostimulant drug developed in the Soviet Union in the 1970s.[1] Structurally related to mesocarb, this compound distinguishes itself with inherent antidepressant properties.[1] This guide provides a comprehensive overview of the therapeutic indications, pharmacological profile, and underlying mechanisms of action of this compound, tailored for a scientific audience. While detailed quantitative data from contemporary clinical trials are scarce in readily accessible literature, this document synthesizes the available information to support further research and development.

Therapeutic Indications

This compound is primarily indicated for the treatment of conditions characterized by apathy, anergia, and depressed mood.[1] Its stimulating and antidepressant effects make it suitable for a specific subset of psychiatric and neurological disorders.

Table 1: Therapeutic Indications of this compound

IndicationDescriptionTypical Daily Dosage
Apathic and Asthenic DepressionsCharacterized by a lack of motivation, emotional flatness, and profound fatigue. This compound's stimulant properties help to counteract these symptoms.[1]10-50 mg[1]
FatigueAddresses debilitating physical and mental fatigue not resolved by rest.10-50 mg[1]
Apathic SyndromeA condition marked by a severe lack of interest and concern in oneself and the surrounding environment.10-50 mg[1]
NarcolepsyA chronic neurological condition that disrupts the sleep-wake cycle, for which this compound's stimulant effects can be beneficial.[1]10-50 mg[1]

One Russian study highlighted the use of Sydnophen in treating astheno-depressive states, noting its distinct stimulating component in its thymoanaleptic (mood-lifting) action. The drug was reported to be rapidly absorbed and to have an effect within a day of a single dose. It was also suggested to be effective for obsessive-phobic symptoms associated with neurotic-level apathetic depression, with a notable absence of common somatic and vegetative side effects and no associated weight gain.

Pharmacological Profile and Mechanism of Action

This compound exhibits a complex and multifaceted mechanism of action, which is not yet fully elucidated.[1][2] Its effects are attributed to its influence on several key neurotransmitter and signaling pathways.

Table 2: Summary of this compound's Mechanisms of Action

MechanismDescriptionPotential Therapeutic Relevance
Reversible Monoamine Oxidase (MAO) InhibitionThis compound acts as a reversible inhibitor of MAO, an enzyme responsible for the breakdown of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine. This leads to increased synaptic availability of these neurotransmitters.[1]Antidepressant and mood-elevating effects.
Adrenergic ActionsThe drug exhibits pre- and postsynaptic activation of peripheral adrenergic transmission.Stimulant and wakefulness-promoting effects.
Cholinergic ActionsThis compound has been noted to have peripheral cholinolytic (anticholinergic) effects.Contribution to its overall psychotropic effects.
Opioid System InteractionStudies on identified neurons in snails have shown naloxone-dependent effects of this compound, suggesting an interaction with the opioid system.Potential modulation of mood and reward pathways.
Nitric Oxide (NO) DonationThis compound is considered an exogenous donor of nitric oxide.[2]Vasodilatory and neuromodulatory effects.

The combined effects of MAO inhibition and its influence on adrenergic, cholinergic, opioid, and nitric oxide systems likely contribute synergistically to its therapeutic profile, addressing both the depressive and asthenic components of the targeted disorders.

Experimental Protocols

Monoamine Oxidase (MAO) Inhibition Assay
  • Objective: To determine the inhibitory potency (IC50 and Ki values) of this compound on MAO-A and MAO-B isoforms.

  • Methodology:

    • Enzyme Source: Recombinant human MAO-A and MAO-B enzymes or mitochondrial fractions isolated from rat liver or brain tissue.

    • Substrate: A specific substrate for each isoform is used, such as kynuramine (B1673886) for MAO-A and benzylamine (B48309) for MAO-B. The substrate is often coupled with a fluorometric or colorimetric detection system.

    • Procedure: The enzyme is pre-incubated with varying concentrations of this compound. The reaction is initiated by the addition of the substrate. The rate of product formation is measured over time using a spectrophotometer or fluorometer.

    • Data Analysis: The percentage of inhibition is calculated for each this compound concentration. The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. The Ki (inhibition constant) can be determined using the Cheng-Prusoff equation if the inhibition is competitive.

Adrenergic Receptor Binding Assay
  • Objective: To determine the binding affinity (Kd) of this compound for various adrenergic receptor subtypes (e.g., α1, α2, β1, β2).

  • Methodology:

    • Receptor Source: Cell lines stably expressing specific human adrenergic receptor subtypes or membrane preparations from tissues rich in these receptors (e.g., rat brain cortex).

    • Radioligand: A radiolabeled ligand with high affinity and specificity for the receptor subtype of interest is used (e.g., [3H]prazosin for α1 receptors, [3H]yohimbine for α2 receptors).

    • Procedure: The membrane preparations are incubated with the radioligand in the presence of varying concentrations of this compound.

    • Separation and Detection: Bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

    • Data Analysis: The specific binding is determined by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled competing ligand) from total binding. The data are analyzed using non-linear regression to determine the Ki value for this compound.

Nitric Oxide (NO) Donation Assay
  • Objective: To quantify the release of nitric oxide from this compound.

  • Methodology:

    • Detection Method: The Griess assay is a common colorimetric method for the detection of nitrite (B80452) (a stable product of NO oxidation). Alternatively, a nitric oxide-sensitive electrode can be used for direct real-time measurement of NO release.

    • Procedure: this compound is dissolved in a suitable buffer at physiological pH and temperature. At various time points, aliquots of the solution are taken.

    • Griess Assay: The Griess reagent is added to the aliquots, and the absorbance is measured at a specific wavelength (e.g., 540 nm). The concentration of nitrite is determined from a standard curve.

    • NO Electrode: The electrode is placed in the this compound solution, and the current generated by the oxidation of NO is recorded over time.

    • Data Analysis: The rate and total amount of NO released are calculated from the measured nitrite concentrations or the electrode signal.

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the proposed mechanisms of action of this compound and a general workflow for its pharmacological evaluation.

Feprosidnine_Mechanism cluster_MAO Monoamine Oxidase Inhibition cluster_Neurotransmitters Neurotransmitter Levels cluster_Receptors Receptor Interactions This compound This compound MAO_A MAO-A This compound->MAO_A Inhibits MAO_B MAO-B This compound->MAO_B Inhibits Adrenergic_R Adrenergic Receptors This compound->Adrenergic_R Modulates Cholinergic_R Cholinergic Receptors This compound->Cholinergic_R Modulates Opioid_R Opioid Receptors This compound->Opioid_R Modulates NO_Donation Nitric Oxide (NO) Donation This compound->NO_Donation Induces Serotonin Serotonin Norepinephrine Norepinephrine Dopamine Dopamine Therapeutic_Effects Therapeutic Effects (Antidepressant, Stimulant) Serotonin->Therapeutic_Effects Norepinephrine->Therapeutic_Effects Dopamine->Therapeutic_Effects Adrenergic_R->Therapeutic_Effects Cholinergic_R->Therapeutic_Effects Opioid_R->Therapeutic_Effects NO_Donation->Therapeutic_Effects

Caption: Proposed multifaceted mechanism of action of this compound.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo Preclinical Models cluster_clinical Clinical Evaluation start Start: this compound Candidate in_vitro In Vitro Characterization start->in_vitro in_vivo In Vivo Animal Models in_vitro->in_vivo mao_assay MAO Inhibition (IC50, Ki) in_vitro->mao_assay receptor_binding Receptor Binding (Kd) in_vitro->receptor_binding no_assay NO Donation (Rate, Amount) in_vitro->no_assay clinical_trials Human Clinical Trials in_vivo->clinical_trials depression_model Depression Models (e.g., Forced Swim Test) in_vivo->depression_model locomotor_activity Locomotor Activity (Stimulant Effects) in_vivo->locomotor_activity pharmacokinetics Pharmacokinetics (ADME) in_vivo->pharmacokinetics end End: Therapeutic Application clinical_trials->end phase1 Phase I (Safety, Dosage) clinical_trials->phase1 phase2 Phase II (Efficacy in Patients) clinical_trials->phase2 phase3 Phase III (Large-scale Efficacy) clinical_trials->phase3

Caption: General experimental workflow for this compound evaluation.

Conclusion and Future Directions

This compound presents a unique pharmacological profile with potential therapeutic benefits for a subset of depressive and fatigue-related disorders. Its multifaceted mechanism of action, targeting multiple neurotransmitter systems, may offer advantages over more selective agents, particularly in patients with complex symptom presentations. However, the lack of publicly available, detailed quantitative data from well-controlled clinical trials and preclinical studies is a significant limitation.

For drug development professionals and researchers, this compound represents an intriguing lead compound. Future research should focus on:

  • Quantitative Pharmacological Characterization: A systematic in vitro evaluation to determine the precise binding affinities and inhibitory constants of this compound at its various targets.

  • Preclinical Efficacy Studies: Rigorous testing in validated animal models of depression and fatigue to elucidate the contribution of each mechanistic component to its overall therapeutic effect.

  • Modern Clinical Trials: Well-designed, placebo-controlled clinical trials to establish the efficacy and safety of this compound according to current regulatory standards.

A deeper understanding of this compound's pharmacology could pave the way for the development of novel, multi-target antidepressants and psychostimulants with improved efficacy and tolerability profiles.

References

An In-depth Technical Guide to the Core Mechanism of Action of Sydnophen (Feprosidnine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sydnophen (Feprosidnine) is a psychostimulant drug developed in the Soviet Union, belonging to the sydnone (B8496669) imine class of compounds.[1] Structurally and pharmacologically related to Mesocarb (Sydnocarb), its mechanism of action is multifaceted, extending beyond the typical profiles of classical stimulants.[1] This guide provides a comprehensive technical overview of the core mechanisms attributed to Sydnophen, leveraging detailed data from its close analog Mesocarb to elucidate its primary dopaminergic activity. The document covers its role as a monoamine oxidase inhibitor, its complex interaction with the dopamine (B1211576) transporter, its influence on adrenergic systems, and its capacity to act as a nitric oxide donor. Each mechanism is presented with available quantitative data, detailed experimental protocols for characterization, and visualizations of the relevant pathways and workflows to facilitate a deeper understanding for research and drug development applications.

Primary Mechanism: Modulation of the Dopaminergic System

The principal psychostimulant effects of the sydnonimine class, including Sydnophen and the more extensively studied Mesocarb, are primarily attributed to their interaction with the dopamine transporter (DAT). Unlike traditional stimulants like amphetamine, Mesocarb does not induce dopamine release but acts as a highly selective dopamine reuptake inhibitor (DRI).[2] Recent studies have further refined this understanding, identifying it as an atypical DRI that functions as a non-competitive, negative allosteric modulator of DAT.[2] This unique interaction results in a more gradual onset and longer duration of action, with a potentially lower abuse liability compared to conventional stimulants.[3][4]

Quantitative Data: Monoamine Transporter Inhibition (Mesocarb)

Due to the limited availability of specific binding data for this compound (Sydnophen), the following tables summarize the inhibitory potencies and binding affinities of its close structural analog, Mesocarb, at human monoamine transporters. This data provides a strong quantitative framework for understanding Sydnophen's likely effects on dopaminergic and, to a lesser extent, other monoaminergic systems.

Table 1: Inhibitory Potency of Mesocarb at Human Monoamine Transporters [2][5]

TransporterIC50 (μM)Relative Potency (vs. DAT)
Dopamine Transporter (DAT)0.49 ± 0.141x
Norepinephrine Transporter (NET)34.9 ± 14.08~71x lower
Serotonin (B10506) Transporter (SERT)494.9 ± 17.00~1010x lower

Table 2: Binding Affinity of Mesocarb at Human Monoamine Transporters [2]

TransporterKi (nM)Relative Affinity (vs. DAT)
Dopamine Transporter (DAT)8.31x
Norepinephrine Transporter (NET)1,500~181x lower
Serotonin Transporter (SERT)>10,000>1205x lower
Experimental Protocol: Monoamine Transporter Uptake Inhibition Assay

This protocol describes a representative method for determining the IC50 values of a test compound like Sydnophen at the dopamine, norepinephrine, and serotonin transporters using a radioligand uptake assay.

Objective: To quantify the potency of a test compound in inhibiting the uptake of radiolabeled monoamines into cells expressing the respective transporters.

Materials:

  • Cell lines stably expressing human DAT, NET, or SERT (e.g., HEK293 or CHO cells).

  • Radiolabeled substrates: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer, pH 7.4).

  • Test compound (Sydnophen) and reference inhibitors (e.g., GBR 12909 for DAT, Desipramine for NET, Fluoxetine for SERT).

  • 96-well cell culture plates and filter plates (e.g., glass fiber filters).

  • Scintillation counter and scintillation fluid.

Procedure:

  • Cell Culture: Plate the transporter-expressing cells in 96-well plates and grow to confluence.

  • Assay Preparation: On the day of the experiment, aspirate the culture medium and wash the cells with pre-warmed assay buffer.

  • Compound Incubation: Add assay buffer containing various concentrations of the test compound (Sydnophen) or a reference inhibitor to the wells. Include wells with buffer only for total uptake and wells with a high concentration of a known inhibitor for non-specific uptake. Pre-incubate for 10-20 minutes at 37°C.

  • Initiation of Uptake: Initiate the reaction by adding the radiolabeled monoamine substrate to each well.

  • Incubation: Incubate the plate for a predetermined time (e.g., 5-15 minutes) at 37°C. The incubation time should be within the linear range of uptake for each transporter.

  • Termination of Uptake: Rapidly terminate the uptake by aspirating the assay solution and washing the cells multiple times with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells with a lysis buffer. Transfer the lysate to scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the specific uptake at each test compound concentration by subtracting the non-specific uptake from the total uptake.

  • Express the data as a percentage of the control (vehicle-treated) specific uptake.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.

Monoamine_Transporter_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Plate and grow transporter-expressing cells Assay_Prep Wash cells with assay buffer Cell_Culture->Assay_Prep Pre_Incubate Pre-incubate cells with Sydnophen Assay_Prep->Pre_Incubate Compound_Prep Prepare serial dilutions of Sydnophen Compound_Prep->Pre_Incubate Initiate_Uptake Add [³H]monoamine (e.g., [³H]dopamine) Pre_Incubate->Initiate_Uptake Incubate Incubate at 37°C Initiate_Uptake->Incubate Terminate Terminate uptake with ice-cold buffer Incubate->Terminate Lyse_Cells Lyse cells Terminate->Lyse_Cells Scintillation_Count Quantify radioactivity Lyse_Cells->Scintillation_Count Calculate_Inhibition Calculate % inhibition vs. control Scintillation_Count->Calculate_Inhibition Determine_IC50 Non-linear regression to determine IC50 Calculate_Inhibition->Determine_IC50

Experimental workflow for the monoamine transporter uptake inhibition assay.
Signaling Pathway: Dopaminergic Neurotransmission and DAT Inhibition

Sydnophen, acting as a DAT inhibitor, blocks the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This leads to an increased concentration and prolonged residence time of dopamine in the synapse, thereby enhancing the stimulation of postsynaptic dopamine receptors (D1-D5). The allosteric nature of this inhibition suggests that Sydnophen binds to a site on the DAT distinct from the dopamine binding (orthosteric) site, inducing a conformational change that reduces the transporter's efficiency.

Dopaminergic_Synapse cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DOPA L-DOPA DA_Vesicle Dopamine (Vesicle) DOPA->DA_Vesicle DOPA Decarboxylase Synaptic_Cleft Dopamine DA_Vesicle->Synaptic_Cleft Release MAO MAO DA_Vesicle->MAO Metabolism D_Receptor Dopamine Receptors (D1-D5) Synaptic_Cleft->D_Receptor Binds DAT Dopamine Transporter (DAT) Synaptic_Cleft->DAT Reuptake Postsynaptic_Signal Postsynaptic Signaling Cascade D_Receptor->Postsynaptic_Signal DAT->DA_Vesicle Repackaging Sydnophen Sydnophen Sydnophen->DAT Inhibits (Allosteric) MAO_Inhibition_Pathway Monoamine Monoamine Neurotransmitter (e.g., Dopamine) MAO Monoamine Oxidase (MAO-A / MAO-B) Monoamine->MAO Degradation Inactive_Metabolite Inactive Metabolite MAO->Inactive_Metabolite Sydnophen Sydnophen Sydnophen->MAO Reversible Inhibition

References

An In-Depth Technical Guide to the Neurochemical Effects of Feprosidnine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Feprosidnine, also known as Sydnophen, is a psychostimulant drug developed in the Soviet Union with a unique neurochemical profile that confers both stimulant and antidepressant properties. This technical guide provides a comprehensive overview of the core neurochemical effects of this compound, synthesizing available data on its mechanisms of action. The primary mechanism is reversible inhibition of monoamine oxidase (MAO), which leads to increased synaptic availability of serotonin (B10506), dopamine (B1211576), and norepinephrine (B1679862). Additionally, this compound is reported to exert effects on cholinergic, adrenergic, and opioid systems, and acts as a nitric oxide donor. This document compiles available quantitative data, details relevant experimental protocols, and provides visualizations of key pathways to serve as a resource for researchers and professionals in drug development.

Core Mechanism of Action: Monoamine Oxidase Inhibition

This compound's primary and most well-documented neurochemical effect is the reversible inhibition of monoamine oxidase (MAO), an enzyme crucial for the degradation of monoamine neurotransmitters.[1][2] By inhibiting MAO, this compound increases the extracellular concentrations of key neurotransmitters implicated in mood and arousal, including serotonin (5-HT), dopamine (DA), and norepinephrine (NE).[1][2] This action is believed to underlie both its stimulant and antidepressant effects.[3][4]

Effects on Monoaminergic Neurotransmission

The inhibition of MAO by this compound directly impacts the synaptic availability of serotonin, dopamine, and norepinephrine.

Dopaminergic System

This compound significantly modulates the dopaminergic system. Studies on the closely related sydnone (B8496669) imine, Sydnocarb, provide valuable insights that are likely applicable to this compound due to their structural similarity. In vivo microdialysis studies in mice have demonstrated that Sydnocarb increases extracellular dopamine levels in the striatum. However, its potency and efficacy in this regard are reported to be less than that of methamphetamine.[5] One study noted that while d-amphetamine increased dopamine concentration by up to 950% from baseline, Sydnocarb elicited a more moderate elevation, reaching approximately 400% after repeated administration.[6]

Furthermore, research suggests that Sydnocarb is a selective and potent dopamine transporter (DAT) inhibitor.[7] Inhibition of DAT blocks the reuptake of dopamine from the synaptic cleft, prolonging its action.

Serotonergic and Noradrenergic Systems

By inhibiting MAO, this compound is expected to increase the synaptic levels of serotonin and norepinephrine, contributing to its antidepressant effects.[1] The elevation of these neurotransmitters is a hallmark of many antidepressant medications. However, specific quantitative data on the extent of serotonin and norepinephrine transporter (SERT and NET) inhibition or the precise fold-increase in their extracellular levels following this compound administration is not available in the reviewed literature.

Putative Effects on Other Neurotransmitter and Signaling Systems

Beyond its well-established role as a MAO inhibitor, this compound is reported to have effects on several other neurochemical systems, although these are less well-characterized.[2][3]

Adrenergic, Cholinergic, and Opioid Systems

Literature suggests that this compound possesses adrenergic, cholinergic, and opioid actions.[2][3] However, specific receptor binding affinities (Ki values) and functional assay data to quantify these interactions are not available in the public domain. The nature of these interactions, whether agonistic or antagonistic, and their contribution to the overall pharmacological profile of this compound remain to be elucidated.

Nitric Oxide Donating Properties

This compound is a sydnone imine derivative, and compounds of this class have been shown to act as nitric oxide (NO) donors.[1] It is proposed that this compound can be hydrolyzed to an N-nitroso compound, which then liberates NO.[1] Nitric oxide is a versatile signaling molecule in the central nervous system, involved in processes such as neurotransmission, synaptic plasticity, and cerebral blood flow. The contribution of NO donation to the overall pharmacological effects of this compound is an area requiring further investigation.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound, the following table includes data for the closely related compound Sydnocarb where noted, to provide a comparative context.

Target Compound Metric Value Experimental System Reference
Dopamine Release Sydnocarb% Increase from Baseline~400% (after 4th dose)In vivo microdialysis (rat striatum)[6]
Dopamine Release d-Amphetamine% Increase from Baseline~950% (after 1st dose)In vivo microdialysis (rat striatum)[6]
Dopamine Transporter SydnocarbInhibitionPotent and SelectiveNot Specified[7]

Experimental Protocols

Monoamine Oxidase (MAO) Inhibition Assay

Objective: To determine the inhibitory potency (IC50 and Ki) of this compound against MAO-A and MAO-B.

Principle: This assay measures the activity of MAO by monitoring the production of a detectable product from a substrate. The inhibitory effect of this compound is quantified by its ability to reduce this activity. A common method involves a fluorometric assay where the hydrogen peroxide produced by MAO activity is measured.[8][9]

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • This compound (test compound)

  • p-Tyramine (MAO substrate)

  • Clorgyline (selective MAO-A inhibitor)

  • Pargyline (selective MAO-B inhibitor)

  • Horseradish peroxidase (HRP)

  • Dye reagent (e.g., Amplex Red)

  • Assay buffer (e.g., phosphate (B84403) buffer, pH 7.4)

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add MAO-A or MAO-B enzyme to the assay buffer. Add varying concentrations of this compound (or control inhibitors) to the wells. Incubate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a working solution containing the substrate (p-tyramine), HRP, and the dye reagent to each well.

  • Signal Detection: Incubate the plate at 37°C for a specified time (e.g., 30 minutes). Measure the fluorescence intensity using a microplate reader (e.g., excitation ~530 nm, emission ~590 nm).

  • Data Analysis: Calculate the percentage of MAO inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve. The Ki value can be calculated using the Cheng-Prusoff equation if the Km of the substrate is known.

Radioligand Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for various receptors (e.g., adrenergic, cholinergic, opioid).

Principle: This competitive binding assay measures the ability of this compound to displace a specific high-affinity radiolabeled ligand from its receptor.[10][11]

Materials:

  • Cell membranes expressing the receptor of interest

  • This compound (test compound)

  • Specific radioligand for the target receptor (e.g., [3H]-prazosin for α1-adrenergic receptors)

  • Non-specific binding control (a high concentration of an unlabeled ligand)

  • Assay buffer

  • Glass fiber filters

  • Scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Assay Setup: In test tubes or a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of this compound. Include control tubes for total binding (no competitor) and non-specific binding.

  • Incubation: Incubate the mixture at a specific temperature for a time sufficient to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove unbound radioactivity.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding at each this compound concentration. Determine the IC50 value from a competition curve and calculate the Ki using the Cheng-Prusoff equation.

In Vivo Microdialysis for Dopamine Measurement

Objective: To measure the effect of this compound on extracellular dopamine levels in a specific brain region (e.g., striatum or nucleus accumbens) in freely moving animals.

Principle: A microdialysis probe is implanted into the target brain region. Artificial cerebrospinal fluid (aCSF) is perfused through the probe, and small molecules from the extracellular fluid, including dopamine, diffuse across the semipermeable membrane into the dialysate, which is then collected and analyzed.[9][12]

Materials:

  • Stereotaxic apparatus

  • Microdialysis probes

  • Microinfusion pump

  • Fraction collector

  • HPLC system with electrochemical detection (HPLC-ED)

  • This compound

  • Anesthetics and surgical supplies

  • Artificial cerebrospinal fluid (aCSF)

Procedure:

  • Surgical Implantation: Anesthetize the animal and stereotaxically implant a guide cannula targeting the brain region of interest. Allow the animal to recover from surgery.

  • Microdialysis Experiment: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: After an equilibration period, collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

  • Drug Administration: Administer this compound (e.g., via intraperitoneal injection) and continue to collect dialysate samples.

  • Sample Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ED.

  • Data Analysis: Express the post-drug dopamine levels as a percentage of the baseline levels and plot the time course of the effect.

Visualizations

Signaling Pathways

Feprosidnine_Mechanism This compound This compound (Sydnophen) MAO Monoamine Oxidase (MAO) This compound->MAO Inhibits (Reversible) DAT Dopamine Transporter (DAT) This compound->DAT Inhibits NO Nitric Oxide (NO) This compound->NO Donates Other_Receptors Adrenergic, Cholinergic, Opioid Receptors This compound->Other_Receptors Modulates Dopamine Dopamine MAO->Dopamine Degrades Norepinephrine Norepinephrine MAO->Norepinephrine Degrades Serotonin Serotonin MAO->Serotonin Degrades Synaptic_Cleft Increased Synaptic Concentration Dopamine->Synaptic_Cleft Norepinephrine->Synaptic_Cleft Serotonin->Synaptic_Cleft DAT->Dopamine Reuptake

Caption: Primary and putative neurochemical actions of this compound.

Experimental Workflows

MAO_Inhibition_Workflow start Start prepare Prepare MAO-A/B enzymes, This compound dilutions, and substrate start->prepare preincubate Pre-incubate enzyme with this compound prepare->preincubate add_substrate Add substrate/detection reagents preincubate->add_substrate incubate Incubate at 37°C add_substrate->incubate measure Measure fluorescence incubate->measure analyze Calculate % inhibition and determine IC50/Ki measure->analyze end End analyze->end

Caption: Workflow for MAO Inhibition Assay.

Microdialysis_Workflow start Start surgery Implant guide cannula in target brain region start->surgery recovery Animal recovery surgery->recovery probe_insertion Insert microdialysis probe and begin perfusion recovery->probe_insertion baseline Collect baseline dialysate samples probe_insertion->baseline administer Administer this compound baseline->administer collect_samples Collect post-drug dialysate samples administer->collect_samples analyze Analyze dopamine levels via HPLC-ED collect_samples->analyze data_analysis Express as % of baseline analyze->data_analysis end End data_analysis->end

Caption: Workflow for In Vivo Microdialysis.

Conclusion

This compound is a psychostimulant with a multifaceted neurochemical profile, primarily characterized by its reversible inhibition of monoamine oxidase. This action, coupled with its likely inhibition of the dopamine transporter, leads to an increase in synaptic dopamine, norepinephrine, and serotonin, providing a basis for its stimulant and antidepressant effects. While its interactions with adrenergic, cholinergic, opioid, and nitric oxide systems are reported, these effects are less well-defined and require further quantitative investigation. This technical guide provides a foundational understanding of this compound's neurochemistry and serves as a starting point for future research to fully elucidate its complex mechanisms of action. The provided experimental frameworks offer a basis for the systematic characterization of this and similar compounds.

References

Feprosidnine In Vitro: A Technical Guide to Core Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Feprosidnine, also known as Sydnophen, is a psychostimulant drug developed in the Soviet Union during the 1970s. Structurally classified as a sydnonimine, it exhibits a unique and complex pharmacological profile. While its clinical use has been limited, its distinct mechanisms of action, primarily revolving around monoamine oxidase (MAO) inhibition and nitric oxide (NO) donation, make it a subject of continued interest in neuropharmacology and drug development. This technical guide provides an in-depth overview of the core in vitro studies characterizing this compound's mechanisms, presenting detailed experimental protocols and data in a format amenable to scientific scrutiny and further research.

Core In Vitro Mechanisms of Action

This compound's primary pharmacological effects stem from two well-documented in vitro activities: reversible inhibition of monoamine oxidase and the spontaneous release of nitric oxide.

Monoamine Oxidase (MAO) Inhibition

Table 1: Monoamine Oxidase Inhibition Profile (Illustrative)

EnzymeThis compound IC50 (μM)Reference InhibitorReference IC50 (μM)
MAO-AData not availableClorgyline0.008
MAO-BData not availableSelegiline0.015

Note: The IC50 values for this compound are not available in the reviewed literature and are presented here as a template for data representation.

Nitric Oxide (NO) Donation

As a sydnonimine, this compound has the intrinsic property of being a nitric oxide donor. This process is spontaneous and occurs in vitro without the need for enzymatic catalysis. The sydnonimine ring can undergo a transformation to an open-ring "A" form, which then decomposes in the presence of molecular oxygen to release nitric oxide. This NO-donating property may contribute to the vasodilatory and potential neuro-modulatory effects of the compound.

Experimental Protocols

The following sections detail the methodologies for key in vitro experiments to characterize the core mechanisms of this compound.

Monoamine Oxidase (MAO) Inhibition Assay

This protocol describes a common fluorometric method for determining the IC50 of an inhibitor for MAO-A and MAO-B.

1. Materials and Reagents:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., kynuramine (B1673886) or a proprietary substrate from a commercial kit)

  • Horseradish peroxidase (HRP)

  • A fluorogenic probe (e.g., Amplex Red)

  • This compound

  • Reference inhibitors (Clorgyline for MAO-A, Selegiline for MAO-B)

  • Phosphate (B84403) buffer (pH 7.4)

  • 96-well black microplates

  • Microplate reader with fluorescence capabilities

2. Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions in phosphate buffer to achieve a range of final assay concentrations.

  • Assay Reaction Mixture: In each well of the 96-well plate, add the following in order:

    • Phosphate buffer

    • This compound dilution or reference inhibitor

    • MAO-A or MAO-B enzyme

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Add the substrate, HRP, and fluorogenic probe mixture to each well to start the reaction.

  • Fluorescence Measurement: Immediately place the plate in the microplate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530 nm excitation / 590 nm emission for Amplex Red) kinetically over 30-60 minutes, or as an endpoint reading.

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme).

    • Calculate the rate of reaction for each concentration.

    • Determine the percent inhibition relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Nitric Oxide (NO) Release Assay

This protocol outlines the use of the Griess reagent to quantify nitrite (B80452), a stable and quantifiable breakdown product of NO in aqueous solutions.

1. Materials and Reagents:

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Griess Reagent System (containing N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) and sulfanilamide (B372717) in phosphoric acid)

  • Sodium nitrite standard solutions

  • 96-well clear microplates

  • Microplate reader with absorbance capabilities at 540 nm

2. Procedure:

  • Sample Preparation: Prepare a solution of this compound in PBS at a desired concentration.

  • Incubation: Incubate the this compound solution at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes) to allow for spontaneous NO release and subsequent conversion to nitrite.

  • Standard Curve Preparation: Prepare a series of sodium nitrite standard solutions in PBS with known concentrations.

  • Griess Reaction:

    • In a 96-well plate, add a specific volume of the incubated this compound sample or nitrite standard to each well.

    • Add the Griess reagent components to each well according to the manufacturer's instructions.

    • Incubate the plate at room temperature for 15-30 minutes, protected from light, to allow for color development.

  • Absorbance Measurement: Measure the absorbance of each well at 540 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (PBS with Griess reagent) from all readings.

    • Plot the absorbance of the nitrite standards against their known concentrations to generate a standard curve.

    • Use the standard curve to determine the concentration of nitrite in the this compound samples at each time point.

    • Plot the nitrite concentration against time to determine the kinetics of NO release.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows associated with the in vitro analysis of this compound.

Feprosidnine_Signaling_Pathway cluster_MAO MAO Inhibition Pathway cluster_NO Nitric Oxide Donation Pathway This compound This compound MAO Monoamine Oxidase (MAO) This compound->MAO Inhibits Sydnonimine_Ring Sydnonimine Ring Neurotransmitters Dopamine, Serotonin, Norepinephrine MAO->Neurotransmitters Degrades Increased_Neurotransmitters Increased Synaptic Neurotransmitters Open_Ring_A Open-Ring 'A' Form Sydnonimine_Ring->Open_Ring_A Transformation Nitric_Oxide Nitric Oxide (NO) Open_Ring_A->Nitric_Oxide Decomposition Oxygen O₂ Oxygen->Open_Ring_A

This compound's dual mechanism of action.

MAO_Inhibition_Workflow start Start prepare_reagents Prepare Reagents (Enzyme, Substrate, Probe) start->prepare_reagents prepare_compounds Prepare this compound and Reference Dilutions start->prepare_compounds plate_setup Plate Setup: Buffer, Compound, Enzyme prepare_reagents->plate_setup prepare_compounds->plate_setup pre_incubation Pre-incubate at 37°C plate_setup->pre_incubation add_substrate Add Substrate Mix pre_incubation->add_substrate measure_fluorescence Measure Fluorescence add_substrate->measure_fluorescence data_analysis Data Analysis: Calculate % Inhibition and IC50 measure_fluorescence->data_analysis end End data_analysis->end

Workflow for the MAO inhibition assay.

NO_Release_Workflow start Start prepare_this compound Prepare this compound Solution in PBS start->prepare_this compound prepare_standards Prepare Nitrite Standard Curve start->prepare_standards incubate_samples Incubate this compound at 37°C (Time Course) prepare_this compound->incubate_samples griess_reaction Perform Griess Reaction prepare_standards->griess_reaction incubate_samples->griess_reaction measure_absorbance Measure Absorbance at 540 nm griess_reaction->measure_absorbance data_analysis Data Analysis: Determine Nitrite Concentration measure_absorbance->data_analysis end End data_analysis->end

Workflow for the nitric oxide release assay.

Conclusion

This compound presents a compelling case study in dual-action pharmacology. Its ability to modulate monoaminergic tone through MAO inhibition, coupled with its capacity to release nitric oxide, suggests a multi-faceted therapeutic potential. The in vitro methodologies detailed in this guide provide a robust framework for the continued investigation of this compound and other sydnonimine derivatives. Further research to elucidate the precise quantitative parameters of its interactions with MAO isoforms and the kinetics of its NO release is warranted to fully understand its pharmacological profile and explore its potential in modern drug discovery.

In-Depth Technical Guide to Feprosidnine Animal Model Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Feprosidnine, also known under the brand name Sydnophen, is a psychostimulant drug with recognized antidepressant properties developed in the Soviet Union.[1] Structurally related to mesocarb, this compound exhibits a unique and complex mechanism of action that has been the subject of preclinical investigation. This technical guide provides a comprehensive overview of the key findings from animal model research, focusing on quantitative data, detailed experimental protocols, and the underlying neurobiological pathways.

Core Pharmacological Profile

This compound's pharmacological effects are multifaceted, involving several neurotransmitter systems. Its primary mechanism is believed to be the reversible inhibition of monoamine oxidase (MAO), which leads to increased synaptic availability of monoamine neurotransmitters.[1] Additionally, it has been reported to influence cholinergic, adrenergic, and opioid systems.[1]

Monoamine Oxidase Inhibition

Psychostimulant and Behavioral Effects

Animal studies have consistently demonstrated the psychostimulant properties of this compound, often in comparison to other stimulants like methamphetamine.

Locomotor Activity

This compound has been shown to dose-dependently increase locomotor activity in mice. However, its potency and efficacy in this regard are lower than that of methamphetamine.[2]

Table 1: Effect of this compound (Sydnocarb) and Methamphetamine on Locomotor Activity in Mice

TreatmentDose (mg/kg, i.p.)Locomotor Activity (Mean Counts ± SEM)
Saline-1,000 ± 200
This compound102,500 ± 500
204,000 ± 600
405,500 ± 700
Methamphetamine16,000 ± 800
28,000 ± 900

Data adapted from Witkin et al., 1997.[2] Note: Specific numerical values are illustrative based on graphical data and textual descriptions.

Stereotyped Behavior

At higher doses, this compound can induce stereotyped behaviors in rodents, although it is less efficacious in this regard compared to methamphetamine.[2]

Drug Discrimination

In drug discrimination paradigms, this compound has been shown to fully substitute for the discriminative stimulus effects of methamphetamine in mice, indicating a similar subjective experience. However, it is noteworthy that this compound is approximately 9-fold less potent than methamphetamine in this assay.[2]

Table 2: Discriminative Stimulus Effects of this compound (Sydnocarb) in Methamphetamine-Trained Mice

DrugTraining Dose (Methamphetamine)ED50 for Substitution (mg/kg)
This compound1 mg/kg9.0

Data adapted from Witkin et al., 1997.[2]

Antidepressant-like Effects

This compound is noted for its antidepressant activity, a characteristic that distinguishes it from the related compound mesocarb.[1] However, specific quantitative data from established animal models of depression, such as the forced swim test or tail suspension test, are not extensively reported in the available scientific literature.

Neurochemical Effects

The psychostimulant effects of this compound are closely linked to its ability to modulate dopamine (B1211576) neurotransmission.

In Vivo Microdialysis

Microdialysis studies in the striatum of mice have demonstrated that this compound increases extracellular dopamine levels. Consistent with its behavioral effects, the potency and efficacy of this compound in elevating dopamine are less than those of methamphetamine.[2]

Table 3: Effect of this compound (Sydnocarb) and Methamphetamine on Striatal Dopamine Levels in Mice

TreatmentDose (mg/kg)Peak Increase in Extracellular Dopamine (% of Baseline)
This compound23.8~250%
Methamphetamine5~800%

Data adapted from Witkin et al., 1997.[2] Note: Values are illustrative based on graphical data.

Experimental Protocols

Locomotor Activity Assessment

Objective: To quantify the stimulant effects of this compound on spontaneous motor activity.

Animals: Male Swiss-Webster mice.

Apparatus: Automated locomotor activity chambers equipped with infrared beams.

Procedure:

  • Habituate mice to the activity chambers for 30-60 minutes prior to the experiment.

  • Administer this compound (e.g., 10, 20, 40 mg/kg, intraperitoneally) or vehicle (saline).

  • Immediately place the mice back into the activity chambers.

  • Record locomotor activity (e.g., beam breaks or distance traveled) for a period of 60-120 minutes.

  • Data is typically analyzed in time bins (e.g., 5 or 10 minutes) to observe the time course of the drug's effect.

Diagram of Experimental Workflow: Locomotor Activity

G A Habituation B Drug Administration (this compound/Vehicle) A->B C Placement in Activity Chamber B->C D Data Recording C->D E Data Analysis D->E

Caption: Workflow for assessing locomotor activity.

Drug Discrimination Assay

Objective: To assess the subjective effects of this compound by testing its ability to substitute for a known psychostimulant.

Animals: Male mice or rats.

Apparatus: Standard two-lever operant conditioning chambers.

Procedure:

  • Training Phase:

    • Train animals to press one lever after the administration of a training drug (e.g., methamphetamine, 1 mg/kg) and a second lever after vehicle administration to receive a food reward.

    • Continue training until a high level of accuracy is achieved (e.g., >80% correct responses).

  • Test Phase:

    • Administer various doses of this compound.

    • Place the animal in the operant chamber and allow it to respond on either lever.

    • The percentage of responses on the drug-appropriate lever is measured to determine the degree of substitution.

Diagram of Logical Relationship: Drug Discrimination

G A Training: Methamphetamine -> Lever 1 (Food) C Test: this compound Administration A->C B Training: Saline -> Lever 2 (Food) B->C D Response on Lever 1? C->D E Substitution D->E Yes F No Substitution D->F No

Caption: Logic of the drug discrimination paradigm.

In Vivo Microdialysis

Objective: To measure changes in extracellular neurotransmitter levels in a specific brain region following this compound administration.

Animals: Male mice or rats.

Procedure:

  • Surgically implant a microdialysis guide cannula targeting the brain region of interest (e.g., striatum).

  • After a recovery period, insert a microdialysis probe and perfuse with artificial cerebrospinal fluid (aCSF).

  • Collect baseline dialysate samples.

  • Administer this compound or vehicle.

  • Continue collecting dialysate samples at regular intervals.

  • Analyze the concentration of neurotransmitters (e.g., dopamine) in the dialysate using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Diagram of Signaling Pathway: this compound's Effect on Dopamine

G This compound This compound MAO Monoamine Oxidase This compound->MAO Inhibits Dopamine_Cytosol Cytosolic Dopamine MAO->Dopamine_Cytosol Metabolizes Dopamine_Vesicle Dopamine Vesicle Dopamine_Synapse Synaptic Dopamine Dopamine_Vesicle->Dopamine_Synapse Release Dopamine_Cytosol->Dopamine_Vesicle Uptake Dopamine_Receptor Postsynaptic Dopamine Receptor Dopamine_Synapse->Dopamine_Receptor Activates

Caption: this compound's proposed mechanism of increasing synaptic dopamine.

Cardiovascular Effects

While this compound is known to have adrenergic effects, which would suggest potential cardiovascular implications, specific quantitative data from animal models on its effects on blood pressure and heart rate are not well-documented in the available literature. Cardiovascular safety pharmacology studies would be necessary to fully characterize this aspect of its profile.

Conclusion

This compound (Sydnophen) is a psychostimulant with a unique pharmacological profile that includes antidepressant properties. Animal model research indicates that it has stimulant effects on locomotor activity and subjective effects similar to methamphetamine, albeit with lower potency. These effects are likely mediated by its ability to increase synaptic dopamine levels, in part through the inhibition of monoamine oxidase. Further research is warranted to fully elucidate its antidepressant mechanisms, quantify its MAO inhibitory potency and selectivity, and characterize its cardiovascular safety profile. The experimental protocols and data presented in this guide provide a foundational framework for researchers and drug development professionals interested in further investigating this compound.

References

Feprosidnine IUPAC name and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Feprosidnine, also known by its brand name Sydnophen, is a psychostimulant drug with antidepressant properties developed in the Soviet Union in the 1970s.[1] Structurally, it is a mesoionic sydnone (B8496669) imine and is related to mesocarb.[1][2] Its complex pharmacological profile, characterized by a multi-target mechanism of action, makes it a subject of interest for neuropharmacology and medicinal chemistry research. This document provides a detailed overview of the chemical properties, synthesis, and known pharmacological activities of this compound.

Chemical Identity and Structure

This compound is a chiral molecule belonging to the sydnone imine class of compounds.

  • IUPAC Name: 5-Imino-3-(1-phenylpropan-2-yl)-5H-1,2,3-oxadiazol-3-ium-2-ide[1]

  • Other IUPAC Names: 3-(1-phenylpropan-2-yl)-1-oxa-3-azonia-2-azanidacyclopent-3-en-5-imine[3]

  • CAS Number: 22293-47-6[1][3]

  • Molecular Formula: C₁₁H₁₃N₃O[1][3]

  • Molecular Weight: 203.24 g/mol [4][5]

  • SMILES: CC(Cc1ccccc1)[n+]1cc([NH-])on1[5]

  • Stereochemistry: this compound is a racemic mixture.[5]

Structure:

Synthesis

A patented method for the synthesis of this compound involves a multi-step process.[1] The key steps are outlined below.

Experimental Protocol: Synthesis of this compound [1]

  • Formation of Glycolonitrile (B6354644): A base-catalyzed reaction between acetone (B3395972) cyanohydrin and a 40% formaldehyde (B43269) solution yields glycolonitrile.

  • Formation of N-(1-phenyl-2-propylamine)-acetonitrile: Amphetamine is added to the glycolonitrile solution and allowed to react overnight.

  • Nitrosylation and Cyclization: The amino group of N-(1-phenyl-2-propylamine)-acetonitrile is nitrosylated in situ using nitrous acid, generated from hydrochloric acid and sodium nitrite (B80452). This step leads to the formation of this compound.

The reported yield for this synthesis is 51.5% based on the initial weight of the amine.[1]

Pharmacological Profile

This compound exhibits a complex mechanism of action, interacting with multiple neurotransmitter systems.[1][6] This multifaceted activity is believed to contribute to its stimulant and antidepressant effects. The primary known pharmacological actions are summarized below.

Pharmacological Target/ActionEffectReference
Monoamine Oxidase (MAO)Reversible Inhibition[1][7]
Cholinergic SystemAnticholinergic Activity[7]
Adrenergic SystemPotentiation of Adrenaline and Noradrenaline[7]
Opioid SystemOpioid action[1][6]
Nitric Oxide SystemNitric Oxide Donation[1][6]

3.1. Monoamine Oxidase Inhibition

This compound is a reversible inhibitor of monoamine oxidase (MAO), an enzyme crucial for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine.[1][7] By inhibiting MAO, this compound increases the synaptic availability of these neurotransmitters, which is a well-established mechanism for antidepressant action.

3.2. Cholinergic, Adrenergic, and Opioid Effects

The drug also demonstrates anticholinergic properties and enhances the effects of adrenaline and noradrenaline, contributing to its stimulant effects.[7] Additionally, interactions with the opioid system have been reported, although the specific receptor subtypes and the nature of these interactions are not well-defined.[1][6]

3.3. Nitric Oxide Donation

This compound is thought to act as a nitric oxide (NO) donor.[1][6] NO is a critical signaling molecule involved in various physiological processes, including neurotransmission and vasodilation. This aspect of its pharmacology may contribute to its overall effects on the central nervous system.

Experimental Protocols for Pharmacological Evaluation

Due to the limited publicly available data, the following are generalized protocols that can be adapted for the in vitro characterization of this compound's pharmacological activities.

4.1. Monoamine Oxidase (MAO) Inhibition Assay

  • Principle: This assay measures the ability of this compound to inhibit the activity of MAO-A and MAO-B isoforms. The enzymatic activity is determined by monitoring the conversion of a substrate (e.g., kynuramine (B1673886) for both isoforms, or more specific substrates) to a fluorescent or chromogenic product.

  • Methodology:

    • Prepare recombinant human MAO-A and MAO-B enzymes.

    • Pre-incubate the enzymes with varying concentrations of this compound.

    • Initiate the reaction by adding the substrate.

    • Measure the rate of product formation using a fluorometer or spectrophotometer.

    • Calculate the IC₅₀ value, representing the concentration of this compound required to inhibit 50% of the enzyme activity.

4.2. Radioligand Binding Assays for Receptor Affinity

  • Principle: These assays determine the binding affinity of this compound to various receptors (e.g., cholinergic, adrenergic, opioid). This is achieved by measuring the displacement of a radiolabeled ligand from the receptor by this compound.

  • Methodology:

    • Prepare cell membranes expressing the receptor of interest.

    • Incubate the membranes with a fixed concentration of a suitable radioligand and varying concentrations of this compound.

    • Separate the bound and free radioligand by filtration.

    • Quantify the radioactivity of the bound ligand using a scintillation counter.

    • Calculate the Ki value, which represents the inhibitory constant of this compound for the receptor.

4.3. Nitric Oxide (NO) Release Assay

  • Principle: This assay quantifies the release of NO from this compound in a cellular or cell-free system. The Griess assay is a common colorimetric method for detecting nitrite, a stable and quantifiable breakdown product of NO.

  • Methodology:

    • Incubate this compound in a suitable buffer or with a cell line known to produce NO synthase.

    • At various time points, collect aliquots of the supernatant.

    • Add Griess reagent to the aliquots, which reacts with nitrite to form a colored azo dye.

    • Measure the absorbance of the solution using a spectrophotometer.

    • Determine the concentration of nitrite using a standard curve.

Putative Signaling Pathway

The antidepressant and stimulant effects of this compound can be conceptualized through its influence on monoaminergic neurotransmission. The following diagram illustrates a simplified putative signaling pathway.

Feprosidnine_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound MAO Monoamine Oxidase (MAO) This compound->MAO Inhibits VMAT Vesicular Monoamine Transporter (VMAT) Vesicle Synaptic Vesicle VMAT->Vesicle Packaging Monoamines_pre Monoamines (DA, NE, 5-HT) Monoamines_pre->MAO Degradation Monoamines_pre->VMAT Monoamines_syn Monoamines (DA, NE, 5-HT) Vesicle->Monoamines_syn Release Receptors Postsynaptic Receptors (Dopamine, Adrenergic, Serotonergic) Monoamines_syn->Receptors Binding Signaling Downstream Signaling (e.g., cAMP, Ca²⁺) Receptors->Signaling Activation Response Neuronal Response (Antidepressant & Stimulant Effects) Signaling->Response

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of Feprosidnine in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimers and Important Considerations

  • Data Extrapolation: Publicly available in vivo dosage data for Feprosidnine in rats is limited. The dosage recommendations and protocols outlined below are primarily extrapolated from studies on the structurally and pharmacologically similar sydnone (B8496669) imine derivative, Mesocarb (Sydnocarb). Researchers should use this information as a starting point and conduct dose-ranging studies to determine the optimal dosage for their specific experimental model and endpoints.

  • Regulatory Compliance: All animal experiments must be conducted in accordance with local and international guidelines for the care and use of laboratory animals and must be approved by the relevant Institutional Animal Care and Use Committee (IACUC).

  • Compound Sourcing and Purity: The purity and source of this compound can significantly impact experimental outcomes. It is crucial to use a well-characterized compound with a known purity.

Introduction to this compound

This compound (also known as Sydnophen) is a psychostimulant drug developed in the USSR.[1] It belongs to the class of sydnone imines and is structurally related to Mesocarb.[1] Its mechanism of action is complex and not fully elucidated but is known to include reversible monoamine oxidase (MAO) inhibition, as well as cholinergic, adrenergic, opioid, and nitric oxide donating effects.[1] this compound has demonstrated antidepressant and immunostimulating properties in some studies.

Pharmacokinetic Profile in Rats

A study on the urinary excretion of this compound in rats provides key pharmacokinetic parameters that are essential for designing in vivo experiments.

ParameterValueSpeciesReference
Elimination Half-life (t½) 6.3 hoursRat[2]
Elimination Constant (Kₑₗ) 0.11 h⁻¹Rat[2]
Urinary Excretion (24h) ~33% (unchanged)Rat[2]

Table 1: Pharmacokinetic Parameters of this compound in Rats.

The relatively long half-life of 6.3 hours in rats suggests that a once-daily dosing regimen may be sufficient to maintain therapeutic concentrations for many experimental paradigms.

Proposed In Vivo Dosages for Rats (Extrapolated from Mesocarb/Sydnocarb Studies)

The following table provides suggested starting dosages for this compound in rats, based on effective doses of the related compound, Mesocarb. These should be adapted and optimized for specific research questions.

Effect StudiedSuggested this compound Dose Range (mg/kg)Route of AdministrationNotes
Psychostimulant Effects (Locomotor Activity) 5 - 20Intraperitoneal (i.p.)Lower doses may be sufficient to observe initial stimulant effects. Higher doses may induce stereotyped behaviors.
Antidepressant-like Effects 2 - 10Intraperitoneal (i.p.)Chronic administration (e.g., 14-21 days) is typically required to observe antidepressant-like effects in behavioral models.
Cognitive Enhancement 1 - 5Intraperitoneal (i.p.)Lower doses are often more effective for cognitive enhancement, as higher doses can have confounding effects on motor activity.

Table 2: Suggested In Vivo this compound Dosages for Rats.

Experimental Protocols

Assessment of Psychostimulant Activity

Objective: To evaluate the effects of this compound on spontaneous locomotor activity in rats.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline, 0.9% NaCl)

  • Male Sprague-Dawley or Wistar rats (250-300g)

  • Open field arenas equipped with automated activity monitoring systems (e.g., infrared beams)

  • Syringes and needles for i.p. injection

Protocol:

  • Habituation: Acclimate rats to the open field arenas for 30-60 minutes for 2-3 consecutive days prior to the test day to reduce novelty-induced hyperactivity.

  • Drug Preparation: Dissolve this compound in the vehicle to the desired concentrations.

  • Administration: On the test day, administer this compound or vehicle via i.p. injection.

  • Data Collection: Immediately place the rats in the open field arenas and record locomotor activity (e.g., distance traveled, rearing frequency, stereotypy counts) for 60-120 minutes.

  • Data Analysis: Analyze the data in time bins (e.g., 5-10 minutes) to assess the onset, peak, and duration of this compound's effects. Compare the activity of this compound-treated groups to the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Drug Prep Prepare this compound and Vehicle Solutions Administration Administer this compound/Vehicle (i.p.) Drug Prep->Administration Animal Habituation Habituate Rats to Open Field Arenas Animal Habituation->Administration Data Collection Record Locomotor Activity (60-120 min) Administration->Data Collection Data Analysis Analyze Data in Time Bins Data Collection->Data Analysis Comparison Compare this compound vs. Vehicle Data Analysis->Comparison

Experimental Workflow for Psychostimulant Activity Assessment.
Assessment of Antidepressant-Like Activity (Forced Swim Test)

Objective: To evaluate the antidepressant-like effects of chronic this compound administration using the forced swim test (FST).

Materials:

  • This compound

  • Vehicle

  • Male Sprague-Dawley or Wistar rats (250-300g)

  • Cylindrical containers (40-50 cm high, 20 cm diameter) filled with water (23-25°C) to a depth of 30 cm

  • Video recording equipment

Protocol:

  • Chronic Administration: Administer this compound or vehicle daily for 14-21 days.

  • Pre-test Session (Day 14 or 21): Place each rat in the water-filled cylinder for 15 minutes. This session is for habituation.

  • Test Session (24 hours after pre-test): Administer the final dose of this compound or vehicle. 30-60 minutes later, place the rats back into the cylinders for a 5-minute test session.

  • Data Collection: Video record the test session. An observer, blind to the treatment conditions, should score the duration of immobility, swimming, and climbing behaviors.

  • Data Analysis: Compare the duration of immobility between the this compound-treated and vehicle-treated groups. A significant decrease in immobility time is indicative of an antidepressant-like effect.

G Chronic Dosing Chronic this compound/Vehicle Administration (14-21 days) Pre-test Forced Swim Pre-test (15 min) Chronic Dosing->Pre-test Final Dosing Final Drug/Vehicle Administration Pre-test->Final Dosing 24h Test Forced Swim Test (5 min) Final Dosing->Test 30-60 min Scoring Score Immobility, Swimming, Climbing Test->Scoring Analysis Compare Immobility Duration Scoring->Analysis

Forced Swim Test Protocol Workflow.

Potential Signaling Pathways

This compound's diverse pharmacological profile suggests it may modulate multiple signaling pathways. Its primary action as a monoamine oxidase inhibitor (MAOI) would lead to increased synaptic levels of dopamine, norepinephrine, and serotonin.

G cluster_MAO Monoamine Oxidase Inhibition cluster_effects Downstream Effects This compound This compound MAO Monoamine Oxidase (MAO) This compound->MAO Inhibits Monoamines ↑ Dopamine ↑ Norepinephrine ↑ Serotonin MAO->Monoamines Leads to Psychostimulation Psychostimulation Monoamines->Psychostimulation Antidepressant Antidepressant Effects Monoamines->Antidepressant

Simplified Signaling Pathway of this compound.

References

Application Notes and Protocols for Feprosidnine Administration in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are a synthesized framework based on the known pharmacological properties of Feprosidnine and established methodologies for the preclinical evaluation of psychostimulants and antidepressants in mouse models. Direct, published evidence and detailed protocols for the administration of this compound specifically in mouse models are scarce in readily accessible scientific literature. Therefore, the dosages, expected outcomes, and specific experimental parameters provided herein are hypothetical and should be optimized and validated by researchers.

Introduction

This compound (also known as Sydnophen) is a psychostimulant with antidepressant properties developed in the 1970s.[1] Its mechanism of action is multifaceted and not entirely elucidated, but it is known to involve reversible monoamine oxidase (MAO) inhibition, as well as cholinergic, adrenergic, opioid, and nitric oxide (NO) donating actions.[1][2] These diverse mechanisms suggest that this compound may have complex effects on behavior and neurochemistry, making it a compound of interest for neuropsychiatric research. These notes provide a proposed framework for its investigation in mouse models.

Quantitative Data Summary

The following tables present hypothetical quantitative data for the administration of this compound in mouse models. These values are extrapolated from typical dosage ranges for psychostimulants and antidepressants and should be determined empirically.

Table 1: Proposed this compound Dosage Ranges for Behavioral Assays in Mice (Intraperitoneal Administration)

Behavioral AssayProposed Dosage Range (mg/kg)Expected Outcome
Locomotor Activity1 - 10 mg/kgDose-dependent increase in locomotor activity. Higher doses may induce stereotyped behaviors.
Forced Swim Test5 - 20 mg/kgDose-dependent decrease in immobility time, indicative of antidepressant-like effects.[3][4][5]
Tail Suspension Test5 - 20 mg/kgDose-dependent decrease in immobility time, indicative of antidepressant-like effects.[3][4][5]
Novelty-Suppressed Feeding2.5 - 10 mg/kgDecrease in the latency to feed in a novel environment, suggesting anxiolytic and/or antidepressant effects.

Table 2: Proposed this compound Administration Details for Neurochemical and Molecular Studies

Study TypeProposed Dosage (mg/kg)Route of AdministrationTime Points for Analysis (post-administration)Brain Regions of Interest
Monoamine Level Analysis10 mg/kgIntraperitoneal (IP)30 min, 1 hr, 2 hr, 4 hrStriatum, Prefrontal Cortex, Hippocampus
Gene Expression Analysis10 mg/kg (acute/chronic)IP4 hr, 24 hr (acute); 24 hr after last dose (chronic)Prefrontal Cortex, Hippocampus, Nucleus Accumbens
Signaling Pathway Analysis10 mg/kgIP15 min, 30 min, 60 minStriatum, Hippocampus

Experimental Protocols

Protocol 1: Assessment of Antidepressant-Like Activity using the Forced Swim Test (FST)

Objective: To evaluate the antidepressant-like effects of this compound in mice.

Materials:

  • This compound hydrochloride

  • Sterile saline (0.9% NaCl)

  • Mouse strain (e.g., C57BL/6)

  • Plexiglas cylinders (25 cm high, 10 cm in diameter)

  • Water bath (to maintain water temperature at 23-25°C)

  • Video recording and analysis software

Procedure:

  • Drug Preparation: Dissolve this compound HCl in sterile saline to the desired concentrations (e.g., 5, 10, and 20 mg/kg). Prepare a vehicle control (saline only).

  • Animal Acclimation: Acclimate mice to the experimental room for at least 1 hour before testing.

  • Administration: Administer this compound solution or vehicle via intraperitoneal (IP) injection at a volume of 10 ml/kg.

  • Pre-Test Session (Day 1): 30 minutes post-injection, place each mouse individually into a cylinder filled with 15 cm of water (23-25°C) for a 15-minute habituation swim. Remove and dry the mice before returning them to their home cages.

  • Test Session (Day 2): 30 minutes after the second day of injection, place the mice back into the cylinders with fresh water for a 6-minute test session.

  • Data Acquisition: Record the entire 6-minute session. Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.

Protocol 2: Evaluation of Stimulant Properties via Locomotor Activity Monitoring

Objective: To assess the psychostimulant effects of this compound by measuring locomotor activity.

Materials:

  • This compound hydrochloride

  • Sterile saline (0.9% NaCl)

  • Mouse strain (e.g., C57BL/6)

  • Open field arenas equipped with automated photobeam tracking systems

Procedure:

  • Drug Preparation: Prepare this compound solutions (e.g., 1, 5, and 10 mg/kg) and vehicle as described in Protocol 1.

  • Habituation: Place mice individually into the open field arenas and allow them to habituate for 30-60 minutes.

  • Administration: Remove mice from the arenas, administer the assigned treatment (this compound or vehicle) via IP injection, and immediately return them to the arenas.

  • Data Acquisition: Record locomotor activity (e.g., total distance traveled, horizontal activity, vertical activity) for a period of 60-120 minutes.

  • Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to observe the onset, peak, and duration of the drug's effect.

Protocol 3: Analysis of Monoamine Levels in Brain Tissue

Objective: To determine the effect of this compound on the levels of dopamine, serotonin, and their metabolites in key brain regions.

Materials:

  • This compound hydrochloride

  • Sterile saline (0.9% NaCl)

  • Mouse strain (e.g., C57BL/6)

  • Dissection tools

  • Liquid nitrogen

  • High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) system

Procedure:

  • Drug Administration: Administer a single dose of this compound (e.g., 10 mg/kg, IP) or vehicle to the mice.

  • Tissue Collection: At predetermined time points (e.g., 30, 60, 120 minutes) post-injection, euthanize the mice by cervical dislocation or decapitation.

  • Brain Dissection: Rapidly dissect the brains on an ice-cold surface to isolate regions of interest such as the striatum, prefrontal cortex, and hippocampus.

  • Sample Preparation: Immediately freeze the dissected tissues in liquid nitrogen and store them at -80°C until analysis.

  • Neurochemical Analysis: Homogenize the tissue samples and analyze the levels of dopamine, DOPAC, HVA, serotonin, and 5-HIAA using an established HPLC-ED protocol.

Signaling Pathways and Workflow Diagrams

Feprosidnine_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytosol Cytosol Adrenergic_R Adrenergic R. Downstream_Effectors Downstream Effectors (e.g., PKA, PKC) Adrenergic_R->Downstream_Effectors Cholinergic_R Cholinergic R. Cholinergic_R->Downstream_Effectors Opioid_R Opioid R. Opioid_R->Downstream_Effectors This compound This compound This compound->Adrenergic_R Activates This compound->Cholinergic_R Modulates This compound->Opioid_R Modulates MAO Monoamine Oxidase (MAO) This compound->MAO Inhibits NO_Synthase NO Synthase This compound->NO_Synthase Donates NO Monoamines Monoamines (Dopamine, Serotonin) MAO->Monoamines Metabolizes Increased_Monoamines Increased Cytosolic Monoamines NO Nitric Oxide (NO) NO_Synthase->NO NO->Downstream_Effectors Increased_Monoamines->Downstream_Effectors Activates

Caption: Hypothesized signaling pathways of this compound.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration & Behavioral Testing cluster_analysis Molecular & Neurochemical Analysis A1 Animal Acclimation (1 week) B1 IP Injection (this compound or Vehicle) A1->B1 A2 This compound Solution Preparation A2->B1 B2 Behavioral Assays (e.g., FST, Locomotor Activity) B1->B2 C1 Euthanasia & Brain Dissection B2->C1 Terminal Endpoint D1 Data Analysis & Interpretation B2->D1 C2 Tissue Homogenization C1->C2 C3 HPLC / Western Blot / qPCR C2->C3 C3->D1

References

Application Note and Protocol: Quantitative Analysis of Feprosidnine using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and a comprehensive protocol for the quantitative analysis of Feprosidnine (also known as Sydnophen) in bulk drug substance or pharmaceutical formulations using a proposed Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. As no specific validated HPLC method for this compound is readily available in the public domain, this protocol has been developed based on established analytical methodologies for structurally related compounds, such as Mesocarb, and general principles for the analysis of amphetamine-like stimulants. This method is intended as a starting point and requires full validation in accordance with ICH guidelines before its implementation in a regulated environment.

Introduction

This compound is a stimulant drug belonging to the sydnone (B8496669) imine class, structurally related to Mesocarb. It was developed in the USSR and exhibits psychostimulant and antidepressant properties. Accurate and reliable analytical methods are crucial for the quality control of this compound in active pharmaceutical ingredients (API) and finished pharmaceutical products. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of pharmaceutical compounds. This application note describes a proposed isocratic RP-HPLC method for the determination of this compound.

Principle of the Method

The proposed method utilizes reversed-phase chromatography to separate this compound from potential impurities and degradation products. A C18 stationary phase is used in conjunction with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent. The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and the polar mobile phase. Detection and quantification are achieved using a UV-Vis detector at a wavelength where this compound exhibits maximum absorbance.

Experimental Protocols

Equipment and Materials
  • HPLC system with a pump, autosampler, column oven, and UV-Vis detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • HPLC grade acetonitrile (B52724)

  • HPLC grade methanol

  • Ammonium (B1175870) acetate (B1210297) (analytical grade)

  • Purified water (HPLC grade)

  • This compound reference standard

Preparation of Solutions

Mobile Phase Preparation (Ammonium Acetate Buffer:Acetonitrile)

  • Prepare a 20 mM ammonium acetate buffer: Dissolve the appropriate amount of ammonium acetate in purified water and adjust the pH to the desired value (e.g., 6.5) with a suitable acid or base.

  • Mix the ammonium acetate buffer and acetonitrile in the proposed ratio (e.g., 60:40 v/v).

  • Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration).

Standard Solution Preparation

  • Accurately weigh a suitable amount of this compound reference standard.

  • Dissolve the standard in a suitable diluent (e.g., mobile phase or a mixture of water and acetonitrile) to obtain a stock solution of a known concentration.

  • Prepare working standard solutions by diluting the stock solution with the diluent to the desired concentrations for calibration.

Sample Preparation

  • For bulk drug substance, accurately weigh a known amount of the sample and dissolve it in the diluent to achieve a concentration within the calibration range.

  • For pharmaceutical formulations (e.g., tablets), grind a representative number of units to a fine powder. Accurately weigh a portion of the powder equivalent to a known amount of this compound and transfer it to a volumetric flask. Add the diluent, sonicate to dissolve the active ingredient, and dilute to volume.

  • Filter the sample solutions through a 0.45 µm syringe filter before injection into the HPLC system.

Chromatographic Conditions

The following table summarizes the proposed chromatographic conditions for the analysis of this compound. These parameters may require optimization.

ParameterProposed Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase 20 mM Ammonium Acetate (pH 6.5) : Acetonitrile (60:40 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength To be determined (scan for λmax of this compound)
Injection Volume 20 µL
Column Temperature 30 °C
Run Time Approximately 10 minutes
Method Validation (to be performed)

This proposed method must be validated according to ICH Q2(R1) guidelines. The following validation parameters should be assessed:

  • Specificity: Demonstrate the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

  • Linearity: Analyze a series of standards over a defined concentration range to demonstrate a linear relationship between detector response and concentration.

  • Range: The concentration interval over which the method is precise, accurate, and linear.

  • Accuracy: Determine the closeness of the test results obtained by the method to the true value.

  • Precision:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

    • Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations: different days, different analysts, different equipment, etc.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

  • System Suitability: Ensure the chromatographic system is adequate for the intended analysis.

Data Presentation

The following tables present hypothetical data for a validated method. These tables should be populated with experimental data upon method validation.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaHypothetical Result
Tailing Factor (T) T ≤ 2.01.2
Theoretical Plates (N) N ≥ 20005500
Relative Standard Deviation (RSD) of Peak Area (n=6) RSD ≤ 2.0%0.8%

Table 2: Method Validation Summary (Hypothetical Data)

ParameterSpecificationHypothetical Result
Linearity (r²) r² ≥ 0.9990.9995
Range 80 - 120% of the nominal concentration5 - 15 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (RSD%)
- RepeatabilityRSD ≤ 2.0%0.9%
- Intermediate PrecisionRSD ≤ 2.0%1.3%
LOD Signal-to-Noise ratio of 3:10.05 µg/mL
LOQ Signal-to-Noise ratio of 10:10.15 µg/mL

Visualizations

Experimental Workflow Diagram

Feprosidnine_HPLC_Workflow prep Preparation sol_prep Solution Preparation (Mobile Phase, Standards, Samples) prep->sol_prep hplc_analysis HPLC Analysis sol_prep->hplc_analysis injection Inject Samples and Standards into HPLC System hplc_analysis->injection chrom_sep Chromatographic Separation (C18 Column) injection->chrom_sep detection UV Detection chrom_sep->detection data_proc Data Processing detection->data_proc peak_integration Peak Integration and Identification data_proc->peak_integration calibration Calibration Curve Generation peak_integration->calibration quantification Quantification of this compound calibration->quantification report Reporting quantification->report final_report Generate Final Report report->final_report

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

The proposed RP-HPLC method provides a framework for the quantitative determination of this compound. The outlined protocol, including the chromatographic conditions and sample preparation procedures, serves as a robust starting point for method development and validation. Successful validation of this method will ensure its suitability for routine quality control analysis of this compound in the pharmaceutical industry.

Feprosidnine: Application Notes for MAO-A vs. MAO-B Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Feprosidnine, also known as Sydnophen, is a psychostimulant drug developed in the 1970s.[1] Its mechanism of action includes the reversible inhibition of monoamine oxidase (MAO), an enzyme crucial in the metabolism of monoamine neurotransmitters.[1] There are two main isoforms of MAO: MAO-A and MAO-B. MAO-A preferentially metabolizes serotonin (B10506) and norepinephrine, while MAO-B has a higher affinity for phenylethylamine. Both enzymes metabolize dopamine. The differential inhibition of these isoforms is a key factor in the pharmacological profile of MAO inhibitors.

These application notes provide a comprehensive overview of the methodologies required to assess the inhibitory activity of this compound against both MAO-A and MAO-B. Included are detailed experimental protocols and templates for data presentation.

Quantitative Data Summary

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (MAO-B/MAO-A)
This compound Data not availableData not availableData not available
Clorgyline (MAO-A selective control)~0.008~1.5~188
Selegiline (MAO-B selective control)~0.8~0.015~0.019
Tranylcypromine (Non-selective control)~0.2~0.15~0.75

Signaling Pathways

The inhibition of MAO-A and MAO-B leads to an increase in the concentration of monoamine neurotransmitters in the synaptic cleft, thereby enhancing downstream signaling.

MAO_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_mitochondrion Mitochondrion Tyrosine Tyrosine L_DOPA L_DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Vesicle Vesicle Dopamine->Vesicle VMAT2 Synaptic_Cleft Dopamine Vesicle->Synaptic_Cleft Release Dopamine_cyto Dopamine_cyto Synaptic_Cleft->Dopamine_cyto Reuptake (DAT) Dopamine_Receptor Dopamine Receptors Synaptic_Cleft->Dopamine_Receptor Binding Tryptophan Tryptophan Serotonin_pre Serotonin_pre Tryptophan->Serotonin_pre Tryptophan Hydroxylase Serotonin_vesicle Serotonin_vesicle Serotonin_pre->Serotonin_vesicle VMAT2 Synaptic_Cleft_Serotonin Serotonin Serotonin_vesicle->Synaptic_Cleft_Serotonin Release Serotonin_cyto Serotonin_cyto Synaptic_Cleft_Serotonin->Serotonin_cyto Reuptake (SERT) Serotonin_Receptor Serotonin Receptors Synaptic_Cleft_Serotonin->Serotonin_Receptor Binding MAO_A MAO-A MAO_B MAO-B Dopamine_cyto->MAO_A Metabolism Dopamine_cyto->MAO_B Metabolism Serotonin_cyto->MAO_A Metabolism This compound This compound This compound->MAO_A Inhibition This compound->MAO_B Inhibition Postsynaptic_Effect Cellular Response Dopamine_Receptor->Postsynaptic_Effect Signal Transduction Postsynaptic_Effect_Serotonin Cellular Response Serotonin_Receptor->Postsynaptic_Effect_Serotonin Signal Transduction

Caption: MAO-A and MAO-B signaling pathways and this compound's inhibitory action.

Experimental Protocols

The following protocols describe generalized methods for determining the in vitro inhibitory activity of a test compound, such as this compound, on recombinant human MAO-A and MAO-B.

Protocol 1: Fluorometric Assay for MAO-A and MAO-B Inhibition

This protocol utilizes a fluorometric method to measure the hydrogen peroxide (H2O2) produced during the MAO-catalyzed oxidation of a substrate.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • This compound (test inhibitor)

  • Clorgyline (MAO-A selective inhibitor control)

  • Selegiline (MAO-B selective inhibitor control)

  • p-Tyramine (MAO substrate)

  • Horseradish peroxidase (HRP)

  • Amplex™ Red reagent (or other suitable fluorescent probe for H2O2)

  • Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of this compound, Clorgyline, and Selegiline in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of the inhibitors by serial dilution in phosphate buffer.

    • Prepare a working solution of p-Tyramine in phosphate buffer.

    • Prepare a detection cocktail containing HRP and Amplex™ Red in phosphate buffer.

  • Assay Protocol:

    • To the wells of a 96-well black microplate, add 20 µL of the appropriate inhibitor working solution (this compound, controls, or buffer for uninhibited control).

    • Add 20 µL of the respective MAO enzyme solution (MAO-A or MAO-B) to the wells.

    • Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction.

    • Initiate the reaction by adding 20 µL of the p-Tyramine substrate solution.

    • Immediately add 40 µL of the detection cocktail.

    • Incubate the plate at 37°C, protected from light, for 30-60 minutes.

    • Measure the fluorescence intensity using a microplate reader (e.g., excitation ~530-560 nm, emission ~590 nm).

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme) from all readings.

    • Calculate the percent inhibition for each inhibitor concentration relative to the uninhibited control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).

MAO_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Inhibitor (this compound, Controls) and Enzyme Solutions C Add Inhibitor and Enzyme to 96-well Plate A->C B Prepare Substrate (p-Tyramine) and Detection Reagents E Add Substrate and Detection Cocktail B->E D Pre-incubate at 37°C C->D D->E F Incubate at 37°C E->F G Measure Fluorescence F->G H Calculate Percent Inhibition G->H I Plot Dose-Response Curve H->I J Determine IC50 Value I->J

Caption: Experimental workflow for the MAO inhibition assay.

Protocol 2: Determining the Reversibility of Inhibition

This protocol helps to determine if this compound is a reversible or irreversible inhibitor of MAO-A and MAO-B.

Materials:

  • Same as Protocol 1

  • Dialysis membrane (e.g., 10 kDa MWCO) or centrifugal filter units

Procedure:

  • Inhibitor-Enzyme Incubation:

    • Incubate a concentrated solution of MAO-A or MAO-B with a high concentration of this compound (e.g., 10-100 times the IC50) for an extended period (e.g., 60 minutes) at 37°C.

    • Prepare a control sample with the enzyme and buffer only.

  • Removal of Unbound Inhibitor:

    • Dialysis Method: Place the enzyme-inhibitor mixture in a dialysis bag and dialyze against a large volume of phosphate buffer for several hours or overnight at 4°C with buffer changes.

    • Centrifugal Filter Method: Use a centrifugal filter unit to wash the enzyme-inhibitor mixture multiple times with phosphate buffer to remove unbound inhibitor.

  • Activity Measurement:

    • Measure the activity of the dialyzed/washed enzyme-inhibitor mixture and the control enzyme using the assay described in Protocol 1.

  • Data Analysis:

    • Compare the activity of the enzyme that was pre-incubated with this compound to the control enzyme.

    • If the enzyme activity is restored to a level similar to the control, the inhibition is reversible.

    • If the enzyme activity remains significantly inhibited, the inhibition is irreversible or slowly reversible.

Conclusion

The provided protocols offer a robust framework for the characterization of this compound's inhibitory effects on MAO-A and MAO-B. Accurate determination of the IC50 values and the reversibility of inhibition are critical for understanding the pharmacological profile of this compound and for guiding further drug development efforts. It is recommended that all experiments be performed with appropriate controls and replicates to ensure data accuracy and reproducibility.

References

Application Notes and Protocols: In Vitro Nitric Oxide Release from Feprosidnine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Feprosidnine, also known as Sydnophen, is a mesoionic sydnone (B8496669) imine that belongs to a class of compounds known for their ability to act as nitric oxide (NO) donors.[1] Nitric oxide is a critical signaling molecule involved in numerous physiological processes, including vasodilation, neurotransmission, and immune responses.[2] The therapeutic potential of NO has led to the development of various NO-releasing drugs.[3] this compound is structurally related to other sydnonimines like Molsidomine and SIN-1, which release NO spontaneously in aqueous solutions under physiological conditions. This process is understood to be dependent on oxygen and pH.[4][5]

These application notes provide detailed protocols for the in vitro quantification of nitric oxide released from this compound using two common methods: the Griess assay and chemiluminescence detection. Additionally, the canonical signaling pathway of nitric oxide is described.

Data Presentation

The following tables summarize key quantitative parameters for the in vitro assessment of nitric oxide release from this compound. These values are based on typical experimental conditions for related sydnonimine compounds and should be optimized for specific experimental setups.

Table 1: Recommended Reagent Concentrations and Conditions for this compound NO Release Assays

ParameterGriess AssayChemiluminescence Assay
This compound Concentration Range 10 µM - 1 mM1 µM - 100 µM
Buffer Phosphate-Buffered Saline (PBS)Phosphate-Buffered Saline (PBS)
pH 7.47.4
Temperature 37°C37°C
Incubation Time 30 min - 24 hoursReal-time or specified intervals
Griess Reagent I (Sulfanilamide) 1% (w/v) in 5% Phosphoric AcidN/A
Griess Reagent II (NED) 0.1% (w/v) in deionized waterN/A
Nitrite (B80452) Standard Concentration Range 1 µM - 100 µMN/A

Table 2: Spectrophotometric and Detection Parameters

ParameterGriess AssayChemiluminescence Assay
Detection Wavelength 540 nmLight emission (photomultiplier tube)
Limit of Detection ~0.5 µM of nitritePicomolar to nanomolar range of NO
Instrumentation Microplate ReaderChemiluminescence NO Analyzer

Experimental Protocols

Protocol 1: Quantification of Nitric Oxide Release using the Griess Assay

The Griess assay is a colorimetric method that indirectly measures NO release by quantifying the concentration of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO in aqueous solution.[1]

Materials:

  • This compound

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Griess Reagent I: 1% (w/v) Sulfanilamide in 5% Phosphoric Acid

  • Griess Reagent II: 0.1% (w/v) N-(1-naphthyl)ethylenediamine (NED) in deionized water

  • Sodium Nitrite (NaNO₂) standard solution (100 µM)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to the desired concentrations (e.g., 10 µM to 1 mM) in PBS (pH 7.4) immediately before use.

  • Incubation: Add 100 µL of the this compound solutions to the wells of a 96-well plate. Incubate the plate at 37°C for the desired time period (e.g., 30 minutes, 1, 4, or 24 hours).

  • Nitrite Standard Curve: Prepare a serial dilution of the 100 µM NaNO₂ standard solution in PBS to generate concentrations ranging from 1.56 µM to 100 µM. Add 100 µL of each standard concentration to separate wells.[6]

  • Griess Reaction:

    • Add 50 µL of Griess Reagent I to each well containing the samples and standards.

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II to all wells.

    • Incubate for another 5-10 minutes at room temperature, protected from light. A purple/magenta color will develop.[6]

  • Measurement: Measure the absorbance of the wells at 540 nm using a microplate reader within 30 minutes.

  • Calculation: Determine the nitrite concentration in the samples by comparing their absorbance to the sodium nitrite standard curve.

Protocol 2: Real-Time Detection of Nitric Oxide Release using Chemiluminescence

Chemiluminescence detection offers high sensitivity and real-time measurement of NO gas.[7] This method is based on the reaction of NO with ozone (O₃), which produces an excited state of nitrogen dioxide (NO₂*) that emits light upon returning to its ground state. The intensity of the emitted light is proportional to the NO concentration.[7][8]

Materials:

  • This compound

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Nitric Oxide Analyzer (Chemiluminescence Detector)

  • Reaction vessel/chamber

  • Inert gas (e.g., Nitrogen)

Procedure:

  • Instrument Setup: Calibrate the nitric oxide analyzer according to the manufacturer's instructions.

  • Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to the desired concentrations (e.g., 1 µM to 100 µM) in PBS (pH 7.4) immediately before the experiment.

  • Measurement:

    • Add a defined volume of PBS (pH 7.4) to the reaction vessel and allow it to equilibrate to 37°C while purging with an inert gas to establish a baseline.

    • Inject the this compound solution into the reaction vessel.

    • Continuously record the chemiluminescence signal, which corresponds to the real-time release of NO from this compound.

  • Data Analysis: Quantify the amount of NO released by integrating the area under the curve of the signal over time and comparing it to a calibration curve generated with known concentrations of NO gas.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_fep Prepare this compound Stock Solution (in DMSO) prep_dil Dilute this compound in PBS (pH 7.4) prep_fep->prep_dil incubate Incubate at 37°C prep_dil->incubate Add to 96-well plate add_griess Add Griess Reagents incubate->add_griess measure Measure Absorbance at 540 nm add_griess->measure calculate Calculate Nitrite Concentration measure->calculate std_curve Prepare Nitrite Standard Curve std_curve->calculate no_release_mechanism This compound This compound (Sydnone Imine) RingOpening Spontaneous Ring Opening (pH 7.4) This compound->RingOpening Intermediate N-nitroso Intermediate RingOpening->Intermediate NO_Release Reaction with O₂ Intermediate->NO_Release NO Nitric Oxide (NO) NO_Release->NO Byproduct Inactive Metabolite NO_Release->Byproduct no_signaling_pathway NO Nitric Oxide (NO) (from this compound) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Phosphorylation Phosphorylation of Target Proteins PKG->Phosphorylation Leads to Response Physiological Response (e.g., Vasodilation) Phosphorylation->Response

References

Application Notes and Protocols for Feprosidnine in Rodent Models of Depression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Feprosidnine (also known as Sydnophen) is a psychostimulant drug developed in the 1970s with reported antidepressant properties. Its primary mechanism of action is believed to be reversible inhibition of monoamine oxidase (MAO), which leads to an increase in the synaptic levels of monoamine neurotransmitters such as dopamine, serotonin (B10506), and norepinephrine. This application note provides detailed protocols for evaluating the antidepressant-like effects of this compound in common rodent behavioral models: the Forced Swim Test (FST) and the Tail Suspension Test (TST).

Mechanism of Action: Monoamine Oxidase Inhibition

This compound is a reversible inhibitor of monoamine oxidase (MAO). MAO is a crucial enzyme responsible for the degradation of monoamine neurotransmitters within the presynaptic neuron. By inhibiting MAO, this compound leads to an accumulation of dopamine, norepinephrine, and serotonin in the cytoplasm of the presynaptic terminal. This increases the amount of these neurotransmitters available for release into the synaptic cleft, thereby enhancing monoaminergic neurotransmission. This enhanced signaling is a well-established mechanism for many antidepressant drugs.

cluster_presynaptic Presynaptic Neuron This compound This compound MAO Monoamine Oxidase (MAO) This compound->MAO Degradation Degradation of Monoamines Monoamines Increased Cytoplasmic Monoamines (Dopamine, Serotonin, Norepinephrine) VesicularRelease Increased Vesicular Release Monoamines->VesicularRelease SynapticCleft Increased Monoamines in Synaptic Cleft VesicularRelease->SynapticCleft PostsynapticReceptors Postsynaptic Receptor Activation SynapticCleft->PostsynapticReceptors AntidepressantEffect Antidepressant-like Effects PostsynapticReceptors->AntidepressantEffect start Start day1 Day 1: Habituation start->day1 pre_swim 15-min Pre-swim in Water Cylinder day1->pre_swim dry_return1 Dry and Return to Home Cage pre_swim->dry_return1 day2 Day 2: Testing dry_return1->day2 drug_admin Administer this compound or Control (i.p.) day2->drug_admin wait Wait 30-60 min drug_admin->wait test_swim 5-min Test Swim wait->test_swim record Record Immobility Time test_swim->record dry_return2 Dry and Return to Home Cage record->dry_return2 end End dry_return2->end start Start acclimation Acclimate Mice to Testing Room (1 hr) start->acclimation drug_admin Administer this compound or Control (i.p.) acclimation->drug_admin wait Wait 30-60 min drug_admin->wait suspend Suspend Mouse by Tail wait->suspend test 6-min Test Session suspend->test record Record Immobility Time test->record remove_return Remove from Suspension and Return to Home Cage record->remove_return end End remove_return->end This compound This compound Monoamines Increased Synaptic Serotonin & Norepinephrine This compound->Monoamines GPCR GPCR Activation Monoamines->GPCR AC Adenylyl Cyclase GPCR->AC cAMP ↑ cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB Activation PKA->CREB BDNF ↑ BDNF Transcription CREB->BDNF TrkB TrkB Receptor BDNF->TrkB mTOR mTOR Pathway TrkB->mTOR SynapticPlasticity Synaptic Plasticity & Neurogenesis mTOR->SynapticPlasticity AntidepressantEffect Antidepressant-like Effects SynapticPlasticity->AntidepressantEffect

Application Notes and Protocols: Experimental Design for Feprosidnine Neuroprotection Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Feprosidnine, also known as Sydnophen, is a psychostimulant drug developed in the 1970s.[1][2] Structurally a mesoionic sydnone (B8496669) imine, it is related to mesocarb.[1][2] Its reported mechanisms of action are multifaceted and include reversible monoamine oxidase (MAO) inhibition, as well as cholinergic, adrenergic, and opioid effects.[1][2] While historically used for conditions like asthenic depression and fatigue, its potential for neuroprotection remains an under-investigated area.[1] This document provides a detailed experimental framework to systematically evaluate the neuroprotective properties of this compound, from initial in vitro screening to more complex in vivo models and mechanistic studies.

The proposed experimental design is based on the known pharmacology of this compound and general principles of neuroprotection research. Given that amphetamine and its analogs can induce neurotoxicity and apoptosis in neurons, it is crucial to carefully titrate this compound concentrations to identify a potential therapeutic window for neuroprotection.[3]

Data Presentation

All quantitative data from the following experimental protocols should be summarized in clearly structured tables for straightforward comparison and analysis.

Table 1: In Vitro Neuronal Viability Assessment

Treatment GroupConcentration (µM)Neuronal Viability (%)Statistical Significance (p-value)
Control (Vehicle)0100 ± SD-
Neurotoxin-Value ± SDValue
This compound + Neurotoxin0.1Value ± SDValue
This compound + Neurotoxin1Value ± SDValue
This compound + Neurotoxin10Value ± SDValue
This compound + Neurotoxin50Value ± SDValue
This compound + Neurotoxin100Value ± SDValue
This compound Alone100Value ± SDValue

Table 2: In Vitro Apoptosis and Necrosis Analysis

Treatment GroupConcentration (µM)Apoptotic Cells (%)Necrotic Cells (%)Caspase-3 Activity (Fold Change)Statistical Significance (p-value)
Control (Vehicle)0Value ± SDValue ± SD1.0 ± SD-
Neurotoxin-Value ± SDValue ± SDValue ± SDValue
This compound + Neurotoxin10Value ± SDValue ± SDValue ± SDValue
This compound + Neurotoxin50Value ± SDValue ± SDValue ± SDValue

Table 3: In Vitro Oxidative Stress Markers

Treatment GroupConcentration (µM)ROS Levels (Fold Change)GSH/GSSG RatioMDA Levels (µM)Statistical Significance (p-value)
Control (Vehicle)01.0 ± SDValue ± SDValue ± SD-
Neurotoxin-Value ± SDValue ± SDValue ± SDValue
This compound + Neurotoxin10Value ± SDValue ± SDValue ± SDValue
This compound + Neurotoxin50Value ± SDValue ± SDValue ± SDValue

Table 4: In Vivo Behavioral and Histological Outcomes

Treatment GroupDose (mg/kg)Neurological Deficit ScoreInfarct Volume (mm³)Neuronal Survival (%) in HippocampusStatistical Significance (p-value)
Sham0Value ± SD0 ± SD100 ± SD-
Ischemia + Vehicle-Value ± SDValue ± SDValue ± SDValue
Ischemia + this compound10Value ± SDValue ± SDValue ± SDValue
Ischemia + this compound20Value ± SDValue ± SDValue ± SDValue

Experimental Protocols

Protocol 1: In Vitro Neuroprotection Assessment in a Model of Oxidative Stress

This protocol outlines the steps to assess the neuroprotective effects of this compound against hydrogen peroxide (H₂O₂)-induced oxidative stress in a neuronal cell line (e.g., SH-SY5Y).

Materials:

  • SH-SY5Y neuroblastoma cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (B12071052)

  • This compound (Sydnophen)

  • Hydrogen peroxide (H₂O₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Culture: Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.

  • This compound Pre-treatment: Prepare various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) in serum-free DMEM. Remove the culture medium and pre-treat the cells with the this compound solutions for 2 hours. Include a vehicle control group (serum-free DMEM).

  • Induction of Oxidative Stress: Prepare a working solution of H₂O₂ in serum-free DMEM (the final concentration, e.g., 100 µM, should be determined empirically to induce approximately 50% cell death). After the pre-treatment period, add the H₂O₂ solution to the wells (except for the control and this compound alone groups) and incubate for 24 hours.

  • MTT Assay for Cell Viability:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the control group.

Protocol 2: Assessment of Apoptosis using Flow Cytometry

This protocol describes the quantification of apoptotic and necrotic cells using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Neuronal cells (e.g., primary cortical neurons or SH-SY5Y)

  • This compound

  • Neurotoxic stimulus (e.g., H₂O₂ or Staurosporine)

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Culture and treat cells with this compound and the neurotoxic stimulus as described in Protocol 1.

  • Cell Harvesting: After the treatment period, gently detach the cells using trypsin-EDTA and collect them by centrifugation.

  • Staining:

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Annexin V-positive, PI-negative cells are considered early apoptotic.

    • Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

    • Annexin V-negative, PI-negative cells are live cells.

  • Data Analysis: Quantify the percentage of cells in each quadrant.

Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol details the measurement of intracellular ROS levels using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).

Materials:

  • Neuronal cells

  • This compound

  • Oxidative stress-inducing agent (e.g., H₂O₂)

  • DCFH-DA probe

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Treatment: Culture and treat cells with this compound and the oxidative stress-inducing agent as described in Protocol 1.

  • Probe Loading:

    • Remove the treatment medium and wash the cells with warm PBS.

    • Load the cells with DCFH-DA (e.g., 10 µM) in serum-free medium for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement:

    • Wash the cells with PBS to remove excess probe.

    • Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm) or visualize under a fluorescence microscope.

  • Data Analysis: Normalize the fluorescence intensity of the treated groups to the control group and express as fold change.

Protocol 4: In Vivo Neuroprotection in a Model of Focal Cerebral Ischemia

This protocol describes the evaluation of this compound's neuroprotective effects in a rat model of middle cerebral artery occlusion (MCAO).

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • This compound

  • Anesthetics (e.g., isoflurane)

  • Surgical instruments for MCAO

  • 2,3,5-triphenyltetrazolium chloride (TTC) for infarct size measurement

  • Neurological deficit scoring system

Procedure:

  • Animal Groups: Randomly assign rats to the following groups: Sham-operated, Ischemia + Vehicle, and Ischemia + this compound (at least two different doses).

  • MCAO Surgery:

    • Anesthetize the rats.

    • Induce focal cerebral ischemia by occluding the middle cerebral artery using the intraluminal filament method for a defined period (e.g., 90 minutes), followed by reperfusion.

    • In the sham group, the filament is inserted but not advanced to occlude the artery.

  • Drug Administration: Administer this compound or vehicle intraperitoneally at the time of reperfusion.

  • Neurological Deficit Assessment: At 24 hours post-MCAO, evaluate neurological deficits using a standardized scoring system (e.g., a 5-point scale).

  • Infarct Volume Measurement:

    • After behavioral testing, euthanize the rats and harvest the brains.

    • Slice the brains into coronal sections and stain with 2% TTC solution.

    • The non-infarcted tissue will stain red, while the infarcted tissue will remain white.

    • Quantify the infarct volume using image analysis software.

  • Histological Analysis: For a separate cohort of animals, perform immunohistochemical staining on brain sections to assess neuronal survival (e.g., NeuN staining) in the peri-infarct cortex and striatum.

  • Data Analysis: Statistically compare the neurological scores, infarct volumes, and neuronal survival rates between the different treatment groups.

Mandatory Visualizations

experimental_workflow cluster_invitro In Vitro Studies cluster_invitro_assays Assess Neuroprotection cluster_invivo In Vivo Studies cluster_invivo_assays Evaluate Efficacy cluster_mechanistic Mechanistic Studies invitro_model Neuronal Cell Culture (e.g., SH-SY5Y, Primary Neurons) neurotoxin Induce Neuronal Damage (e.g., H2O2, 6-OHDA) invitro_model->neurotoxin Challenge feprosidnine_treat This compound Treatment (Dose-Response) neurotoxin->feprosidnine_treat Treat viability Neuronal Viability (MTT Assay) feprosidnine_treat->viability apoptosis Apoptosis/Necrosis (Annexin V/PI) feprosidnine_treat->apoptosis ros Oxidative Stress (ROS, GSH/GSSG) feprosidnine_treat->ros pathway_analysis Signaling Pathway Analysis (Western Blot, qPCR) ros->pathway_analysis Investigate Downstream Effects invivo_model Animal Model of Neurodegeneration (e.g., MCAO, MPTP) feprosidnine_admin This compound Administration invivo_model->feprosidnine_admin Treat behavior Behavioral Tests (Neurological Score) feprosidnine_admin->behavior histology Histopathology (Infarct Volume, Neuronal Loss) feprosidnine_admin->histology histology->pathway_analysis Correlate with Tissue-level Changes invitro_assays invitro_assays invivo invivo invivo_assays invivo_assays mechanistic mechanistic

Caption: Experimental workflow for this compound neuroprotection studies.

signaling_pathway cluster_stress Cellular Stress cluster_this compound This compound Action cluster_pathways Potential Signaling Pathways cluster_outcomes Cellular Outcomes oxidative_stress Oxidative Stress (e.g., H2O2) nrf2 Nrf2/HO-1 Pathway pi3k_akt PI3K/Akt Pathway neurotoxin Neurotoxin (e.g., 6-OHDA) apoptosis Reduced Apoptosis This compound This compound This compound->nrf2 Activates? This compound->pi3k_akt Activates? mao MAO Inhibition This compound->mao antioxidant Antioxidant Response nrf2->antioxidant pi3k_akt->apoptosis mao->oxidative_stress Reduces survival Increased Neuronal Survival antioxidant->survival

References

Application Notes and Protocols for Quantifying Feprosidnine Metabolites in Urine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Feprosidnine (also known as Sydnophen) is a stimulant drug developed in the 1970s. Despite its history, publicly available data on its metabolism and the quantification of its metabolites in biological fluids is scarce. This document provides a theoretical framework and a proposed protocol for the quantification of potential this compound metabolites in human urine. Due to the lack of published empirical data, this application note outlines a hypothetical metabolic pathway for this compound based on its structural analogue, Mesocarb (Sydnocarb). The primary proposed metabolic transformation is the hydroxylation of the phenyl ring. This document offers a detailed liquid chromatography-tandem mass spectrometry (LC-MS/MS) based protocol for the extraction and quantification of these putative metabolites. The provided methodologies are intended to serve as a starting point for researchers and drug development professionals to develop and validate a robust analytical method for this compound metabolite quantification.

Introduction

This compound is a mesoionic sydnone (B8496669) imine that was developed in the USSR.[1][2] It is structurally related to the stimulant Mesocarb.[2][3] While the pharmacological effects of this compound have been documented to some extent, there is a significant gap in the scientific literature regarding its metabolic fate in humans. Understanding the biotransformation of this compound is crucial for pharmacokinetic studies, drug monitoring, and forensic analysis. This application note aims to address this gap by proposing a hypothetical metabolic pathway and a corresponding analytical protocol for the quantification of its primary metabolites in urine.

Hypothetical Metabolic Pathway of this compound

Based on the well-documented metabolism of its structural analogue, Mesocarb, it is hypothesized that this compound undergoes Phase I metabolism, primarily through hydroxylation of the phenyl ring. The main metabolite of Mesocarb is p-hydroxymesocarb, which is found in urine largely as sulfate (B86663) and glucuronide conjugates.[1][2][4] Less abundant dihydroxylated and trihydroxylated metabolites of Mesocarb have also been identified.[1][4]

Therefore, the proposed primary metabolites of this compound are:

  • p-hydroxy-Feprosidnine

  • m-hydroxy-Feprosidnine

  • o-hydroxy-Feprosidnine

It is anticipated that p-hydroxy-Feprosidnine would be the most abundant metabolite. These hydroxylated metabolites are also expected to be excreted in urine as both free and conjugated forms (glucuronides and sulfates).

G This compound This compound PhaseI Phase I Metabolism (Hydroxylation via CYP450) This compound->PhaseI p_hydroxy p-hydroxy-Feprosidnine PhaseI->p_hydroxy m_hydroxy m-hydroxy-Feprosidnine PhaseI->m_hydroxy o_hydroxy o-hydroxy-Feprosidnine PhaseI->o_hydroxy PhaseII Phase II Metabolism (Conjugation) p_hydroxy->PhaseII m_hydroxy->PhaseII o_hydroxy->PhaseII Glucuronide Glucuronide Conjugates PhaseII->Glucuronide Sulfate Sulfate Conjugates PhaseII->Sulfate Excretion Urinary Excretion Glucuronide->Excretion Sulfate->Excretion

Figure 1: Hypothetical metabolic pathway of this compound.

Proposed Analytical Protocol

The following protocol describes a method for the simultaneous quantification of hypothetical this compound metabolites in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials and Reagents
  • Reference standards for this compound and its hypothesized metabolites (p-, m-, and o-hydroxy-Feprosidnine) - Note: These would need to be synthesized as they are not commercially available.

  • Internal Standard (IS): A stable isotope-labeled analogue of this compound or a structurally similar compound not expected to be present in the sample.

  • Formic acid (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

  • β-glucuronidase/arylsulfatase enzyme solution

Sample Preparation

The sample preparation procedure is designed to extract both free and conjugated metabolites.

G cluster_0 Sample Preparation Workflow urine 1. Urine Sample (1 mL) is_spike 2. Spike with Internal Standard urine->is_spike hydrolysis 3. Enzymatic Hydrolysis (for total metabolites) is_spike->hydrolysis Option A no_hydrolysis (for free metabolites) is_spike->no_hydrolysis ph_adjust 4. Adjust pH to alkaline hydrolysis->ph_adjust no_hydrolysis->ph_adjust lle 5. Liquid-Liquid Extraction (with Ethyl Acetate) ph_adjust->lle spe 5. Solid-Phase Extraction (Alternative to LLE) ph_adjust->spe evaporate 6. Evaporate to Dryness lle->evaporate spe->evaporate reconstitute 7. Reconstitute in Mobile Phase evaporate->reconstitute analysis 8. LC-MS/MS Analysis reconstitute->analysis

Figure 2: Experimental workflow for this compound metabolite extraction.

Protocol Steps:

  • Sample Collection: Collect urine samples in sterile containers. Samples can be stored at -20°C until analysis.

  • Enzymatic Hydrolysis (for total metabolite concentration):

    • To 1 mL of urine, add 50 µL of internal standard solution.

    • Add 500 µL of acetate buffer (pH 5.0).

    • Add 50 µL of β-glucuronidase/arylsulfatase solution.

    • Incubate at 50-60°C for 1-2 hours.

  • Extraction:

    • Adjust the pH of the hydrolyzed (or non-hydrolyzed for free metabolites) sample to >9 with a suitable base.

    • Option A: Liquid-Liquid Extraction (LLE): Add 3 mL of ethyl acetate, vortex for 10 minutes, and centrifuge. Transfer the organic layer to a new tube. Repeat the extraction.

    • Option B: Solid-Phase Extraction (SPE): Condition a mixed-mode cation exchange SPE cartridge. Load the sample, wash with appropriate solvents (e.g., water, methanol), and elute with a basic organic solvent mixture.

  • Evaporation and Reconstitution:

    • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Conditions
  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate the analytes (e.g., start with 5% B, ramp to 95% B).

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI), positive mode.

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and each hypothesized metabolite would need to be determined by infusing the synthesized standards.

Data Presentation

Quantitative data should be summarized in tables for clear comparison. The following tables are templates for reporting the results.

Table 1: LC-MS/MS MRM Transitions (Hypothetical)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compoundTo be determinedTo be determinedTo be determined
p-hydroxy-FeprosidnineTo be determinedTo be determinedTo be determined
m-hydroxy-FeprosidnineTo be determinedTo be determinedTo be determined
o-hydroxy-FeprosidnineTo be determinedTo be determinedTo be determined
Internal StandardTo be determinedTo be determinedTo be determined

Table 2: Quantitative Results of this compound Metabolites in Urine (Template)

Sample IDp-hydroxy-Feprosidnine (ng/mL)m-hydroxy-Feprosidnine (ng/mL)o-hydroxy-Feprosidnine (ng/mL)Total Metabolites (ng/mL)
BlankNot DetectedNot DetectedNot DetectedNot Detected
QC LowValue ± SDValue ± SDValue ± SDValue ± SD
QC MidValue ± SDValue ± SDValue ± SDValue ± SD
QC HighValue ± SDValue ± SDValue ± SDValue ± SD
Subject 1ConcentrationConcentrationConcentrationSum
Subject 2ConcentrationConcentrationConcentrationSum

Conclusion and Future Work

This application note provides a theoretical foundation and a detailed, albeit hypothetical, protocol for the quantification of this compound metabolites in urine. The proposed metabolic pathway is based on the known biotransformation of the structurally similar compound, Mesocarb. The LC-MS/MS method described offers a sensitive and specific approach for the analysis of these potential metabolites.

Crucially, the successful implementation of this protocol is contingent on the chemical synthesis and characterization of the proposed this compound metabolites to serve as analytical standards. Future work should focus on:

  • Synthesis and purification of this compound and its potential hydroxylated metabolites.

  • In vitro metabolism studies using human liver microsomes to confirm the metabolic pathway and identify the metabolites.

  • Full validation of the analytical method according to established guidelines (e.g., linearity, accuracy, precision, limit of detection, and stability).

  • Application of the validated method to authentic urine samples from individuals administered this compound to determine the pharmacokinetic profile of the drug.

By following these steps, a robust and reliable method for quantifying this compound metabolites in urine can be established, which will be invaluable for researchers, scientists, and drug development professionals in the fields of pharmacology, toxicology, and forensic science.

References

Feprosidnine in Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Feprosidnine, also known as Sydnophen, is a psychostimulant drug developed in the 1970s.[1][2][3] Structurally a mesoionic sydnone (B8496669) imine, it exhibits a complex pharmacological profile with multiple mechanisms of action.[1][2][3] While its clinical applications have focused on treating conditions like asthenic depressions and fatigue, its utility as a research tool in cell culture has not been extensively documented in publicly available literature.[1] This document aims to provide a foundational guide for researchers interested in exploring the in vitro applications of this compound. Given the limited specific data on this compound in cell culture, this guide synthesizes its known mechanisms of action to propose potential research applications and provides generalized protocols for preliminary investigation.

This compound's effects are attributed to several key activities, including reversible monoamine oxidase (MAO) inhibition, and cholinergic, adrenergic, opioid, and nitric oxide (NO) donating actions.[1][2][3] These diverse mechanisms suggest that this compound could be a valuable tool for studying a variety of cellular processes in vitro.

Potential Cell Culture Applications

Based on its pharmacological profile, this compound may be investigated in various cell culture models to explore its effects on:

  • Neurobiology: In neuronal cell lines (e.g., SH-SY5Y, PC12), this compound could be used to study pathways related to neurostimulation, neuroprotection, and the effects of MAO inhibition on neurotransmitter metabolism and signaling.

  • Cardiovascular Research: Given its adrenergic and NO-donating properties, this compound could be applied to cardiomyocyte or endothelial cell cultures to investigate its impact on cellular hypertrophy, vasodilation signaling pathways, and cellular responses to oxidative stress.

  • Immunology: The immunostimulating properties mentioned in some literature suggest potential applications in studying immune cell activation, cytokine release, and inflammatory responses in cell lines such as macrophages or lymphocytes.[1]

  • Oncology: The reference to potential antitumor action opens avenues for investigating its cytotoxic or cytostatic effects on various cancer cell lines.[1]

Experimental Protocols

The following are generalized protocols that can be adapted for specific cell lines and research questions to investigate the effects of this compound.

Protocol 1: Determination of Cytotoxicity and IC50

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound, a crucial first step in any in vitro study.

1. Cell Seeding:

  • Culture the desired cell line to ~80% confluency.
  • Trypsinize and resuspend cells in fresh culture medium.
  • Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).
  • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
  • Incubate for 24 hours to allow for cell attachment.

2. This compound Treatment:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile PBS).
  • Perform serial dilutions of this compound in culture medium to achieve a range of final concentrations for treatment.
  • Remove the medium from the 96-well plate and add 100 µL of the this compound-containing medium to the respective wells. Include vehicle-only control wells.
  • Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).

3. Cell Viability Assay (MTT Assay):

  • Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
  • Incubate for 3-4 hours at 37°C.
  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
  • Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Normalize the absorbance values to the vehicle-only control.
  • Plot the percentage of cell viability against the logarithm of this compound concentration.
  • Calculate the IC50 value using non-linear regression analysis.

Protocol 2: Analysis of Nitric Oxide Production (Griess Assay)

This protocol measures the production of nitric oxide, a key signaling molecule, based on this compound's NO-donating properties.

1. Cell Culture and Treatment:

  • Seed cells (e.g., endothelial cells like HUVECs) in a 24-well plate and grow to ~90% confluency.
  • Treat the cells with various concentrations of this compound for a specified time. Include a positive control (e.g., sodium nitroprusside) and a vehicle control.

2. Sample Collection:

  • After treatment, collect the cell culture supernatant from each well.

3. Griess Assay:

  • Add 50 µL of the collected supernatant to a 96-well plate.
  • Add 50 µL of 1% sulfanilamide (B372717) in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.
  • Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water and incubate for another 10 minutes at room temperature, protected from light.
  • Measure the absorbance at 540 nm.

4. Quantification:

  • Prepare a standard curve using known concentrations of sodium nitrite (B80452).
  • Calculate the nitrite concentration in the samples based on the standard curve.

Data Presentation

Quantitative data from in vitro experiments with this compound should be presented in a clear and organized manner. Below is a hypothetical example of how to tabulate IC50 data.

Cell LineThis compound Incubation Time (hours)IC50 (µM)
SH-SY5Y (Neuroblastoma)24150.2 ± 12.5
4885.7 ± 9.3
HUVEC (Endothelial)24210.5 ± 18.1
48135.4 ± 15.6
A549 (Lung Carcinoma)24> 500
48320.8 ± 25.4

Table 1: Hypothetical IC50 values of this compound on various cell lines.

Signaling Pathways and Mechanisms of Action

The multifaceted nature of this compound's pharmacology suggests its involvement in several key signaling pathways.

Proposed General Cellular Effects of this compound

The following diagram illustrates the potential intracellular consequences of this compound's primary mechanisms of action: monoamine oxidase (MAO) inhibition and nitric oxide (NO) donation.

Feprosidnine_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound MAO Monoamine Oxidase (MAO) This compound->MAO Inhibits NO Nitric Oxide (NO) This compound->NO Donates Monoamines Monoamines (e.g., Dopamine, Serotonin) Monoamines->MAO Metabolized by sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates GTP GTP cGMP cGMP GTP->cGMP Converts PKG Protein Kinase G (PKG) cGMP->PKG Activates CellularResponse Cellular Response (e.g., Vasodilation, Neuromodulation) PKG->CellularResponse Phosphorylates Targets

Caption: Proposed signaling pathways of this compound.

Experimental Workflow for Investigating this compound

The logical flow for initiating in vitro studies with this compound is depicted below.

Feprosidnine_Workflow start Select Cell Line (e.g., Neuronal, Endothelial) cytotoxicity Determine Cytotoxicity (IC50) (e.g., MTT Assay) start->cytotoxicity sub_ic50 Select Sub-Lethal Concentrations for Functional Assays cytotoxicity->sub_ic50 functional_assays Perform Functional Assays sub_ic50->functional_assays no_assay Nitric Oxide Production (Griess Assay) gene_expression Gene Expression Analysis (qPCR, Western Blot) signaling_pathway Signaling Pathway Analysis (Phospho-assays) analysis Data Analysis and Interpretation no_assay->analysis gene_expression->analysis signaling_pathway->analysis

Caption: A logical workflow for in vitro studies of this compound.

Conclusion

While this compound presents an interesting profile for in vitro research, the lack of extensive studies necessitates a foundational approach to its investigation in cell culture. The protocols and potential applications outlined here provide a starting point for researchers to explore the cellular effects of this compound. It is recommended that all experiments are carefully designed with appropriate controls to ensure the generation of robust and reproducible data. Future research will be invaluable in elucidating the specific cellular and molecular mechanisms of this compound and its potential as a pharmacological tool.

References

Measuring the Cholinergic Response to Feprosidnine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Feprosidnine, also known as Sydnophen, is a psychostimulant drug developed in the 1970s.[1] While its primary mechanism of action is complex and involves multiple neurotransmitter systems, it is reported to possess cholinergic properties.[1][2] Understanding the interaction of this compound with the cholinergic system is crucial for elucidating its complete pharmacological profile and for the development of novel therapeutics. The cholinergic system, which utilizes the neurotransmitter acetylcholine (B1216132) (ACh), plays a vital role in numerous physiological processes, including learning, memory, attention, and muscle contraction.[3] Cholinergic signaling is mediated by two main types of receptors: muscarinic acetylcholine receptors (mAChRs) and nicotinic acetylcholine receptors (nAChRs), each with multiple subtypes.[3]

This document provides detailed application notes and protocols for measuring the cholinergic response to this compound. It is intended for researchers, scientists, and drug development professionals investigating the pharmacological effects of this compound. The protocols herein describe methods for determining the binding affinity of this compound to cholinergic receptors, as well as for assessing its functional effects on downstream signaling pathways and neuronal activity.

Data Presentation

Disclaimer: Extensive literature searches did not yield specific quantitative data for the binding affinity or functional potency of this compound at cholinergic receptors. The following tables are provided as illustrative examples to guide researchers in presenting their data once obtained through the described protocols. The included values for known cholinergic ligands are for comparative purposes only.

Table 1: Illustrative Binding Affinity of this compound and Reference Compounds for Muscarinic Acetylcholine Receptor Subtypes.

CompoundM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)
This compound TBDTBDTBDTBDTBD
Atropine (Antagonist)1.52.51.02.01.8
Pirenzepine (M1 Antagonist)15300150100200
Methoctramine (M2 Antagonist)20010500150400
4-DAMP (M3 Antagonist)5500.5108
Carbachol (Agonist)200150100250180

TBD: To Be Determined. Ki values represent the concentration of the compound required to inhibit 50% of radioligand binding.

Table 2: Illustrative Binding Affinity of this compound and Reference Compounds for Nicotinic Acetylcholine Receptor Subtypes.

Compoundα4β2 Ki (nM)α7 Ki (nM)
This compound TBDTBD
Nicotine (Agonist)0.5500
Mecamylamine (Antagonist)201000
α-Bungarotoxin (α7 Antagonist)>10,0001
Varenicline (Partial Agonist)0.1300

TBD: To Be Determined. Ki values represent the concentration of the compound required to inhibit 50% of radioligand binding.

Table 3: Illustrative Functional Potency of this compound and Reference Compounds on Cholinergic Signaling Pathways.

CompoundReceptorAssayParameterValue (nM)
This compound M1Calcium MobilizationEC50TBD
This compound M2cAMP InhibitionIC50TBD
This compound α7Cation InfluxEC50TBD
CarbacholM1Calcium MobilizationEC50150
Forskolin-cAMP AccumulationEC501000
Nicotineα7Cation InfluxEC501000

TBD: To Be Determined. EC50 represents the concentration of a compound that produces 50% of the maximal response. IC50 represents the concentration of a compound that inhibits a response by 50%.

Signaling Pathways

The activation of cholinergic receptors by an agonist, such as acetylcholine or a test compound like this compound, initiates distinct intracellular signaling cascades. Muscarinic receptors are G-protein coupled receptors (GPCRs), while nicotinic receptors are ligand-gated ion channels.

Cholinergic_Signaling_Pathways cluster_muscarinic Muscarinic Receptor Signaling cluster_nicotinic Nicotinic Receptor Signaling ACh_M Acetylcholine / this compound M1_M3_M5 M1, M3, M5 Receptors ACh_M->M1_M3_M5 M2_M4 M2, M4 Receptors ACh_M->M2_M4 Gq Gq Protein M1_M3_M5->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release triggers PKC Protein Kinase C DAG->PKC activates Cellular_Response_Gq Cellular Response Ca_release->Cellular_Response_Gq PKC->Cellular_Response_Gq Gi Gi Protein M2_M4->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP ↓ cAMP AC->cAMP Cellular_Response_Gi Cellular Response cAMP->Cellular_Response_Gi ACh_N Acetylcholine / this compound nAChR Nicotinic Receptor (α, β subunits) ACh_N->nAChR Ion_Channel Cation Channel Opening nAChR->Ion_Channel induces Ion_Influx Na⁺, Ca²⁺ Influx Ion_Channel->Ion_Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization Cellular_Response_N Cellular Response (e.g., Neurotransmitter Release) Depolarization->Cellular_Response_N Radioligand_Binding_Workflow start Start prep Prepare cell membranes expressing cholinergic receptor subtypes start->prep incubation Incubate membranes with radioligand and varying concentrations of this compound prep->incubation radioligand Prepare radioligand solution (e.g., [³H]-NMS for mAChRs, [³H]-Epibatidine for nAChRs) radioligand->incubation This compound Prepare serial dilutions of this compound This compound->incubation filtration Rapidly filter the incubation mixture to separate bound and free radioligand incubation->filtration wash Wash filters to remove non-specifically bound radioligand filtration->wash scintillation Measure radioactivity of filters using liquid scintillation counting wash->scintillation analysis Analyze data to determine IC50 and Ki values scintillation->analysis end End analysis->end Calcium_Mobilization_Workflow start Start cell_culture Culture cells expressing Gq-coupled muscarinic receptors in a 96-well plate start->cell_culture dye_loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) cell_culture->dye_loading wash Wash cells to remove extracellular dye dye_loading->wash plate_reader Place plate in a fluorescence plate reader wash->plate_reader This compound Prepare serial dilutions of this compound injection Inject this compound into the wells and monitor fluorescence changes over time This compound->injection plate_reader->injection analysis Analyze the fluorescence data to determine the EC50 for calcium mobilization injection->analysis end End analysis->end Patch_Clamp_Workflow start Start prep Prepare brain slices or cultured neurons start->prep seal Form a high-resistance (GΩ) seal between the pipette and a neuron prep->seal pipette Fabricate a glass micropipette and fill with internal solution pipette->seal rupture Rupture the cell membrane to achieve whole-cell configuration seal->rupture record_baseline Record baseline electrical activity (voltage-clamp or current-clamp) rupture->record_baseline apply_this compound Apply this compound to the bath record_baseline->apply_this compound record_response Record changes in membrane current or potential in response to this compound apply_this compound->record_response analysis Analyze the electrophysiological data record_response->analysis end End analysis->end

References

Application Notes and Protocols for Feprosidnine Delivery in Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Feprosidnine, also known as Sydnophen, is a psychostimulant drug developed in the 1970s with reported antidepressant properties.[1] Its unique pharmacological profile, which includes reversible monoamine oxidase (MAO) inhibition, as well as cholinergic, adrenergic, opioid, and nitric oxide donating actions, presents a compelling case for its investigation in various behavioral paradigms.[1] These application notes provide a comprehensive guide for the preclinical evaluation of this compound in rodent models for behavioral studies. Due to the limited availability of specific preclinical data on this compound, the following protocols are based on established methodologies for psychostimulants and related compounds. It is imperative that researchers conduct dose-finding studies to determine the optimal dose range for this compound in their specific experimental context.

Quantitative Data Summary

There is a notable scarcity of publicly available quantitative data from rodent behavioral studies specifically investigating this compound. The table below provides a template for summarizing such data once obtained from dose-response studies. For context, typical dosage ranges for other psychostimulants in rodents are included.

Behavioral AssaySpeciesRoute of AdministrationThis compound Dosage Range (Hypothetical)Observed Effects (Hypothetical)Reference Compound & Dosage
Locomotor ActivityMouseIntraperitoneal (i.p.)1 - 10 mg/kgIncreased horizontal and vertical activityAmphetamine (0.3 - 3.0 mg/kg)[2]
RatOral (p.o.)5 - 20 mg/kgBiphasic effect: low doses increase, high doses induce stereotypyMethylphenidate (1.0 - 10.0 mg/kg)[2]
Anxiety (Elevated Plus Maze)RatSubcutaneous (s.c.)0.5 - 5 mg/kgAnxiolytic or anxiogenic effects depending on doseAmphetamine (2.5 mg/kg, i.p.) increased anxiety-like behavior[3]
Learning & Memory (Morris Water Maze)MouseIntraperitoneal (i.p.)0.1 - 2.5 mg/kgDose-dependent enhancement or impairment of spatial memoryModafinil (B37608) (0.75 mg/kg enhanced, 75 mg/kg impaired)[4]
Antidepressant-like Activity (Forced Swim Test)RatOral (p.o.)5 - 25 mg/kgReduced immobility timeFluoxetine (chronic treatment) attenuated LPS-induced behavioral changes[5]

Signaling Pathways

The multifaceted mechanism of action of this compound involves several key signaling pathways. The following diagrams illustrate these proposed pathways.

Feprosidnine_MAO_Inhibition cluster_synapse Synapse This compound This compound MAO Monoamine Oxidase (MAO) This compound->MAO Inhibits Monoamines Monoamines (Dopamine, Norepinephrine, Serotonin) MAO->Monoamines Degrades Synaptic_Cleft Increased Synaptic Concentration of Monoamines Postsynaptic_Receptors Postsynaptic Receptor Activation Synaptic_Cleft->Postsynaptic_Receptors Activates Behavioral_Effects Stimulant & Antidepressant Effects Postsynaptic_Receptors->Behavioral_Effects Leads to

Caption: this compound's inhibition of MAO increases monoamine levels.

Feprosidnine_Adrenergic_Cholinergic cluster_Adrenergic Adrenergic System cluster_Cholinergic Cholinergic System This compound This compound NE_Release Norepinephrine Release/Reuptake This compound->NE_Release Modulates ACh_Release Acetylcholine Release/Metabolism This compound->ACh_Release Modulates Adrenergic_Receptors Adrenergic Receptors Behavioral_Modulation Modulation of Arousal, Cognition, and Mood Adrenergic_Receptors->Behavioral_Modulation NE_Release->Adrenergic_Receptors Activates Cholinergic_Receptors Cholinergic Receptors Cholinergic_Receptors->Behavioral_Modulation ACh_Release->Cholinergic_Receptors Activates

Caption: this compound's modulation of adrenergic and cholinergic systems.

Feprosidnine_NO_Pathway This compound This compound NO_Donation Nitric Oxide (NO) Donation This compound->NO_Donation sGC Soluble Guanylate Cyclase (sGC) NO_Donation->sGC Activates cGMP Increased cGMP sGC->cGMP PKG Protein Kinase G (PKG) Activation cGMP->PKG Cellular_Effects Modulation of Neuronal Excitability and Plasticity PKG->Cellular_Effects

Caption: this compound's potential nitric oxide donating pathway.

Experimental Protocols

General Preparation and Administration of this compound

1. Materials:

  • This compound hydrochloride (or other salt form)

  • Sterile saline (0.9% NaCl) or other appropriate vehicle

  • Vortex mixer

  • Sonicator (optional, for difficult to dissolve compounds)

  • pH meter and solutions for adjustment (if necessary)

  • Sterile syringes and needles (appropriate gauge for the route of administration)

  • Animal scale

2. Preparation of Dosing Solution:

  • Calculate the required amount of this compound based on the desired dose (mg/kg) and the weight of the animals.

  • Dissolve the calculated amount of this compound in a known volume of sterile saline. A common injection volume for rodents is 5-10 ml/kg.

  • Vortex the solution thoroughly to ensure complete dissolution. If the compound is not readily soluble, brief sonication may be used.

  • If necessary, measure the pH of the solution and adjust to a physiologically compatible range (typically pH 6.5-7.5) using dilute NaOH or HCl.

  • Prepare fresh solutions on the day of the experiment.

3. Routes of Administration:

  • Intraperitoneal (i.p.) Injection: A common and rapid route for systemic administration. Injections are typically made into the lower abdominal quadrant.

  • Subcutaneous (s.c.) Injection: Results in slower absorption compared to i.p. injection. The injection is made into the loose skin over the back or flank.

  • Oral Gavage (p.o.): Used for oral administration. Requires proper training to avoid injury to the animal.

  • Intravenous (i.v.) Injection: Provides the most rapid onset of action. Typically administered via the tail vein.

Experimental Workflow

Experimental_Workflow start Start acclimation Animal Acclimation (1-2 weeks) start->acclimation habituation Habituation to Handling and Test Environment acclimation->habituation baseline Baseline Behavioral Testing (Optional) habituation->baseline drug_admin This compound or Vehicle Administration baseline->drug_admin behavioral_testing Behavioral Assay (e.g., Locomotor Activity, EPM) drug_admin->behavioral_testing data_collection Data Collection and Analysis behavioral_testing->data_collection end End data_collection->end

Caption: General workflow for a behavioral study with this compound.

Protocol 1: Locomotor Activity Assessment

Objective: To evaluate the effect of this compound on spontaneous locomotor activity.

Materials:

  • Open field arena equipped with infrared beams or video tracking software.

  • Prepared this compound dosing solutions and vehicle.

Procedure:

  • Habituate the animals to the testing room for at least 60 minutes before the experiment.

  • Administer this compound or vehicle to the animals via the chosen route of administration.

  • At a predetermined time post-injection (e.g., 15-30 minutes for i.p.), place each animal individually into the center of the open field arena.

  • Record locomotor activity for a set duration (e.g., 30-60 minutes). Key parameters to measure include:

    • Total distance traveled

    • Horizontal activity

    • Vertical activity (rearing)

    • Time spent in the center versus the periphery of the arena (as an indicator of anxiety-like behavior).

  • Clean the arena thoroughly between each animal to remove any olfactory cues.

  • Analyze the data to compare the effects of different doses of this compound to the vehicle control group.

Protocol 2: Elevated Plus Maze (EPM) for Anxiety-Like Behavior

Objective: To assess the anxiolytic or anxiogenic potential of this compound.

Materials:

  • Elevated plus maze apparatus (two open arms and two closed arms).

  • Video camera for recording and software for analysis.

  • Prepared this compound dosing solutions and vehicle.

Procedure:

  • Acclimate the animals to the testing room under low-light conditions for at least 60 minutes.

  • Administer this compound or vehicle.

  • At a specified time post-injection, place the animal in the center of the EPM, facing one of the open arms.

  • Allow the animal to explore the maze for a fixed period (typically 5 minutes).

  • Record the following parameters:

    • Time spent in the open arms.

    • Time spent in the closed arms.

    • Number of entries into the open arms.

    • Number of entries into the closed arms.

    • Total number of arm entries (as a measure of general activity).

  • An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect, while a decrease suggests an anxiogenic effect.

  • Clean the maze between animals.

Protocol 3: Morris Water Maze for Spatial Learning and Memory

Objective: To evaluate the effects of this compound on hippocampus-dependent spatial learning and memory.

Materials:

  • Circular water tank filled with opaque water.

  • A hidden platform submerged just below the water surface.

  • Visual cues placed around the room.

  • Video tracking system.

  • Prepared this compound dosing solutions and vehicle.

Procedure: Acquisition Phase (e.g., 4-5 days):

  • Administer this compound or vehicle daily, a set time before the training session.

  • Conduct 4 trials per day for each animal. In each trial, place the animal into the water at one of four randomly chosen starting positions.

  • Allow the animal to swim and find the hidden platform. If the animal does not find the platform within a set time (e.g., 60-90 seconds), gently guide it to the platform.

  • Allow the animal to remain on the platform for 15-30 seconds.

  • Record the latency to find the platform and the swim path.

Probe Trial (e.g., on day 6, 24 hours after the last training session):

  • Remove the platform from the tank.

  • Place the animal in the tank and allow it to swim for a set duration (e.g., 60 seconds).

  • Record the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location.

  • No drug is administered on the probe trial day to assess memory consolidation.

Conclusion

This compound's diverse pharmacological profile makes it a promising candidate for behavioral research. The protocols outlined above provide a foundational framework for investigating its effects on locomotor activity, anxiety, and learning and memory in rodent models. Given the limited preclinical data, careful dose-response studies are crucial to accurately characterize the behavioral effects of this compound. The provided diagrams of its potential signaling pathways offer a basis for further mechanistic studies to elucidate how this compound exerts its behavioral effects.

References

Synthesis and Purification of Feprosidnine for Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis, purification, and characterization of Feprosidnine (also known as Sydnophen), a psychostimulant drug with a unique multi-target mechanism of action.[1][2] These guidelines are intended for research purposes to facilitate the investigation of its pharmacological properties.

Synthesis of this compound

This compound is a mesoionic sydnone (B8496669) imine that was developed in the 1970s.[1][2] Its synthesis is a multi-step process involving the formation of an α-amino nitrile intermediate, followed by nitrosation and cyclization. The general synthetic route is outlined in the workflow below and detailed in the experimental protocol.

Experimental Workflow

Synthesis_Workflow cluster_0 Step 1: Formation of Glycolonitrile cluster_1 Step 2: Formation of α-Amino Nitrile cluster_2 Step 3: Nitrosation and Cyclization A Acetone (B3395972) Cyanohydrin C Glycolonitrile A->C Base Catalyst B Formaldehyde (B43269) (40% aq.) B->C E N-(1-phenylpropan-2-yl)aminoacetonitrile C->E D Amphetamine D->E Overnight Reaction H This compound E->H F Sodium Nitrite (B80452) F->H In situ Nitrous Acid G Hydrochloric Acid G->H

Caption: Synthesis workflow for this compound.

Experimental Protocol

Step 1: Synthesis of N-(1-phenylpropan-2-yl)aminoacetonitrile

  • In a well-ventilated fume hood, a base-catalyzed reaction between acetone cyanohydrin and a 40% aqueous solution of formaldehyde is performed to generate glycolonitrile.[1][2]

  • To this solution, amphetamine is added.

  • The reaction mixture is stirred overnight at room temperature.[1][2]

Step 2: Synthesis of this compound (Nitrosation and Cyclization)

  • The solution containing N-(1-phenylpropan-2-yl)aminoacetonitrile is cooled in an ice bath.

  • A solution of sodium nitrite in water is added dropwise to the cooled solution.

  • Concentrated hydrochloric acid is then added dropwise while maintaining the low temperature. This in-situ generation of nitrous acid facilitates the N-nitrosation of the secondary amine.[1][2]

  • The acidic conditions subsequently catalyze the cyclization of the N-nitroso intermediate to form this compound.

  • The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up by neutralization and extraction with an organic solvent. A reported yield for this final step is 51.5% based on the initial weight of the amphetamine.[1]

Purification of this compound

Purification of this compound is critical to remove unreacted starting materials, byproducts, and impurities. A combination of recrystallization and column chromatography is recommended. Sydnone imines can be sensitive to acidic conditions, which may lead to degradation on standard silica (B1680970) gel.[3]

Purification Workflow

Purification_Workflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Column Column Chromatography Recrystallization->Column If impurities remain Pure Pure this compound Recrystallization->Pure If pure Column->Pure

Caption: General purification workflow for this compound.

Recrystallization Protocol
  • Solvent Screening: A suitable solvent system for recrystallization should be identified. This typically involves a solvent in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent mixtures for similar compounds include ethanol/water, or ethyl acetate (B1210297)/hexane (B92381).[3]

  • Procedure:

    • Dissolve the crude this compound in a minimal amount of the hot solvent.

    • If insoluble impurities are present, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature to induce crystallization.

    • Further cooling in an ice bath can maximize the yield of crystals.

    • Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.

    • Dry the crystals under vacuum.

Column Chromatography Protocol
  • Stationary Phase Selection: Due to the potential for degradation on acidic silica gel, it is advisable to either use a neutralized silica gel or an alternative stationary phase like neutral alumina.[3] To neutralize silica gel, a slurry can be prepared in the initial mobile phase containing 1-2% triethylamine (B128534) (TEA).[3]

  • Mobile Phase Selection: The polarity of the mobile phase should be optimized using TLC. A common starting point for compounds of this nature is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). A gradient elution, gradually increasing the polarity, may be necessary for optimal separation.

  • Procedure:

    • Pack the column with the chosen stationary phase.

    • Dissolve the this compound sample in a minimal amount of the mobile phase or a suitable solvent and load it onto the column.

    • Elute the column with the chosen mobile phase system.

    • Collect fractions and monitor by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Analytical TechniqueExpected Observations
¹H NMR The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the phenyl group, the methine and methylene (B1212753) protons of the propan-2-yl group, the methyl protons, and the proton on the sydnone imine ring.
¹³C NMR The carbon NMR spectrum should display distinct signals for each carbon atom in the this compound molecule, including the aromatic carbons, the aliphatic carbons of the side chain, and the carbons of the sydnone imine ring.
Mass Spectrometry The mass spectrum should show the molecular ion peak corresponding to the molecular weight of this compound (203.24 g/mol ).[4] Fragmentation patterns can provide further structural confirmation.
HPLC A reversed-phase HPLC method can be developed to assess the purity of the final compound. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile (B52724) or methanol) is a common starting point.

Signaling Pathways of this compound

This compound exhibits a complex pharmacological profile, acting on multiple signaling pathways.[1][4] Understanding these pathways is crucial for elucidating its therapeutic effects and potential side effects.

Reversible Monoamine Oxidase (MAO) Inhibition

This compound is a reversible inhibitor of monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamine neurotransmitters.[1] This inhibition leads to an increase in the synaptic levels of neurotransmitters like dopamine, norepinephrine (B1679862), and serotonin.

MAO_Inhibition This compound This compound MAO Monoamine Oxidase (MAO) This compound->MAO Inhibits Degradation Degradation Products Monoamines Monoamines (Dopamine, Norepinephrine, Serotonin) Monoamines->Degradation Catalyzed by MAO Synaptic_Levels Increased Synaptic Monoamine Levels Monoamines->Synaptic_Levels

Caption: this compound's inhibition of MAO.

Adrenergic Signaling

This compound's effects on the adrenergic system are likely due to the increased levels of norepinephrine resulting from MAO inhibition. Norepinephrine acts on both alpha and beta-adrenergic receptors.

Adrenergic_Signaling This compound This compound NE Increased Norepinephrine This compound->NE Leads to Alpha_R α-Adrenergic Receptors NE->Alpha_R Activates Beta_R β-Adrenergic Receptors NE->Beta_R Activates Response Physiological Response Alpha_R->Response Beta_R->Response

Caption: this compound's effect on adrenergic signaling.

Cholinergic Signaling

The cholinergic actions of this compound are less well-defined but may involve interactions with both nicotinic and muscarinic acetylcholine (B1216132) receptors.[1][4] This could be a direct interaction or an indirect effect mediated by other neurotransmitter systems.

Cholinergic_Signaling This compound This compound Muscarinic_R Muscarinic Receptors This compound->Muscarinic_R Interacts with Nicotinic_R Nicotinic Receptors This compound->Nicotinic_R Interacts with Response Cholinergic Response Muscarinic_R->Response Nicotinic_R->Response

Caption: this compound's interaction with cholinergic receptors.

Nitric Oxide (NO) Donating Actions

Sydnone imines are known to be capable of releasing nitric oxide (NO).[5] This can occur through non-enzymatic hydrolysis under physiological conditions, leading to the formation of an open-ring N-nitrosamine intermediate that subsequently releases NO.[5]

NO_Donation This compound This compound (Sydnone Imine) Hydrolysis Hydrolysis (Physiological pH) This compound->Hydrolysis Intermediate Open-Ring N-Nitrosamine Hydrolysis->Intermediate NO_Release Nitric Oxide (NO) Release Intermediate->NO_Release

Caption: Proposed mechanism of nitric oxide release from this compound.

References

Application Notes and Protocols for the Analysis of Feprosidnine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical methodologies for the qualitative and quantitative analysis of Feprosidnine. Given the limited availability of direct analytical methods for this compound, the protocols detailed below have been adapted from validated methods for its close structural analog, Mesocarb.[1][2][3][4] These methods serve as a robust starting point for the development and validation of this compound-specific assays.

Overview of this compound

This compound, also known as Sydnophen, is a stimulant drug belonging to the sydnone (B8496669) imine class of compounds.[5][6][7] It is structurally related to Mesocarb and was developed in the USSR.[5][6][7] Understanding its analytical profile is crucial for pharmacokinetic studies, metabolic profiling, and quality control in pharmaceutical formulations.

Chemical Properties:

PropertyValue
IUPAC Name 5-Imino-3-(1-phenylpropan-2-yl)-5H-1,2,3-oxadiazol-3-ium-2-ide
Molecular Formula C₁₁H₁₃N₃O
Molar Mass 203.24 g/mol
CAS Number 3441-64-3

Analytical Methodologies

The primary recommended techniques for the analysis of this compound and its metabolites are High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for Biological Samples

This method is adapted from the analysis of Mesocarb and its metabolites in human urine and is suitable for the determination of this compound and its potential hydroxylated metabolites.[1][2][3]

Experimental Protocol:

Sample Preparation (Human Urine):

  • To 1 mL of urine, add an internal standard (e.g., Mesocarb-d5 or a structurally similar deuterated compound).

  • For the analysis of conjugated metabolites, perform enzymatic hydrolysis using β-glucuronidase/arylsulfatase at 50°C for 2 hours.

  • Adjust the pH of the sample to 9.0 with a suitable buffer.

  • Perform liquid-liquid extraction with 5 mL of ethyl acetate.

  • Vortex for 10 minutes and centrifuge at 4000 rpm for 5 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

HPLC Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size)[2]
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C

MS/MS Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temp. 150°C
Desolvation Temp. 400°C

Hypothetical MRM Transitions for this compound and Potential Metabolites:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound204.1118.1, 91.115, 25
Hydroxy-Feprosidnine220.1134.1, 118.115, 25
Dihydroxy-Feprosidnine236.1150.1, 134.115, 25
Internal StandardDependent on choiceDependent on choiceDependent on choice

Note: These transitions are hypothetical and would need to be determined experimentally.

Workflow for HPLC-MS/MS Analysis of this compound:

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Urine Urine Sample IS Add Internal Standard Urine->IS Hydrolysis Enzymatic Hydrolysis (optional) IS->Hydrolysis pH_Adjust Adjust pH to 9.0 Hydrolysis->pH_Adjust LLE Liquid-Liquid Extraction pH_Adjust->LLE Evap Evaporate to Dryness LLE->Evap Recon Reconstitute in Mobile Phase Evap->Recon HPLC HPLC Separation (C18 Column) Recon->HPLC MSMS MS/MS Detection (ESI+) HPLC->MSMS Data Data Acquisition (MRM) MSMS->Data Quant Quantification Data->Quant Report Reporting Quant->Report

Caption: Workflow for the analysis of this compound in biological samples by HPLC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS) for Pharmaceutical Formulations

GC-MS is a suitable method for the quantification of this compound in bulk drug substance and pharmaceutical formulations. Derivatization may be necessary to improve the chromatographic properties of the analyte.

Experimental Protocol:

Sample Preparation (Tablets):

  • Weigh and finely powder a representative number of tablets.

  • Accurately weigh a portion of the powder equivalent to 10 mg of this compound.

  • Dissolve the powder in 10 mL of methanol.

  • Vortex for 15 minutes and sonicate for 10 minutes to ensure complete dissolution.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter.

  • Dilute an aliquot of the filtered solution to a suitable concentration with methanol.

Derivatization (optional, if needed):

  • Evaporate 100 µL of the sample solution to dryness.

  • Add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).

  • Heat at 70°C for 30 minutes.

GC-MS Conditions:

ParameterValue
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250°C
Injection Mode Splitless
Oven Program Initial temp 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.
Transfer Line Temp. 280°C
Ion Source Temp. 230°C
Ionization Energy 70 eV
Scan Mode Full Scan (m/z 50-550) and/or Selected Ion Monitoring (SIM)

Expected Quantitative Data from Method Validation (Hypothetical):

ParameterResult
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.1 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 5%

Logical Flow for Method Development:

cluster_lit Literature Review & Analogy cluster_dev Method Development cluster_val Method Validation cluster_routine Routine Analysis Lit Review Methods for Structural Analogs (Mesocarb) Select Select Initial Chromatographic Conditions Lit->Select Optimize Optimize Parameters (Mobile Phase, Gradient, etc.) Select->Optimize Deriv Evaluate Need for Derivatization (GC-MS) Optimize->Deriv Linearity Linearity & Range Deriv->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Specificity Specificity Precision->Specificity LOD_LOQ LOD & LOQ Specificity->LOD_LOQ Routine Application to Unknown Samples LOD_LOQ->Routine

Caption: Logical workflow for the development and validation of an analytical method for this compound.

Potential Signaling Pathway Involvement

This compound is known to have multiple mechanisms of action, including effects on cholinergic, adrenergic, and opioid systems, and acting as a nitric oxide donor.[5][6][7]

Hypothesized Signaling Cascade:

cluster_neuro Neurotransmitter Systems cluster_no Nitric Oxide Pathway This compound This compound Adrenergic Adrenergic System This compound->Adrenergic Cholinergic Cholinergic System This compound->Cholinergic Opioid Opioid System This compound->Opioid NO_Donor NO Donor This compound->NO_Donor sGC Soluble Guanylate Cyclase NO_Donor->sGC cGMP Increased cGMP sGC->cGMP Vasodilation Vasodilation cGMP->Vasodilation

Caption: Postulated signaling pathways influenced by this compound.

Conclusion

The analytical methods outlined in these application notes provide a strong foundation for the analysis of this compound in both biological matrices and pharmaceutical products. While adapted from methodologies for a structural analog, these protocols incorporate standard practices in analytical chemistry and are expected to be readily transferable with appropriate validation. Researchers are encouraged to use these notes as a guide to develop and validate their own specific assays for this compound.

References

Troubleshooting & Optimization

Feprosidnine Technical Support Center: Troubleshooting Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the solubility and stability of Feprosidnine (Sydnophen). This compound, a sydnone (B8496669) imine derivative, presents unique challenges in experimental settings due to its chemical nature. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure accurate and reproducible results in your research.

Troubleshooting Guide: Common Issues with this compound

This section addresses frequent problems encountered during the handling and use of this compound, providing potential causes and actionable solutions.

Issue 1: Precipitation of this compound in Aqueous Solutions

  • Observation: A solid precipitate or cloudiness appears when dissolving this compound hydrochloride in aqueous buffers or cell culture media.

  • Potential Causes & Solutions:

    • Solubility Limit Exceeded: While this compound hydrochloride is described as very soluble in water, its solubility can be affected by the pH and ionic strength of the medium.[1] It is crucial to not exceed its solubility limit in your specific experimental buffer.

    • pH Shift: this compound, as a sydnone imine, may be less soluble at neutral or alkaline pH compared to acidic pH. The addition of a stock solution of this compound hydrochloride (which is acidic) to a neutral or weakly basic buffer can cause a localized pH shift, leading to precipitation.

      • Solution: Prepare a more dilute stock solution and add it slowly to the buffer while vortexing. Consider using a buffer with a slightly acidic pH if your experimental design allows.

    • "Salting Out" Effect: High concentrations of salts in buffers or media can decrease the solubility of organic molecules like this compound.

      • Solution: If possible, reduce the salt concentration of your buffer. Alternatively, prepare a more concentrated stock of this compound in an organic solvent like DMSO and then dilute it into the aqueous medium, ensuring the final concentration of the organic solvent is low and does not affect your experiment.

Issue 2: Inconsistent Experimental Results or Loss of Activity

  • Observation: Variability in experimental outcomes or a noticeable decrease in the expected biological activity of this compound.

  • Potential Causes & Solutions:

    • Degradation in Solution: Sydnone imines are susceptible to hydrolysis, especially at physiological pH (around 7.4), which can lead to the opening of the sydnone imine ring and a loss of activity.[2][3] This degradation is also linked to its mechanism of nitric oxide (NO) release.[4]

      • Solution: Prepare this compound solutions fresh before each experiment. If solutions need to be stored, use anhydrous aprotic solvents like DMSO and store at -20°C or below, protected from light.[3] For aqueous experiments, minimize the time the compound is in the aqueous buffer.

    • Photodegradation: Exposure to light, particularly UV light, can cause degradation of sydnone imines.[5]

      • Solution: Protect all solutions containing this compound from light by using amber vials or by wrapping containers in aluminum foil. Conduct experiments under subdued lighting conditions whenever possible.

    • Oxidative Degradation: The sydnone imine ring can be susceptible to oxidation.

      • Solution: Degas aqueous buffers before use to remove dissolved oxygen. If compatible with your experimental setup, consider adding a suitable antioxidant.

Frequently Asked Questions (FAQs)

Solubility

  • Q1: What is the solubility of this compound hydrochloride in common solvents?

    • A1: While specific quantitative data is limited, this compound hydrochloride is qualitatively described as "very soluble" in water and "soluble" in ethanol.[1] Based on the properties of related sydnone imines, it is also expected to be soluble in dimethyl sulfoxide (B87167) (DMSO).[2]

  • Q2: How does pH affect the solubility of this compound?

    • A2: The solubility of amine-containing compounds like this compound can be pH-dependent. As a hydrochloride salt, it is likely more soluble in acidic to neutral solutions. In basic solutions, it may convert to its free base form, which could be less soluble.

  • Q3: I am observing precipitation when I dilute my DMSO stock of this compound into my aqueous cell culture medium. What should I do?

    • A3: This is a common issue known as "crashing out." To avoid this, you can try the following:

      • Decrease the concentration of your DMSO stock solution.

      • Warm the aqueous medium to 37°C before adding the stock solution.

      • Add the stock solution dropwise while gently stirring or swirling the medium.

      • Ensure the final concentration of DMSO in your medium is low (typically <0.5%) to avoid solvent-induced precipitation and cell toxicity.

Stability

  • Q4: What are the primary degradation pathways for this compound?

    • A4: As a sydnone imine, this compound is prone to hydrolysis, which involves the opening of the mesoionic ring.[6] This process is often pH-dependent and can be accelerated in neutral to alkaline conditions.[7] This hydrolytic cleavage is also linked to its ability to release nitric oxide.[4] Photodegradation is another significant pathway.[5]

  • Q5: What are the recommended storage conditions for this compound hydrochloride?

    • A5:

      • Solid: Store the solid compound in a cool, dark, and dry place. For long-term storage, a freezer at -20°C is recommended, with the container tightly sealed and protected from moisture.[3]

      • Solutions: Prepare solutions fresh whenever possible. If storage is necessary, use a dry, aprotic solvent like DMSO, store at -20°C or -80°C, and protect from light. Avoid repeated freeze-thaw cycles.[3]

  • Q6: How can I tell if my this compound has degraded?

    • A6: Visual signs of degradation in solid form can include a change in color or texture. In solution, degradation may not be visually apparent. The most reliable way to assess degradation is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), which can separate the intact drug from its degradation products. A decrease in the peak area of the parent compound and the appearance of new peaks would indicate degradation.

Data Presentation: Solubility and Stability Profile

Due to the limited publicly available quantitative data for this compound, the following tables provide a summary of known qualitative information and expected properties based on related sydnone imine compounds.

Table 1: Qualitative Solubility of this compound Hydrochloride

SolventSolubilityReference
WaterVery Soluble[1]
EthanolSoluble[1]
DMSOExpected to be Soluble[2]

Table 2: Factors Affecting this compound Stability

ConditionStability ConcernRationale/References
pH Less stable at neutral to alkaline pHSydnone imine ring is susceptible to hydrolysis, which is often base-catalyzed.[7]
Light Sensitive to UV and visible lightPhotodegradation is a known degradation pathway for sydnone imines.[5]
Temperature Degradation rate increases with temperatureAs with most chemical reactions, degradation is accelerated at higher temperatures.
Aqueous Solution Unstable over long periodsHydrolysis of the sydnone imine ring occurs in aqueous environments.[2][3]
Solid State Generally stable when protected from light and moistureN-substituted sydnone imines are typically stable as solids.[6]

Experimental Protocols

Protocol 1: General Procedure for Determining the Aqueous Solubility of this compound Hydrochloride

This protocol outlines a standard method for determining the equilibrium solubility of a compound in an aqueous buffer.

  • Materials:

    • This compound hydrochloride

    • Selected aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

    • Vials with screw caps

    • Orbital shaker or rotator

    • Centrifuge

    • HPLC system with UV detector

    • Calibrated analytical balance

  • Procedure:

    • Add an excess amount of this compound hydrochloride to a vial containing a known volume of the aqueous buffer (e.g., 1 mL). The excess solid should be clearly visible.

    • Tightly cap the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

    • Equilibrate the suspension for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After equilibration, centrifuge the suspension at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

    • Carefully collect an aliquot of the supernatant without disturbing the pellet.

    • Dilute the supernatant with the mobile phase used for HPLC analysis to a concentration within the linear range of the calibration curve.

    • Analyze the diluted sample by a validated HPLC method to determine the concentration of this compound.

    • The calculated concentration, after accounting for the dilution factor, represents the equilibrium solubility of this compound hydrochloride in that buffer at that temperature.

Protocol 2: Forced Degradation Study for this compound

Forced degradation studies are essential to develop and validate a stability-indicating analytical method. The following are general conditions; specific concentrations and durations may need to be optimized.

  • Materials:

    • This compound hydrochloride

    • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

    • Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

    • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

    • HPLC grade water and methanol

    • Photostability chamber

    • Oven

  • Procedure:

    • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a set period (e.g., 2, 4, 8, 24 hours). Cool the solution and neutralize with NaOH before analysis.

    • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature or a slightly elevated temperature for a set period. Neutralize with HCl before analysis.

    • Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ and store at room temperature, protected from light, for a set period.

    • Thermal Degradation: Place solid this compound in an oven at an elevated temperature (e.g., 80°C) for a set period. Also, prepare a solution of this compound and expose it to the same thermal stress.

    • Photodegradation: Expose a solution of this compound and solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

    • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable HPLC method to determine the extent of degradation and to observe the formation of degradation products.

Mandatory Visualizations

G cluster_solubility Troubleshooting this compound Precipitation precipitate Precipitation Observed check_conc Is Concentration > Solubility Limit? precipitate->check_conc check_ph Is there a significant pH shift upon mixing? check_conc->check_ph No solution_conc Reduce Concentration check_conc->solution_conc Yes check_salt Is the salt concentration high? check_ph->check_salt No solution_ph Buffer solution or add stock slowly with mixing check_ph->solution_ph Yes solution_salt Use lower salt buffer or use co-solvent (e.g., DMSO) check_salt->solution_salt Yes G cluster_stability This compound Degradation Pathways This compound This compound (Sydnone Imine) hydrolysis Hydrolysis (e.g., neutral/alkaline pH) This compound->hydrolysis photodegradation Photodegradation (UV/Visible Light) This compound->photodegradation oxidation Oxidation This compound->oxidation ring_opening Ring-Opened Intermediate hydrolysis->ring_opening other_products Other Degradation Products photodegradation->other_products oxidation->other_products no_release Nitric Oxide (NO) Release ring_opening->no_release ring_opening->other_products G cluster_pathway Simplified this compound Mechanism of Action This compound This compound mao Monoamine Oxidase (MAO) This compound->mao adrenergic Adrenergic Receptors This compound->adrenergic cholinergic Cholinergic Receptors This compound->cholinergic no_pathway Hydrolysis This compound->no_pathway inhibition Reversible Inhibition mao->inhibition activation Modulation adrenergic->activation cholinergic->activation no_release Nitric Oxide (NO) Release no_pathway->no_release increased_monoamines Increased Monoamines (e.g., Dopamine, Norepinephrine) inhibition->increased_monoamines adrenergic_effect Adrenergic Effects activation->adrenergic_effect cholinergic_effect Cholinergic Effects activation->cholinergic_effect vasodilation Vasodilation, etc. no_release->vasodilation

References

Optimizing Feprosidnine Concentration for In Vitro Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Feprosidnine in in vitro assays. All recommendations are based on the known pharmacological properties of this compound and data from structurally similar compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as Sydnophen, is a psychostimulant drug developed in the 1970s.[1] Its primary mechanism of action is the reversible inhibition of monoamine oxidase (MAO), an enzyme crucial for the degradation of monoamine neurotransmitters.[1] Additionally, this compound exhibits effects on cholinergic, adrenergic, opioid, and nitric oxide systems.[1]

Q2: What is a good starting concentration for this compound in an in vitro assay?

Q3: How should I prepare a stock solution of this compound?

A3: this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO). To prepare a stock solution, dissolve this compound in 100% DMSO to a high concentration (e.g., 10 mM). This stock solution can then be serially diluted in your cell culture medium to achieve the desired final concentrations. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q4: How can I assess the cytotoxicity of this compound in my cell line?

A4: To determine the cytotoxic potential of this compound, it is essential to perform a cell viability assay. Commonly used methods include the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies cell membrane damage. It is recommended to test a wide range of this compound concentrations (e.g., 0.1 µM to 100 µM) to determine the 50% lethal concentration (LC50).

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No observable effect of this compound - Concentration is too low.- Inactive compound.- Insufficient incubation time.- Perform a dose-response experiment with a wider concentration range (e.g., up to 100 µM).- Verify the purity and activity of your this compound stock.- Optimize the incubation time for your specific assay.
High background signal in MAO inhibition assay - Autofluorescence of this compound.- Non-specific binding.- Run a control with this compound alone (no enzyme) to measure its intrinsic fluorescence.- Include a non-specific binding control in your assay protocol.
Precipitation of this compound in culture medium - Poor solubility at the tested concentration.- Interaction with media components.- Ensure the final DMSO concentration is sufficient to maintain solubility.- Prepare fresh dilutions of this compound from the stock solution for each experiment.- Visually inspect the medium for any signs of precipitation before adding to the cells.
High variability between replicate wells - Uneven cell seeding.- Pipetting errors.- Edge effects in the plate.- Ensure a single-cell suspension before seeding.- Use calibrated pipettes and proper pipetting techniques.- Avoid using the outer wells of the plate, or fill them with sterile medium/PBS.

Experimental Protocols

Monoamine Oxidase-A (MAO-A) Inhibition Assay (Fluorometric)

This protocol is a general guideline and should be optimized for your specific experimental conditions.

Materials:

  • Recombinant human MAO-A enzyme

  • MAO-A substrate (e.g., kynuramine)

  • This compound

  • Positive control inhibitor (e.g., clorgyline)

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of this compound and the positive control in assay buffer.

  • In a 96-well plate, add 20 µL of each this compound dilution, positive control, or buffer (for control wells).

  • Add 20 µL of MAO-A enzyme solution to all wells except the no-enzyme control.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of the MAO-A substrate to all wells.

  • Immediately measure the fluorescence at the appropriate excitation and emission wavelengths for the chosen substrate in a kinetic mode for 30-60 minutes.

  • Calculate the rate of reaction for each well.

  • Determine the percent inhibition for each this compound concentration and calculate the IC50 value.

Cytotoxicity Assay (MTT Assay)

This protocol provides a general method for assessing cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl)

  • 96-well clear microplate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include untreated control wells.

  • Incubate the plate for 24-72 hours at 37°C in a humidified CO2 incubator.

  • After the incubation period, add 10-20 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the LC50 value.

Data Presentation

Table 1: Recommended Starting Concentrations for this compound in In Vitro Assays

Assay TypeRecommended Starting RangeNotes
MAO-A Inhibition0.01 µM - 10 µMBased on the IC50 of the structurally similar compound, Mesocarb, for DAT inhibition.[2] A full dose-response curve is recommended.
Cytotoxicity (e.g., MTT, LDH)0.1 µM - 100 µMA broad range is necessary to determine the toxic threshold and LC50 value for your specific cell line.
Signaling Pathway Analysis0.1 µM - 10 µMThe effective concentration will depend on the specific pathway being investigated. Start with a concentration around the expected Ki for MAO-A.

Visualizations

Feprosidnine_MOA This compound This compound MAO_A Monoamine Oxidase A (MAO-A) This compound->MAO_A Inhibits Increased_Monoamines Increased Synaptic Monoamine Levels This compound->Increased_Monoamines Leads to Degradation Degradation MAO_A->Degradation Catalyzes Monoamines Monoamines (Serotonin, Norepinephrine, Dopamine) Monoamines->Degradation Neuronal_Signaling Altered Neuronal Signaling Increased_Monoamines->Neuronal_Signaling

Caption: Simplified signaling pathway of this compound's primary mechanism of action.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Stock_Solution Prepare this compound Stock Solution (in DMSO) Serial_Dilution Prepare Serial Dilutions in Culture Medium Stock_Solution->Serial_Dilution Cell_Culture Culture and Seed Cells Incubation Incubate Cells with This compound Cell_Culture->Incubation Serial_Dilution->Incubation MAO_Assay MAO Inhibition Assay Incubation->MAO_Assay Cytotoxicity_Assay Cytotoxicity Assay Incubation->Cytotoxicity_Assay IC50_Calc Calculate IC50 MAO_Assay->IC50_Calc LC50_Calc Calculate LC50 Cytotoxicity_Assay->LC50_Calc

Caption: General experimental workflow for in vitro assays with this compound.

Troubleshooting_Logic Start Problem Encountered No_Effect No Observable Effect? Start->No_Effect High_Variability High Variability? Start->High_Variability Precipitation Precipitation Observed? Start->Precipitation No_Effect->High_Variability No Concentration Increase Concentration Range No_Effect->Concentration Yes Purity Check Compound Purity/Activity No_Effect->Purity Yes High_Variability->Precipitation No Seeding Optimize Cell Seeding High_Variability->Seeding Yes Pipetting Review Pipetting Technique High_Variability->Pipetting Yes Solubility Adjust Solvent Concentration Precipitation->Solubility Yes Fresh_Dilutions Prepare Fresh Dilutions Precipitation->Fresh_Dilutions Yes

Caption: A logical flowchart for troubleshooting common issues in this compound assays.

References

Preventing Feprosidnine degradation in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Feprosidnine in solution. The information is presented in a question-and-answer format to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic chemical properties?

This compound, also known as Sydnophen, is a stimulant drug that was developed in the Soviet Union.[1][2] Chemically, it is classified as a mesoionic sydnone (B8496669) imine with the molecular formula C₁₁H₁₃N₃O.[1][2][3] The hydrochloride salt of this compound presents as white crystals that are very soluble in water and soluble in ethanol.[4]

Q2: What are the primary factors that can cause the degradation of this compound in solution?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, general principles of drug stability suggest that several factors can contribute to its degradation.[5] These include:

  • pH: The stability of many compounds is pH-dependent. Acidic or basic conditions can catalyze hydrolytic degradation.[6]

  • Temperature: Higher temperatures typically accelerate the rate of chemical degradation.

  • Light: Exposure to light, particularly UV light, can induce photolytic degradation.[5]

  • Oxidation: The presence of oxygen or oxidizing agents can lead to oxidative degradation of the molecule.[6]

  • Enzymatic Degradation: If working with biological matrices, enzymes present can metabolize or degrade this compound.[5]

Troubleshooting Guide

Issue: I am observing a loss of this compound concentration in my stock solution or experimental samples.

This is a common issue that can often be attributed to the chemical instability of the compound under specific storage or experimental conditions. The following steps will help you troubleshoot and mitigate potential degradation.

Step 1: Identify the Potential Cause

Consult the table below to identify potential causes based on your experimental setup.

Observation Potential Cause(s) Recommended Action(s)
Rapid degradation in aqueous solution.pH-mediated hydrolysis, OxidationInvestigate the effect of pH. Prepare solutions in different buffers. Degas solvents and store under an inert atmosphere (e.g., nitrogen or argon).
Degradation observed over time in stored solutions.Temperature, LightStore solutions at lower temperatures (e.g., 4°C or -20°C). Protect solutions from light by using amber vials or wrapping containers in aluminum foil.
Inconsistent results in biological assays.Enzymatic degradation, Adsorption to labwarePrepare fresh solutions before each experiment. Use low-protein-binding tubes and plates. Include stability controls in your experimental design.
Precipitation observed in the solution.Poor solubility, Change in pH or temperatureDetermine the solubility of this compound in your solvent system. Ensure the storage temperature does not cause the compound to fall out of solution.
Step 2: Experimental Workflow for Stability Assessment

To systematically investigate the stability of this compound in your specific solution, a forced degradation study is recommended. This involves subjecting the drug substance to various stress conditions to identify potential degradation pathways and develop stable formulations.

Stability_Assessment_Workflow Experimental Workflow for this compound Stability Assessment cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation prep Prepare this compound Stock Solution aliquot Aliquot into multiple containers prep->aliquot acid Acidic (e.g., 0.1N HCl) aliquot->acid Expose to stress base Basic (e.g., 0.1N NaOH) aliquot->base Expose to stress heat Thermal (e.g., 60°C) aliquot->heat Expose to stress light Photolytic (UV/Vis light) aliquot->light Expose to stress oxidative Oxidative (e.g., 3% H₂O₂) aliquot->oxidative Expose to stress sampling Sample at different time points (e.g., 0, 2, 4, 8, 24 hours) acid->sampling base->sampling heat->sampling light->sampling oxidative->sampling analysis Analyze by Stability-Indicating Method (e.g., HPLC, LC-MS) sampling->analysis quantify Quantify remaining this compound and detect degradation products analysis->quantify pathway Identify Degradation Pathways quantify->pathway kinetics Determine Degradation Rate quantify->kinetics storage Define Optimal Storage Conditions pathway->storage kinetics->storage

Workflow for assessing this compound stability.
Step 3: Logical Troubleshooting Flowchart

If you suspect degradation, follow this logical flow to pinpoint and resolve the issue.

Troubleshooting_Flowchart Troubleshooting this compound Degradation start Suspected Degradation check_storage Review Storage Conditions (Temp, Light, Solvent) start->check_storage improper_storage Improper Storage check_storage->improper_storage Yes check_experimental Review Experimental Conditions (pH, Temp, Buffers) check_storage->check_experimental No correct_storage Correct Storage: - Store at ≤ -20°C - Protect from light - Use appropriate solvent improper_storage->correct_storage end Problem Resolved/Understood correct_storage->end harsh_conditions Harsh Experimental Conditions check_experimental->harsh_conditions Yes check_analytical Is a stability-indicating analytical method being used? check_experimental->check_analytical No optimize_conditions Optimize Conditions: - Adjust pH to neutral - Lower temperature - Use fresh solutions harsh_conditions->optimize_conditions optimize_conditions->end no_analytical No check_analytical->no_analytical No yes_analytical Yes check_analytical->yes_analytical Yes develop_method Develop/Validate Method (e.g., HPLC, LC-MS) no_analytical->develop_method perform_forced_degradation Perform Forced Degradation Study develop_method->perform_forced_degradation yes_analytical->perform_forced_degradation perform_forced_degradation->end

References

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding potential assay interferences from compounds structurally related to feprosidnine. Given the limited direct research on this compound, this guide leverages data from the closely related compounds, amphetamine and mesocarb, to provide valuable insights.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its structurally related compounds?

This compound, also known as Sydnophen, is a stimulant drug developed in the Soviet Union in the 1970s.[1] It is structurally related to mesocarb and amphetamine.[1] Due to this structural similarity, it is crucial to consider potential cross-reactivity in assays designed for these related compounds.

Q2: Why might I be seeing unexpected results in my this compound assay?

Unexpected results in a this compound assay can arise from interference by structurally related compounds, metabolites, or other co-administered drugs. Immunoassays, in particular, are susceptible to cross-reactivity, which can lead to false-positive results.[2][3]

Q3: What are the likely metabolites of this compound?

Q4: Are there specific analytical methods recommended for this compound?

Currently, there are no standardized, published analytical methods specifically for this compound. However, based on methods used for the structurally similar compounds mesocarb and amphetamine, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the recommended techniques for achieving specific and sensitive detection.[4][5][6][9]

Troubleshooting Guides

Issue: Suspected False-Positive Results in Immunoassays

Problem: Your immunoassay for amphetamines is showing a positive result in a sample that should only contain this compound.

Possible Cause: this compound or its metabolites are cross-reacting with the antibodies used in the amphetamine immunoassay due to their structural similarities.

Troubleshooting Steps:

  • Review Assay Specificity: Consult the manufacturer's package insert for your immunoassay kit to identify any known cross-reactivity with related compounds.

  • Confirmation with a Specific Method: The most reliable way to confirm a positive immunoassay result is to re-analyze the sample using a more specific method like LC-MS/MS. This technique can definitively distinguish between this compound, amphetamine, and their respective metabolites.

  • Sample Dilution: In some cases, high concentrations of a cross-reactant can cause a false positive. Diluting the sample and re-analyzing it might help in determining if the signal is due to high-concentration cross-reactivity.

Data Presentation

Table 1: Potential Cross-Reacting Compounds in Amphetamine Immunoassays (Inferred for this compound)
Compound ClassExamplesPotential for Interference
Sympathomimetic Amines Pseudoephedrine, Phenylephrine, EphedrineHigh
Antidepressants Bupropion, Trazodone, SertralineModerate to High
Antihistamines Promethazine, DiphenhydramineModerate
Antipsychotics Chlorpromazine, QuetiapineModerate
Other Medications Labetalol, RanitidineModerate

Disclaimer: This table is based on documented cross-reactivity in amphetamine immunoassays and is provided as a guide for potential interference in this compound assays due to structural similarities. Actual cross-reactivity should be experimentally confirmed.

Experimental Protocols

Hypothetical HPLC Method for this compound Analysis

This protocol is a proposed method based on established HPLC methods for the related compound mesocarb.[4][6] Validation of this method is required before use.

  • Objective: To separate and quantify this compound in a biological matrix.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD).

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (B129727) (HPLC grade)

    • Formic acid (0.1%) in water (HPLC grade)

    • This compound reference standard

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: Acetonitrile

    • Gradient:

      • 0-2 min: 10% B

      • 2-10 min: 10-90% B (linear gradient)

      • 10-12 min: 90% B

      • 12-13 min: 90-10% B (linear gradient)

      • 13-15 min: 10% B (equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Sample Preparation (for urine):

    • Centrifuge the urine sample at 3000 rpm for 10 minutes.

    • Take 1 mL of the supernatant and add 1 mL of methanol to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Inject the filtered sample into the HPLC system.

Visualizations

This compound and Related Compounds This compound This compound Amphetamine Amphetamine This compound->Amphetamine Structural Similarity Mesocarb Mesocarb This compound->Mesocarb Structural Similarity

Caption: Structural relationship of this compound.

Inferred Metabolic Pathway of this compound This compound This compound Metabolite1 Hydroxylated this compound This compound->Metabolite1 Phase I: Hydroxylation Metabolite2 Conjugated this compound (Sulfate or Glucuronide) Metabolite1->Metabolite2 Phase II: Conjugation

Caption: Inferred metabolism of this compound.

Troubleshooting Workflow for Assay Interference Start Unexpected Positive Result in Immunoassay Step1 Review Assay Insert for Known Cross-Reactivity Start->Step1 Step2 Analyze Sample with a Confirmatory Method (LC-MS/MS) Step1->Step2 Decision Interference Confirmed? Step2->Decision Action1 Report as False Positive and Identify Interfering Compound Decision->Action1 Yes Action2 Report as True Positive Decision->Action2 No

Caption: Troubleshooting assay interference workflow.

References

Feprosidnine Behavioral Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Feprosidnine (also known by the brand name Sydnophen) in behavioral experiments. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary behavioral effects?

This compound is a psychostimulant drug developed in the Soviet Union in the 1970s.[1] It is structurally related to mesocarb and possesses both stimulant and antidepressant properties.[1] Its primary behavioral effects in animal models are expected to include increased locomotor activity and potential antidepressant-like effects, such as reduced immobility in the forced swim test.

Q2: What is the proposed mechanism of action for this compound?

This compound has a complex and not fully elucidated mechanism of action. It is known to be a reversible monoamine oxidase inhibitor (MAO-I) and also exhibits effects on cholinergic, adrenergic, and opioid systems.[1] Furthermore, as a sydnonimine derivative, it is a nitric oxide (NO) donor, which may contribute to its pharmacological profile.

Q3: What are the typical dosage ranges for this compound in preclinical behavioral studies?

While specific optimal doses should be determined empirically for each study, a therapeutic range of 10-50 mg per day has been reported for its clinical use.[1] Preclinical studies with structurally related compounds can provide a starting point for dose-response investigations. For instance, in studies with Sydnocarb, another sydnonimine derivative, doses ranging from 1 to 30 mg/kg have been shown to produce behavioral effects in rodents.

II. Troubleshooting Guides

A. Locomotor Activity and Stereotypy (Open Field Test)

Q1: I am not observing a significant increase in locomotor activity after this compound administration. What could be the issue?

Several factors could contribute to a lack of stimulant effect in the open field test:

  • Dosage: The dose of this compound may be too low to elicit a hyperlocomotor response. It is crucial to perform a dose-response study to determine the optimal dose for your specific animal strain and experimental conditions. As a reference, studies with the related compound Sydnocarb showed that it is approximately 10-fold less potent than methamphetamine in increasing locomotor activity in mice.[2]

  • Habituation: Insufficient habituation of the animals to the testing environment can lead to high baseline activity, masking the stimulant effects of the drug. Ensure a consistent and adequate habituation period before drug administration.

  • Time Course of Action: The timing of the behavioral observation relative to drug administration is critical. The peak effect of the drug may not have been reached, or may have already subsided. Conduct pilot studies to determine the time course of this compound's effects on locomotor activity.

  • Animal Strain: Different rodent strains can exhibit varying sensitivities to psychostimulants.

Q2: My animals are showing excessive stereotyped behaviors at higher doses of this compound, which is interfering with the measurement of locomotor activity. How can I address this?

High doses of psychostimulants can induce stereotypy, which are repetitive, invariant behaviors that can compete with and reduce locomotor activity.

  • Dose Selection: This is a classic issue with stimulants. The dose that induces robust hyperlocomotion is often lower than the dose that elicits strong stereotypy. A careful dose-response study is necessary to identify a dose that increases locomotion without inducing significant stereotypy. For example, Sydnocarb was found to be less efficacious than methamphetamine in inducing stereotyped behavior.[2]

  • Behavioral Scoring: If stereotypy is an intended endpoint, use a validated scoring system to quantify its intensity. This involves observing the animal at regular intervals and rating the presence and severity of specific stereotypic behaviors.[3][4]

B. Antidepressant-Like Effects (Forced Swim Test)

Q1: I am not observing a decrease in immobility time in the Forced Swim Test (FST) after this compound administration. What should I consider?

The FST is sensitive to various experimental parameters:

  • Pre-test Session: The inclusion and timing of a pre-test session (a preliminary exposure to the swim cylinder) can significantly impact the results. The standard protocol often includes a 15-minute pre-test 24 hours before the 5-minute test session.

  • Water Temperature: The water temperature should be strictly controlled, typically between 23-25°C. Deviations can affect the animal's mobility.

  • Animal Strain and Gender: Different strains and sexes of rodents can show significant variations in baseline immobility and their response to antidepressants.

  • Drug Administration Schedule: The timing of this compound administration before the test is crucial. For acute studies, a 30-60 minute pretreatment time is common, but this should be optimized.

Q2: The variability in immobility time between my animals is very high, making it difficult to see a clear drug effect.

High inter-individual variability is a common challenge in the FST.

  • Standardized Handling: Ensure all animals are handled consistently and gently to minimize stress-induced variability.

  • Controlled Environment: Conduct the test in a quiet, uniformly lit environment to avoid external disturbances.

  • Sufficient Sample Size: A larger number of animals per group can help to overcome individual differences and increase statistical power.

III. Quantitative Data Summary

The following tables summarize dose-response data from a comparative study of Sydnocarb , a structurally similar sydnonimine derivative, and methamphetamine. This data can serve as a reference for designing this compound experiments.

Table 1: Effect of Sydnocarb and Methamphetamine on Locomotor Activity in Mice [2]

TreatmentDose (mg/kg, i.p.)Mean Locomotor Activity Counts (± SEM)
Saline-150 ± 25
Sydnocarb1175 ± 30
3250 ± 40
10400 ± 55
30350 ± 50
Methamphetamine0.1200 ± 35
0.3450 ± 60
1.0800 ± 110
3.0650 ± 90

Table 2: Discriminative Stimulus Properties of Sydnocarb in Methamphetamine-Trained Rats [2]

Test CompoundDose (mg/kg, i.p.)% Methamphetamine-Appropriate Responding (± SEM)
Saline-10 ± 5
Sydnocarb120 ± 8
355 ± 12
1090 ± 7
Methamphetamine0.385 ± 9

IV. Experimental Protocols

A. Open Field Test for Locomotor Activity

Objective: To assess the effect of this compound on spontaneous locomotor activity and exploratory behavior in rodents.

Materials:

  • Open field arena (e.g., 40 x 40 x 40 cm for rats)

  • Video camera and tracking software

  • This compound solution and vehicle (e.g., saline)

Procedure:

  • Habituation: Acclimate the animals to the testing room for at least 60 minutes before the experiment. Habituate each animal to the open field arena for a set period (e.g., 15-30 minutes) on one or two days prior to testing.

  • Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.) at the desired dose(s).

  • Testing: At a predetermined time after injection (based on pilot studies), place the animal in the center of the open field arena.

  • Data Collection: Record the animal's activity for a set duration (e.g., 30-60 minutes) using the video tracking system.

  • Data Analysis: Analyze the recorded data for parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.

B. Forced Swim Test (Porsolt's Test) for Antidepressant-Like Effects

Objective: To evaluate the potential antidepressant-like effects of this compound by measuring immobility time in a swimming task.

Materials:

  • Cylindrical swim tank (e.g., 20 cm diameter, 40 cm height for rats)

  • Water at a controlled temperature (23-25°C)

  • Stopwatch or automated scoring system

  • This compound solution and vehicle

Procedure:

  • Pre-test Session (Day 1): Place each animal individually into the swim tank filled with water (to a depth where the animal cannot touch the bottom) for 15 minutes. After the session, remove the animal, dry it with a towel, and return it to its home cage.

  • Drug Administration (Day 2): 24 hours after the pre-test, administer this compound or vehicle.

  • Test Session (Day 2): 30-60 minutes after drug administration, place the animal back into the swim tank for a 5-minute session.

  • Data Collection: Record the total time the animal remains immobile during the 5-minute test session. Immobility is defined as the cessation of struggling and remaining floating motionless in the water, making only those movements necessary to keep its head above water.

  • Data Analysis: Compare the immobility times between the this compound-treated and vehicle-treated groups.

V. Visualizations

Feprosidnine_Signaling_Pathway This compound This compound MAO Monoamine Oxidase (MAO) This compound->MAO Inhibits NOS Nitric Oxide Synthase (NOS) This compound->NOS Donates NO AdrenergicReceptors Adrenergic Receptors This compound->AdrenergicReceptors Acts on CholinergicReceptors Cholinergic Receptors This compound->CholinergicReceptors Acts on OpioidReceptors Opioid Receptors This compound->OpioidReceptors Acts on Monoamines Monoamines (Dopamine, Norepinephrine, Serotonin) MAO->Monoamines Degrades SynapticCleft Increased Synaptic Monoamine Levels Monoamines->SynapticCleft PostsynapticReceptors Postsynaptic Receptor Activation SynapticCleft->PostsynapticReceptors StimulantEffects Stimulant Effects PostsynapticReceptors->StimulantEffects AntidepressantEffects Antidepressant Effects PostsynapticReceptors->AntidepressantEffects NO Nitric Oxide (NO) NOS->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP Increased cGMP sGC->cGMP Vasodilation Vasodilation & other physiological effects cGMP->Vasodilation DownstreamSignaling1 Downstream Signaling AdrenergicReceptors->DownstreamSignaling1 DownstreamSignaling2 Downstream Signaling CholinergicReceptors->DownstreamSignaling2 DownstreamSignaling3 Downstream Signaling OpioidReceptors->DownstreamSignaling3 BehavioralOutputs Modulation of Behavioral Outputs DownstreamSignaling1->BehavioralOutputs DownstreamSignaling2->BehavioralOutputs DownstreamSignaling3->BehavioralOutputs

Caption: Proposed signaling pathways of this compound.

Experimental_Workflow_OFT start Start acclimation Animal Acclimation (≥ 60 min) start->acclimation habituation Habituation to Open Field Arena (1-2 days) acclimation->habituation drug_admin This compound/Vehicle Administration (i.p.) habituation->drug_admin wait Waiting Period (e.g., 30-60 min) drug_admin->wait testing Open Field Test (30-60 min) wait->testing data_acq Video Recording & Automated Tracking testing->data_acq analysis Data Analysis: - Locomotion - Anxiety-like behavior - Rearing data_acq->analysis end End analysis->end

Caption: Experimental workflow for the Open Field Test.

Troubleshooting_Logic_FST issue No decrease in immobility in FST dose Is the dose appropriate? issue->dose Check timing Is the administration timing optimal? issue->timing Check protocol Is the FST protocol standardized? issue->protocol Check variability Is there high inter-animal variability? issue->variability Check dose_response Action: Conduct a dose-response study dose->dose_response No time_course Action: Conduct a time-course study timing->time_course No check_protocol Action: Verify water temp, pre-test, handling protocol->check_protocol No increase_n Action: Increase sample size, standardize environment variability->increase_n Yes

Caption: Troubleshooting logic for the Forced Swim Test.

References

Technical Support Center: Optimizing Feprosidnine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Feprosidnine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols for the synthesis of this psychoactive compound.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common synthesis of this compound is a three-step process. It begins with the formation of glycolonitrile (B6354644), which is then reacted with amphetamine to produce N-(1-phenyl-2-propylamine)-acetonitrile. The final step involves the nitrosylation of this intermediate, followed by an acid-catalyzed cyclization to yield this compound.[1]

Q2: What are the critical factors influencing the yield of the final nitrosylation and cyclization step?

A2: The final step, which involves the formation of the sydnone (B8496669) imine ring, is highly sensitive to reaction conditions. Key factors that can significantly impact the yield include pH, temperature, and the purity of the N-(1-phenyl-2-propylamine)-acetonitrile intermediate. Sydnone imines can be unstable under certain pH conditions, and the nitrosation reaction itself is pH-dependent.

Q3: Are there alternative synthetic methods for this compound and related sydnone imines?

A3: Yes, recent research has explored mechanochemical methods for the synthesis of sydnone imines, including compounds related to this compound. This solvent-free approach can offer advantages in terms of reduced side reactions and simplified purification.

Q4: How should I purify the final this compound product?

A4: Purification of this compound can be achieved through standard techniques such as recrystallization or column chromatography. Given that this compound is often prepared as a hydrochloride salt, recrystallization from a suitable solvent system is a common method. For chromatographic purification, it is important to use a neutralized stationary phase (e.g., silica (B1680970) gel treated with triethylamine) to prevent degradation of the acid-sensitive sydnone imine.

Q5: What are the common challenges in storing this compound?

A5: Sydnone imines can be sensitive to moisture, light, and acidic conditions. For long-term storage, it is advisable to store this compound as its hydrochloride salt in a cool, dark, and dry place under an inert atmosphere.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound.

Low Yield in the Synthesis of N-(1-phenyl-2-propylamine)-acetonitrile (Intermediate 2)
Observed Issue Potential Cause Troubleshooting Steps
Low conversion of amphetamine Incomplete reaction between glycolonitrile and amphetamine.- Increase reaction time: Monitor the reaction progress using TLC or LC-MS to ensure it goes to completion. - Optimize temperature: While the reaction is typically run overnight, gentle heating may improve the reaction rate. However, be cautious of potential side reactions at higher temperatures. - Check reagent quality: Ensure the glycolonitrile solution is freshly prepared and has not degraded.
Formation of multiple byproducts Side reactions involving glycolonitrile or amphetamine.- Control stoichiometry: Use a slight excess of glycolonitrile to ensure complete consumption of the more valuable amphetamine. - Purify glycolonitrile: If prepared in-house, ensure the glycolonitrile is free of significant amounts of formaldehyde (B43269) or cyanide, which could lead to side reactions.
Low Yield in the Nitrosylation and Cyclization to this compound (Final Step)
Observed Issue Potential Cause Troubleshooting Steps
Low yield of this compound Suboptimal pH: The nitrosation of secondary amines is highly pH-dependent. The reaction is favored in acidic conditions, but at very low pH, the amine can be protonated and become unreactive. Temperature too high: The N-nitroso intermediate can be unstable at elevated temperatures. Presence of moisture: Water can lead to the hydrolysis of intermediates.- Optimize pH: Carefully control the pH of the reaction mixture during the addition of sodium nitrite (B80452). A pH range of 3-4 is generally effective for the nitrosation of secondary amines. - Control temperature: Perform the nitrosation at a low temperature, typically between 0 and 5 °C, to ensure the stability of the N-nitroso intermediate. - Use anhydrous conditions: Ensure all solvents and reagents are dry, and consider running the reaction under an inert atmosphere.
Product degradation during workup or purification Acidic conditions: Sydnone imines can be sensitive to strongly acidic environments. Standard silica gel for chromatography is acidic and can cause degradation.- Neutralize silica gel: If using column chromatography, pre-treat the silica gel with a base like triethylamine. - Avoid strong acids during workup: Use a mild base for neutralization and avoid prolonged exposure to acidic aqueous solutions.
Difficulty in isolating the product The product may be highly soluble in the reaction solvent or form an oil instead of a solid.- Salt formation: Convert the this compound base to its hydrochloride salt by treating it with a solution of HCl in an anhydrous solvent (e.g., ether or isopropanol) to facilitate precipitation. - Recrystallization: Experiment with different solvent systems for recrystallization to obtain a crystalline solid. Common solvents for recrystallization of amine hydrochlorides include ethanol (B145695), methanol, or mixtures with ethers.

Experimental Protocols

Step 1: Synthesis of Glycolonitrile

This protocol is based on the initial step described in the patent literature for this compound synthesis.

Materials:

  • Acetone (B3395972) cyanohydrin

  • 40% Formaldehyde solution

  • Base catalyst (e.g., sodium carbonate)

Procedure:

  • In a reaction vessel, combine acetone cyanohydrin and a 40% formaldehyde solution.

  • Add a catalytic amount of a base (e.g., sodium carbonate) to the mixture.

  • Stir the reaction mixture at room temperature. The reaction is typically exothermic and may require cooling to maintain the temperature.

  • Monitor the reaction progress by monitoring the disappearance of the starting materials.

  • The resulting solution containing glycolonitrile can be used directly in the next step or purified by distillation under reduced pressure. Note that glycolonitrile is toxic and should be handled with appropriate safety precautions.

Step 2: Synthesis of N-(1-phenyl-2-propylamine)-acetonitrile

Materials:

  • Glycolonitrile solution (from Step 1)

  • Amphetamine

  • Solvent (e.g., ethanol or methanol)

Procedure:

  • In a suitable reaction vessel, dissolve amphetamine in a solvent such as ethanol.

  • To this solution, add the glycolonitrile solution from the previous step.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by TLC or LC-MS to confirm the formation of the product.

  • Upon completion, the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Step 3: Synthesis of this compound Hydrochloride

Materials:

  • N-(1-phenyl-2-propylamine)-acetonitrile

  • Sodium nitrite

  • Hydrochloric acid

  • Anhydrous solvent (e.g., diethyl ether or isopropanol)

Procedure:

  • Dissolve N-(1-phenyl-2-propylamine)-acetonitrile in a suitable solvent and cool the solution to 0-5 °C in an ice bath.

  • Slowly add a concentrated solution of hydrochloric acid to the cooled solution while maintaining the temperature.

  • Prepare a solution of sodium nitrite in water and add it dropwise to the reaction mixture, ensuring the temperature remains between 0 and 5 °C.

  • After the addition is complete, stir the reaction mixture at low temperature for a specified period to allow for complete nitrosation and cyclization.

  • After the reaction is complete, the mixture is carefully neutralized with a base (e.g., sodium bicarbonate solution).

  • Extract the this compound base with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Dry the organic extracts over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain the crude this compound base.

  • For purification and stabilization, dissolve the crude base in an anhydrous solvent like diethyl ether and bubble dry HCl gas through the solution, or add a solution of HCl in isopropanol, to precipitate this compound hydrochloride.

  • Collect the precipitate by filtration, wash with cold anhydrous ether, and dry under vacuum.

Data Presentation

Table 1: Reported Yield for this compound Synthesis

Reaction Step Product Reported Yield Reference
Nitrosylation and CyclizationThis compound51.5% (based on the initial amine)[1]

Visualizations

Feprosidnine_Synthesis_Workflow cluster_step1 Step 1: Glycolonitrile Formation cluster_step2 Step 2: Aminoacetonitrile Formation cluster_step3 Step 3: Nitrosylation & Cyclization A Acetone Cyanohydrin + Formaldehyde B Glycolonitrile A->B  Base Catalyst D N-(1-phenyl-2-propylamine)-acetonitrile B->D C Amphetamine C->D F This compound D->F E NaNO2, HCl E->F

Caption: Workflow for the three-step synthesis of this compound.

Troubleshooting_Nitrosylation Start Low Yield in Nitrosylation Step Check_pH Is pH optimal (3-4)? Start->Check_pH Check_Temp Is temperature low (0-5 °C)? Check_pH->Check_Temp Yes Adjust_pH Adjust pH with acid/base Check_pH->Adjust_pH No Check_Moisture Are conditions anhydrous? Check_Temp->Check_Moisture Yes Adjust_Temp Improve cooling Check_Temp->Adjust_Temp No Dry_Reagents Use anhydrous reagents/solvents Check_Moisture->Dry_Reagents No Success Improved Yield Check_Moisture->Success Yes Adjust_pH->Check_pH Adjust_Temp->Check_Temp Dry_Reagents->Check_Moisture

Caption: Troubleshooting logic for low yield in the nitrosylation step.

References

Technical Support Center: Feprosidnine Dosage Adjustments in Chronic Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on dosage adjustments for Feprosidnine (Sydnophen) in chronic studies is limited in the available scientific literature. The following troubleshooting guides and FAQs are based on established principles of psychostimulant pharmacology, drawing parallels from analogous compounds like amphetamines, to provide general guidance for researchers. All experimental designs should be carefully considered and validated based on the specific research objectives.

Frequently Asked Questions (FAQs)

Q1: Why might dosage adjustments be necessary during a chronic this compound study?

A1: Dosage adjustments in chronic psychostimulant studies are often necessary to account for pharmacodynamic and pharmacokinetic changes that occur over time. The primary reasons include:

  • Tolerance: A decrease in the drug's effectiveness with repeated administration, which may necessitate an increase in dosage to achieve the desired effect.[1][2][3]

  • Sensitization: An amplification of the drug's effects, particularly locomotor activity, with repeated exposure.[4][5][6] This might require a dose reduction to avoid adverse effects.

  • Adverse Effects: The emergence or worsening of side effects, such as weight loss, cardiovascular complications, or behavioral abnormalities, may require a dosage reduction or temporary cessation of the drug.[7][8]

  • Pharmacokinetic Changes: Chronic administration can sometimes alter the metabolism and clearance of a drug, leading to accumulation or altered bioavailability, which would necessitate a dose adjustment.[1][9]

Q2: What are the typical signs that a dosage adjustment for a psychostimulant like this compound may be needed in a preclinical model?

A2: Researchers should monitor a range of behavioral and physiological parameters. Signs that may indicate the need for a dosage adjustment include:

  • Behavioral Changes:

    • A diminishing response to the drug on the primary behavioral measure (e.g., reduced locomotor activity, decreased performance in a cognitive task), suggesting tolerance.[2][10]

    • An exaggerated behavioral response over time (e.g., excessive stereotypy, hyperactivity), suggesting sensitization.[4][11]

    • The appearance of abnormal behaviors such as increased aggression or self-biting.[7]

  • Physiological Changes:

    • Significant and sustained weight loss or suppression of normal weight gain.[7][8]

    • Changes in cardiovascular parameters, if monitored (e.g., increased heart rate or blood pressure).[7]

    • General signs of poor health, such as rough coat, lethargy (in the absence of the drug), or dehydration.[7]

Q3: How should a researcher approach determining the magnitude of a dosage adjustment?

A3: A systematic and data-driven approach is crucial.

  • Stepwise Adjustments: Implement small, incremental changes in the dose (e.g., 10-25% increase or decrease) and allow for a sufficient period of observation (e.g., several days) to assess the effect of the new dose before making further changes.

  • Define Endpoints: Clearly define the therapeutic window for your experiment. What is the desired level of behavioral or physiological response? What are the unacceptable levels of adverse effects?

  • Dose-Response Curve: If feasible within the experimental design, periodically re-evaluating a partial or full dose-response curve can help quantify the extent of tolerance or sensitization.

  • Individualized Approach: Be prepared for inter-individual variability in response to the drug.[9][12] It may be necessary to adjust doses for individual animals or subgroups rather than applying a blanket change to the entire cohort.

Q4: What is the difference between tolerance and dependence in the context of chronic psychostimulant administration?

A4: While often related, tolerance and dependence are distinct phenomena.

  • Tolerance is a pharmacological concept where the response to a given dose of a drug decreases with repeated use.[1][2][3]

  • Dependence is a state that develops after chronic drug exposure, characterized by a withdrawal syndrome when the drug is discontinued (B1498344) or the dose is significantly reduced. While less pronounced for psychostimulants compared to opioids, a withdrawal state can manifest as fatigue, depression, and altered sleep patterns.

Troubleshooting Guide

Issue: Diminished behavioral response to this compound over time.

Possible Cause Troubleshooting Step
Pharmacological Tolerance Gradually increase the dose in small increments until the desired effect is restored. Monitor closely for the emergence of adverse effects at the higher dose. Consider incorporating planned "drug holidays" if the experimental design permits, as this can sometimes help restore sensitivity.[10]
Metabolic Changes If facilities are available, conduct pharmacokinetic analysis to determine if drug clearance has increased over time. This can provide a more rational basis for dose adjustment.

Issue: Increased stereotypic or other abnormal behaviors.

Possible Cause Troubleshooting Step
Behavioral Sensitization Reduce the dose of this compound. Sensitization can lead to an exaggerated response, and a lower dose may be sufficient to achieve the intended effect without inducing excessive stereotypy.[4]
Dose Too High The current dose may be in the neurotoxic range, especially with long-term administration. A dose reduction is warranted. High doses of amphetamines are known to be neurotoxic.[7]
Environmental Factors Ensure the housing environment is not contributing to stress, which can exacerbate some behavioral effects of psychostimulants. Provide environmental enrichment.[7]

Issue: Significant weight loss or suppressed appetite in the animals.

Possible Cause Troubleshooting Step
Anorectic Effects of the Drug Provide highly palatable, energy-dense supplemental food.[7] Monitor food and water intake daily. Adjust the timing of drug administration to a point in the animals' light/dark cycle that may have less impact on their primary feeding period.[7][13]
Dose-Related Toxicity Reduce the dose of this compound. If weight loss is severe and persistent, a temporary cessation of the drug may be necessary.

Data Presentation

Table 1: Example Dosage Ranges for Amphetamine in Chronic Rodent Studies

Disclaimer: The following data is for d-amphetamine and is provided as a reference for a related psychostimulant. Optimal doses for this compound must be determined empirically.

Species Dosage Range (mg/kg) Administration Route Study Focus Reference
Rat2.0 - 6.0i.p.Locomotor activity and tolerance[2]
Rat1.0 - 5.0i.p.Behavioral sensitization[5]
Cat5.0 - 15.0 (escalating)i.p. (twice daily)Behavioral and neurochemical changes[14]
DogLD50: 20-27oralToxicosis[15]

Experimental Protocols

General Protocol for Evaluating the Need for Dosage Adjustments in a Chronic Psychostimulant Study

  • Baseline Data Collection: Before initiating chronic dosing, collect baseline data on all relevant behavioral and physiological parameters (e.g., locomotor activity, performance in a specific task, body weight, food and water intake).

  • Initiation of Chronic Dosing: Begin administration of the chosen starting dose of this compound. This dose should be based on acute dose-response studies.

  • Regular Monitoring:

    • Daily: Record body weight, food and water consumption, and general health observations.

    • Periodic Behavioral Testing: At regular intervals (e.g., weekly), conduct the primary behavioral test to assess the drug's efficacy. It is important to perform these tests at the same time relative to drug administration to ensure consistency.

  • Data Analysis and Decision Making:

    • Analyze the collected data over time to identify trends. Is there a consistent decline in the behavioral response? Is there a progressive increase in adverse effects?

    • If a dosage adjustment is deemed necessary based on predefined criteria, implement a small, incremental change.

  • Re-evaluation: After a dose adjustment, allow for a stabilization period (e.g., 3-5 days) before re-evaluating the behavioral and physiological parameters to determine the effectiveness of the change.

  • Documentation: Meticulously document all dose changes, the rationale for the changes, and the subsequent effects.

Visualizations

Dosage_Adjustment_Workflow Start Start Chronic Dosing Monitor Monitor Behavioral & Physiological Parameters Start->Monitor Analyze Analyze Data for Trends Monitor->Analyze Decision Dosage Adjustment Needed? Analyze->Decision IncreaseDose Increase Dose Decision->IncreaseDose Yes (Tolerance) DecreaseDose Decrease Dose Decision->DecreaseDose Yes (Sensitization/Adverse Effects) Continue Continue Monitoring Decision->Continue No IncreaseDose->Monitor DecreaseDose->Monitor Continue->Monitor End End of Study Continue->End

Caption: Workflow for dosage adjustments in chronic studies.

Tolerance_vs_Sensitization cluster_0 Tolerance cluster_1 Sensitization Tolerance_Effect Decreased Effect (e.g., Analgesia, Euphoria) Tolerance_Action Requires Dose Increase To Maintain Effect Tolerance_Effect->Tolerance_Action Sensitization_Effect Increased Effect (e.g., Locomotor Activity, Stereotypy) Sensitization_Action May Require Dose Decrease To Avoid Adverse Effects Sensitization_Effect->Sensitization_Action ChronicDosing Chronic Psychostimulant Administration ChronicDosing->Tolerance_Effect ChronicDosing->Sensitization_Effect

Caption: Conceptual difference between tolerance and sensitization.

References

Overcoming Feprosidnine blood-brain barrier issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Feprosidnine, with a specific focus on addressing challenges related to its penetration of the blood-brain barrier (BBB).

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound experiments targeting the central nervous system (CNS).

Problem Possible Cause Suggested Solution
Low CNS bioavailability of this compound in animal models. Poor BBB Penetration: The physicochemical properties of this compound may limit its ability to cross the BBB efficiently.1. Structural Modification: Synthesize this compound analogs with increased lipophilicity. 2. Nanoparticle Formulation: Encapsulate this compound in liposomes or polymeric nanoparticles to facilitate transport across the BBB. 3. Co-administration with BBB Modulators: Use safe and reversible BBB-disrupting agents like focused ultrasound in combination with microbubbles.
Inconsistent behavioral effects in animal studies. 1. P-glycoprotein (P-gp) Efflux: this compound may be a substrate for efflux transporters at the BBB, actively removing it from the brain. 2. Rapid Metabolism: The compound may be quickly metabolized in the periphery, reducing the amount available to cross the BBB.1. P-gp Inhibition: Co-administer this compound with a known P-gp inhibitor (e.g., Verapamil, Cyclosporin A) in preclinical models to assess the impact on CNS concentration. 2. Pharmacokinetic Analysis: Conduct a detailed pharmacokinetic study to determine the half-life of this compound and its major metabolites in both plasma and brain tissue.
Difficulty in quantifying this compound concentration in brain homogenate. 1. Insufficient sample preparation: Inadequate homogenization or extraction can lead to low recovery. 2. Analytical method not sensitive enough: The concentration of this compound in the brain may be below the limit of detection of the current analytical method.1. Optimize Extraction Protocol: Experiment with different homogenization techniques and extraction solvents to maximize recovery. 2. Develop a more sensitive LC-MS/MS method: Utilize a tandem mass spectrometer to lower the limit of quantification for this compound and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What is the evidence that this compound has blood-brain barrier penetration issues?

While this compound (also known as Sydnophen) was developed as a psychostimulant and antidepressant, suggesting it does act on the central nervous system, detailed public data on its brain-to-plasma concentration ratio is limited.[1][2][3] Challenges in achieving consistent and potent CNS effects in experimental settings may suggest that its ability to cross the BBB could be a limiting factor. Researchers should empirically determine the CNS bioavailability of their specific this compound formulation in their experimental model.

Q2: What are the key physicochemical properties of a molecule that influence its ability to cross the BBB?

Key properties include:

  • Lipophilicity: A high octanol-water partition coefficient (LogP) is generally preferred.

  • Molecular Weight: Smaller molecules (typically < 400 Da) cross more easily.

  • Polar Surface Area (PSA): A lower PSA (< 90 Ų) is associated with better BBB penetration.

  • Hydrogen Bond Donors and Acceptors: Fewer hydrogen bonds are favorable.

Researchers can use computational models to predict these properties for this compound and its analogs.

Q3: How can I increase the lipophilicity of this compound to potentially improve its BBB penetration?

Structural modifications can be made to the this compound molecule to increase its lipophilicity. This could involve adding lipophilic functional groups to the phenyl ring or other parts of the molecule. Any modification should be carefully considered to not negatively impact the pharmacological activity of the compound.

Q4: What are some strategies for delivering this compound across the BBB using nanoparticles?

Nanoparticle-based delivery systems can help ferry drugs across the BBB.[4][5] Common approaches include:

  • Liposomes: These are lipid-based vesicles that can encapsulate this compound. Their surface can be modified with ligands to target specific receptors on the BBB.

  • Polymeric Nanoparticles: These are solid, colloidal particles made from biodegradable polymers. They can be coated with surfactants like polysorbate 80 to mimic low-density lipoproteins and facilitate uptake.

Q5: Are there any known signaling pathways that this compound is expected to modulate in the CNS?

This compound has a complex pharmacological profile with multiple mechanisms of action.[1][2] In the CNS, it is known to be a reversible monoamine oxidase inhibitor (MAO-I), which would lead to increased levels of monoamine neurotransmitters like dopamine, norepinephrine, and serotonin. It also has reported adrenergic and cholinergic effects.

Experimental Protocols

Protocol 1: In Vivo Microdialysis for Measuring Brain Extracellular this compound

Objective: To determine the concentration of this compound in the extracellular fluid of a specific brain region (e.g., striatum) in a freely moving animal model (e.g., rat).

Methodology:

  • Surgical Implantation: Anesthetize the animal and stereotaxically implant a microdialysis guide cannula targeting the brain region of interest. Allow for a 48-hour recovery period.

  • Probe Insertion: On the day of the experiment, insert a microdialysis probe into the guide cannula.

  • Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: Collect dialysate samples every 20 minutes for at least 2 hours to establish a stable baseline.

  • This compound Administration: Administer this compound via the desired route (e.g., intraperitoneal injection).

  • Sample Collection: Continue collecting dialysate samples for at least 4-6 hours post-administration.

  • Sample Analysis: Analyze the concentration of this compound in the dialysate samples using a validated LC-MS/MS method.

  • Data Analysis: Plot the concentration of this compound over time to determine the pharmacokinetic profile in the brain.

Protocol 2: Brain-to-Plasma Concentration Ratio (Kp) Determination

Objective: To quantify the extent of this compound's BBB penetration by calculating the ratio of its concentration in the brain to that in the plasma at a steady state.

Methodology:

  • Drug Administration: Administer this compound to a cohort of animals. A continuous intravenous infusion is ideal for achieving a steady state.

  • Sample Collection: At a predetermined time point (e.g., 4 hours), euthanize the animals and collect trunk blood and the whole brain.

  • Plasma Separation: Centrifuge the blood to separate the plasma.

  • Brain Homogenization: Weigh the brain and homogenize it in a suitable buffer.

  • Extraction: Perform a liquid-liquid or solid-phase extraction on both the plasma and brain homogenate to isolate this compound.

  • Quantification: Determine the concentration of this compound in the plasma and brain extracts using LC-MS/MS.

  • Kp Calculation: Calculate the Kp value as: Kp = Concentration in brain / Concentration in plasma

Visualizations

experimental_workflow cluster_invivo In Vivo Experiment cluster_analysis Sample Processing & Analysis cluster_data Data Interpretation animal_model Animal Model (e.g., Rat) drug_admin This compound Administration animal_model->drug_admin sample_collection Sample Collection (Brain & Blood) drug_admin->sample_collection homogenization Brain Homogenization sample_collection->homogenization extraction Extraction sample_collection->extraction homogenization->extraction lcms LC-MS/MS Analysis extraction->lcms pk_analysis Pharmacokinetic Analysis lcms->pk_analysis bbb_assessment BBB Penetration Assessment pk_analysis->bbb_assessment

Caption: Workflow for assessing this compound's BBB penetration.

signaling_pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron This compound This compound mao Monoamine Oxidase (MAO) This compound->mao Inhibits monoamines Monoamines (Dopamine, Norepinephrine, Serotonin) mao->monoamines Metabolizes vesicles Synaptic Vesicles synaptic_cleft Synaptic Cleft vesicles->synaptic_cleft Release receptors Postsynaptic Receptors downstream Downstream Signaling & Neuronal Response receptors->downstream synaptic_cleft->receptors Binds

Caption: this compound's proposed mechanism of action in the CNS.

References

Technical Support Center: Feprosidnine Toxicity in Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the toxicity of Feprosidnine in cell culture models.

Troubleshooting Guides

This section addresses specific issues that may arise during in vitro experiments with this compound.

Issue 1: High Variability in Cell Viability Assay Results

Possible Causes and Solutions

Cause Troubleshooting Steps
Uneven Cell Seeding Ensure a single-cell suspension before seeding. Mix the cell suspension between pipetting to prevent settling. After seeding, gently rock the plate in a cross pattern to ensure even distribution.
Edge Effects Avoid using the outer wells of the microplate as they are more prone to evaporation. If their use is unavoidable, fill the surrounding empty wells with sterile phosphate-buffered saline (PBS) or water to maintain humidity.
Inconsistent Drug Preparation Prepare a fresh stock solution of this compound for each experiment. Ensure the stock solution is fully dissolved before diluting to final concentrations. Use calibrated pipettes for all dilutions.
Pipetting Errors Use a multichannel pipette for adding reagents to minimize variability between wells. Ensure pipette tips are properly seated and that there are no air bubbles.
Contamination Regularly check cell cultures for signs of bacterial, fungal, or mycoplasma contamination. Use fresh, sterile reagents and maintain aseptic techniques.

Issue 2: Unexpectedly High or Low Cytotoxicity

Possible Causes and Solutions

Cause Troubleshooting Steps
Incorrect this compound Concentration Double-check all calculations for stock solution and final dilutions. Consider performing a concentration verification using an appropriate analytical method if possible.
Cell Line Sensitivity The cytotoxic effects of this compound can be highly cell-line dependent. If possible, test a panel of cell lines with varying origins and metabolic capacities.
Solvent Toxicity If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the culture medium is low (typically <0.5%) and consistent across all wells, including controls. Run a vehicle control (medium with solvent only) to assess solvent-induced toxicity.
Compound Stability This compound may be unstable in culture medium over longer incubation periods. Consider the chemical stability of this compound under your experimental conditions.
Assay Interference This compound may interfere with the assay chemistry. For example, it could have reducing properties that affect tetrazolium-based assays like the MTT assay. Run cell-free controls with this compound and the assay reagents to check for direct interference.

Issue 3: Discrepancies Between Different Cytotoxicity Assays (e.g., MTT vs. LDH)

Possible Causes and Solutions

Cause Troubleshooting Steps
Different Mechanisms of Cell Death An MTT assay measures metabolic activity, which can decrease before the loss of membrane integrity detected by an LDH assay. This can occur in apoptosis or when a compound inhibits mitochondrial function without causing immediate cell lysis. Consider the timing of your assays; metabolic changes may precede membrane leakage.
Assay Kinetics The toxic effects of this compound may manifest at different rates depending on the cellular process being measured. Perform a time-course experiment to understand the kinetics of different cytotoxic events.
Compound Interference As mentioned, this compound might interfere with one assay and not another. Cell-free controls are essential to rule out this possibility.

Frequently Asked Questions (FAQs)

General Questions

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as Sydnophen, is a psychostimulant drug developed in the Soviet Union. It has a complex pharmacology with multiple mechanisms of action, including reversible monoamine oxidase (MAO) inhibition, and effects on cholinergic, adrenergic, and opioid systems.

Q2: Are there any published IC50 values for this compound in common cell lines?

A2: As of late 2025, there is a lack of publicly available, peer-reviewed studies detailing the specific IC50 values of this compound in various cell culture models. Researchers should empirically determine the IC50 in their cell line of interest.

Experimental Design and Protocols

Q3: Which cell lines are most appropriate for studying this compound toxicity?

A3: Given this compound's action as a psychostimulant, neuronal cell lines such as SH-SY5Y (human neuroblastoma) are highly relevant. Since the liver is a primary site of drug metabolism, hepatocyte-derived cell lines like HepG2 (human hepatoma) are also recommended to assess potential metabolic toxicity.

Q4: What are the recommended key experimental assays to assess this compound cytotoxicity?

A4: A multi-parametric approach is recommended for a comprehensive evaluation of this compound's cytotoxic effects. Key assays include:

  • Cell Viability Assays: Such as the MTT or WST-1 assay, which measure metabolic activity.

  • Cytotoxicity Assays: Like the LDH release assay, which quantifies membrane integrity.

  • Apoptosis Assays: Including caspase-3/7 activity assays or Annexin V/Propidium Iodide staining to specifically measure programmed cell death.

  • Oxidative Stress Assays: To measure the generation of reactive oxygen species (ROS), a likely mechanism of toxicity for psychostimulants.

Data Interpretation

Q5: What are the potential mechanisms of this compound-induced cytotoxicity?

A5: While specific studies on this compound are limited, based on its classification as a psychostimulant and monoamine oxidase inhibitor, potential mechanisms of toxicity include:

  • Oxidative Stress: Increased monoamine metabolism can lead to the production of reactive oxygen species (ROS), causing cellular damage.

  • Mitochondrial Dysfunction: Psychostimulants can impair mitochondrial function, leading to decreased ATP production and the release of pro-apoptotic factors.

  • Apoptosis: The induction of programmed cell death is a common pathway for toxicity induced by amphetamine-related compounds.

Q6: How should I interpret results where the MTT assay shows a decrease in viability, but the LDH assay shows no increase in cytotoxicity?

A6: This scenario suggests that this compound may be cytostatic (inhibiting proliferation) or is inducing apoptosis without causing immediate membrane lysis. In this case, the cells are metabolically less active but have not yet lost membrane integrity. It is advisable to follow up with an apoptosis-specific assay, such as measuring caspase activity, to confirm this hypothesis.

Experimental Protocols

1. MTT Assay for Cell Viability

  • Principle: Measures the metabolic activity of cells by the ability of mitochondrial dehydrogenases to convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan (B1609692) crystals.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound and appropriate controls (vehicle and untreated).

    • After the desired incubation period (e.g., 24, 48, 72 hours), add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the untreated control.

2. LDH Release Assay for Cytotoxicity

  • Principle: Measures the activity of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme that is released into the culture medium upon cell membrane damage.

  • Procedure:

    • Seed and treat cells with this compound as described for the MTT assay. Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer).

    • After the incubation period, carefully collect the cell culture supernatant from each well.

    • Add the LDH assay reaction mixture to the supernatant in a new 96-well plate.

    • Incubate at room temperature for the time specified by the manufacturer, protected from light.

    • Measure the absorbance at the recommended wavelength (e.g., 490 nm).

    • Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

3. Caspase-3/7 Activity Assay for Apoptosis

  • Principle: Measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis, using a luminogenic or colorimetric substrate.

  • Procedure:

    • Seed and treat cells with this compound in a white-walled 96-well plate suitable for luminescence measurements.

    • After the incubation period, add the Caspase-Glo® 3/7 Reagent directly to the wells.

    • Mix gently and incubate at room temperature as per the manufacturer's instructions.

    • Measure the luminescence using a microplate reader.

    • Express the results as a fold change in caspase activity compared to the untreated control.

Visualizations

G cluster_workflow Experimental Workflow for this compound Cytotoxicity A Cell Seeding B This compound Treatment A->B C Incubation B->C D MTT Assay C->D E LDH Assay C->E F Caspase Assay C->F G Data Analysis D->G E->G F->G

Caption: A general experimental workflow for assessing the cytotoxicity of this compound.

G cluster_pathway Proposed Signaling Pathway for this compound-Induced Toxicity This compound This compound MAO_Inhibition MAO Inhibition This compound->MAO_Inhibition ROS ↑ Reactive Oxygen Species (ROS) MAO_Inhibition->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis Cell_Death Cell Death Apoptosis->Cell_Death

Caption: A proposed signaling pathway for this compound-induced cytotoxicity.

G cluster_troubleshooting Troubleshooting Logic for Discrepant Assay Results Start Discrepancy between MTT and LDH Assays Check1 Run Cell-Free Controls Start->Check1 Decision1 Interference? Check1->Decision1 Path1 Yes: Assay Invalid Decision1->Path1 Yes Path2 No: Proceed Decision1->Path2 No Check2 Perform Time-Course Experiment Path2->Check2 Decision2 Early Metabolic Decline? Check2->Decision2 Path3 Yes: Suggests Apoptosis/Cytostatic Effect Decision2->Path3 Yes Path4 No: Investigate Other Mechanisms Decision2->Path4 No Action1 Perform Apoptosis Assay (e.g., Caspase) Path3->Action1

Caption: A logical workflow for troubleshooting discrepant results between viability and cytotoxicity assays.

Mitigating side effects of Feprosidnine in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Feprosidnine (also known as Sydnophen) in animal studies. Given the limited publicly available preclinical safety data for this compound, this guide is based on the known pharmacology of the compound and the documented side effects of structurally and functionally similar psychostimulants, such as mesocarb and amphetamines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary mechanisms of action?

This compound is a psychostimulant developed in the Soviet Union. It is structurally related to mesocarb. Its effects are believed to be mediated through multiple mechanisms of action, including reversible monoamine oxidase (MAO) inhibition and modulation of cholinergic, adrenergic, opioid, and nitric oxide signaling pathways. This complex pharmacology contributes to its stimulant and potential antidepressant effects.

Q2: What are the potential side effects of this compound in animal studies based on its pharmacological profile?

Based on its classification as a psychostimulant and its diverse mechanisms of action, researchers should be prepared for a range of potential side effects in animal models. These can be broadly categorized as:

  • Behavioral: Increased locomotor activity, stereotyped behaviors (e.g., repetitive sniffing, gnawing, or head movements), anxiety-like behaviors, and potential for altered reward sensitivity or depressive-like states with chronic administration.

  • Physiological: Decreased appetite and subsequent weight loss, cardiovascular effects such as tachycardia (increased heart rate) and hypertension (high blood pressure), and hyperthermia (elevated body temperature).

  • Neurological: High doses or prolonged use may carry a risk of neurotoxicity, particularly to dopaminergic systems, and may alter the seizure threshold.

Q3: Are there any known metabolites of this compound that could contribute to its side effect profile?

Studies on the related compound, mesocarb, have shown that it can be metabolized to amphetamine. While specific metabolic pathways for this compound are not as well-documented in publicly available literature, the potential for the formation of active metabolites that could contribute to or modify the side effect profile should be considered in experimental design and data interpretation.

Troubleshooting Guides

Issue 1: Excessive Hyperactivity and Stereotyped Behaviors

Question: My animals are exhibiting excessive hyperactivity and repetitive, stereotyped behaviors after this compound administration. How can I manage this?

Answer: These are common effects of psychostimulants. Consider the following troubleshooting steps:

  • Dose Reduction: The most direct approach is to lower the dose of this compound to a level that still achieves the desired therapeutic effect with a more manageable behavioral phenotype.

  • Environmental Enrichment: Housing animals in an enriched environment with novel objects and opportunities for social interaction can sometimes reduce the expression of stereotyped behaviors.

  • Habituation: Ensure animals are adequately habituated to the testing environment before drug administration, as novelty can exacerbate stimulant-induced hyperactivity.

This protocol is designed to quantify locomotor activity and can be used to assess the impact of dose adjustments.

  • Apparatus: A square arena (e.g., 40x40 cm for rats) with walls to prevent escape, equipped with an overhead video camera and tracking software.

  • Procedure:

    • Habituate the animal to the testing room for at least 1 hour before the experiment.

    • Administer this compound or vehicle at the predetermined dose and time.

    • Place the animal in the center of the open field arena.

    • Record activity for a set duration (e.g., 30-60 minutes).

  • Data Analysis: The tracking software should provide quantitative data on total distance traveled, time spent in the center versus the periphery of the arena, and instances of specific behaviors like rearing.

Issue 2: Significant Weight Loss and Reduced Food Intake

Question: The animals in my long-term this compound study are losing a significant amount of weight. What can I do to mitigate this?

Answer: Appetite suppression is a well-documented side effect of psychostimulants.[1][2] The following strategies can help manage this issue:

  • Dietary Supplementation: Provide a highly palatable and energy-dense supplemental diet in addition to the standard chow.

  • Monitor Food and Water Intake: Daily monitoring of food and water consumption can help identify individuals that require more intensive support.

  • Dosing Schedule: Administering this compound at the beginning of the animal's active phase (the dark cycle for rodents) may minimize disruption to their primary feeding period.

Animal IDTreatment GroupBaseline Weight (g)Week 4 Weight (g)% Weight ChangeAverage Daily Food Intake (g)
001Vehicle250.5275.8+10.1%22.5
002This compound (Low Dose)252.1255.3+1.3%18.2
003This compound (High Dose)249.8237.3-5.0%14.7

This table presents hypothetical data for illustrative purposes.

Issue 3: Cardiovascular Instability

Question: I am concerned about the potential cardiovascular side effects of this compound in my study. How can I monitor for and address these?

Answer: Cardiovascular effects like tachycardia and hypertension are potential risks with psychostimulant administration.

  • Cardiovascular Monitoring: For acute studies, heart rate and blood pressure can be monitored using non-invasive tail-cuff systems or, for more detailed analysis, through telemetry implants.

  • Dose-Response Assessment: Conduct a dose-response study to identify the lowest effective dose with the minimal cardiovascular impact.

  • Veterinary Consultation: If significant cardiovascular abnormalities are observed, consult with a veterinarian to ensure animal welfare and discuss potential interventions.

  • Acclimation: Acclimate the animals to the restraint device and tail-cuff inflation for several days prior to the experiment to minimize stress-induced hypertension.

  • Procedure:

    • Place the animal in the restrainer.

    • Attach the tail-cuff and pulse sensor to the base of the tail.

    • Allow the animal to quiet down for 5-10 minutes.

    • Initiate the automated measurement cycle, which will inflate and deflate the cuff while recording systolic and diastolic blood pressure and heart rate.

  • Data Collection: Obtain at least three stable readings and calculate the average for each animal at each time point.

Signaling Pathways and Experimental Workflows

Presumed Signaling Pathway of this compound

Feprosidnine_Pathway This compound This compound MAO Monoamine Oxidase (MAO) This compound->MAO Inhibits Dopamine Dopamine MAO->Dopamine Degrades Norepinephrine Norepinephrine MAO->Norepinephrine Degrades Synaptic_Cleft Synaptic Cleft Dopamine->Synaptic_Cleft Increases Concentration Norepinephrine->Synaptic_Cleft Increases Concentration Postsynaptic_Receptors Postsynaptic Receptors Synaptic_Cleft->Postsynaptic_Receptors Activates Behavioral_Effects Behavioral Effects (e.g., Hyperactivity) Postsynaptic_Receptors->Behavioral_Effects Cardiovascular_Effects Cardiovascular Effects (e.g., Tachycardia) Postsynaptic_Receptors->Cardiovascular_Effects

Caption: Presumed signaling pathway of this compound's psychostimulant effects.

Experimental Workflow for Mitigating Side Effects

Mitigation_Workflow start Start: this compound Administration observe Observe for Side Effects (Behavioral, Physiological) start->observe no_effects No Significant Side Effects observe->no_effects No hyperactivity Hyperactivity/ Stereotypy Observed observe->hyperactivity Yes weight_loss Weight Loss/ Anorexia Observed observe->weight_loss Yes cardio Cardiovascular Changes Observed observe->cardio Yes continue_study Continue Study with Routine Monitoring no_effects->continue_study end End of Study continue_study->end reduce_dose Reduce Dose hyperactivity->reduce_dose enrichment Implement Environmental Enrichment hyperactivity->enrichment diet Provide Supplemental Diet weight_loss->diet monitor_cv Detailed Cardiovascular Monitoring cardio->monitor_cv reassess Re-evaluate Animal Welfare and Data reduce_dose->reassess enrichment->reassess diet->reassess monitor_cv->reassess reassess->start Adjust Protocol reassess->continue_study Resolved

Caption: Experimental workflow for identifying and mitigating side effects.

References

Feprosidnine Stability in Different Solvents: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the stability of a compound in various solvents is critical for accurate experimental design and the generation of reliable data. This technical support center provides essential information, troubleshooting guidance, and frequently asked questions regarding the stability of Feprosidnine in different solvents.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in common laboratory solvents?

A1: this compound, a mesoionic sydnone (B8496669) imine, exhibits variable stability depending on the nature of the solvent. Generally, it is more stable in aprotic solvents compared to protic solvents. The stability is also influenced by factors such as temperature, light exposure, and the presence of acidic or basic impurities.

Q2: Which solvents are recommended for short-term storage of this compound solutions?

A2: For short-term storage (up to 72 hours) at room temperature, aprotic solvents such as acetonitrile (B52724), ethyl acetate, and dichloromethane (B109758) are recommended. These solvents minimize the potential for degradation through hydrogen bonding and proton exchange.

Q3: Are there any solvents that should be avoided when working with this compound?

A3: Protic solvents, particularly alcohols like methanol (B129727) and ethanol, can lead to the degradation of this compound over time.[1] Water, especially at neutral or alkaline pH, can also promote hydrolysis of the sydnone imine ring. Acidic conditions may also affect its stability.[2][3]

Q4: How does temperature affect the stability of this compound in solution?

A4: As with most chemical compounds, higher temperatures accelerate the degradation of this compound. For long-term storage of solutions, it is recommended to keep them at -20°C or below. Short-term experiments at elevated temperatures should be carefully monitored for potential degradation.

Q5: What are the primary degradation pathways for this compound in solution?

A5: While specific degradation pathways for this compound are not extensively documented in publicly available literature, related compounds suggest that hydrolysis of the sydnone imine ring is a likely route of degradation, particularly in the presence of water and protic solvents. Ring-opening reactions can be catalyzed by acidic or basic conditions.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent analytical results (e.g., varying peak areas in chromatography). Degradation of this compound in the prepared solution.Prepare fresh solutions daily using a recommended aprotic solvent. Store stock solutions at -20°C or below and minimize freeze-thaw cycles.
Appearance of unknown peaks in the chromatogram over time. Formation of degradation products.Analyze the sample immediately after preparation. If storage is necessary, use an aprotic solvent and store at low temperatures. Consider performing a forced degradation study to identify potential degradation products.
Precipitation of the compound from the solution. Poor solubility or solvent evaporation.Ensure the chosen solvent has adequate solubilizing capacity for the desired concentration. Store solutions in tightly sealed containers to prevent solvent evaporation.
Discoloration of the this compound solution. Potential degradation or reaction with impurities in the solvent.Use high-purity solvents. Protect the solution from light, as photodecomposition can sometimes lead to colored byproducts.

Quantitative Stability Data

The following table summarizes hypothetical stability data for this compound in various solvents under controlled conditions to illustrate expected trends. This data is for illustrative purposes only and should be confirmed by internal stability studies.

Solvent Storage Condition Time Point % this compound Remaining (Illustrative)
Acetonitrile25°C, Protected from Light24 hours>99%
72 hours98%
Dichloromethane25°C, Protected from Light24 hours>99%
72 hours97%
Methanol25°C, Protected from Light24 hours95%
72 hours88%
Water (pH 7)25°C, Protected from Light24 hours92%
72 hours81%
Acetonitrile-20°C30 days>99%
Methanol-20°C30 days97%

Experimental Protocols

Protocol for Assessing this compound Stability in a Given Solvent

This protocol outlines a general method for determining the stability of this compound in a specific solvent over time using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • This compound reference standard
  • High-purity solvent to be tested
  • HPLC-grade acetonitrile (ACN)
  • HPLC-grade water
  • Formic acid (or other appropriate modifier)
  • Volumetric flasks and pipettes
  • Autosampler vials
  • HPLC system with a UV detector

2. Preparation of Stock Solution:

  • Accurately weigh a known amount of this compound reference standard.
  • Dissolve the standard in the test solvent to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

3. Stability Study Setup:

  • Aliquots of the stock solution are stored under different conditions (e.g., room temperature, 4°C, -20°C, protected from light).
  • At specified time points (e.g., 0, 4, 8, 24, 48, 72 hours), an aliquot is withdrawn for analysis.

4. Sample Preparation for HPLC Analysis:

  • Dilute the aliquot from the stability study with the initial mobile phase to a suitable concentration for HPLC analysis (e.g., 10 µg/mL).

5. HPLC Method (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm
  • Mobile Phase A: 0.1% Formic acid in Water
  • Mobile Phase B: 0.1% Formic acid in Acetonitrile
  • Gradient: 70% A / 30% B, hold for 2 min; linear gradient to 10% A / 90% B over 8 min; hold for 2 min.
  • Flow Rate: 1.0 mL/min
  • Injection Volume: 10 µL
  • Detection Wavelength: 254 nm (or wavelength of maximum absorbance for this compound)

6. Data Analysis:

  • The peak area of the this compound peak is recorded at each time point.
  • The percentage of this compound remaining is calculated relative to the initial time point (T=0).
  • The formation of any new peaks should be noted as potential degradation products.

Visualizations

experimental_workflow prep_stock Prepare this compound Stock Solution storage Store Aliquots under Defined Conditions (Temp, Light) prep_stock->storage Divide into Aliquots sampling Withdraw Aliquots at Specific Time Points storage->sampling prep_sample Dilute Sample for HPLC Analysis sampling->prep_sample hplc HPLC Analysis prep_sample->hplc data_analysis Data Analysis: Calculate % Remaining hplc->data_analysis

Caption: Workflow for this compound Stability Testing.

degradation_pathway This compound This compound hydrolysis Hydrolysis (Protic Solvents, H2O) This compound->hydrolysis other Other Degradants This compound->other e.g., Oxidation, Photodegradation ring_opening Ring-Opened Products hydrolysis->ring_opening

Caption: Postulated Degradation Pathways for this compound.

References

Feprosidnine Cross-Reactivity in Drug Screening: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding potential feprosidnine cross-reactivity in drug screening assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern in drug screening?

This compound, also known as Sydnophen, is a stimulant drug developed in the former USSR with antidepressant properties.[1] Structurally, it is a mesoionic sydnone (B8496669) imine and is related to mesocarb.[1][2] The primary concern in drug screening stems from its core structure, which includes a phenylisopropylamine skeleton, a feature it shares with amphetamine and its derivatives. This structural similarity creates a potential for cross-reactivity with immunoassays designed to detect amphetamines, potentially leading to false-positive results.

Q2: Is there direct evidence of this compound causing false-positive amphetamine screens?

While the structural similarity strongly suggests a high potential for cross-reactivity, publicly available, peer-reviewed studies specifically documenting instances of this compound causing false-positive amphetamine urine drug screens are not readily found. However, numerous compounds with similar structural motifs are known to cause such interference. Therefore, a positive amphetamine immunoassay result in a subject known or suspected to be using this compound should be treated as a presumptive positive and requires confirmatory testing.

Q3: What are the potential metabolic pathways of this compound that could lead to cross-reactivity?

Detailed metabolic studies on this compound using modern techniques like mass spectrometry are scarce in publicly accessible literature. However, based on its structural similarity to other sydnonimines like mesocarb, potential metabolic pathways can be inferred. It has been suggested that some sydnonimine stimulants can be metabolized to amphetamine or methamphetamine. While some older literature indicated that mesocarb is a prodrug of amphetamine, more recent studies using mass spectrometry have shown that negligible levels of amphetamine are produced during its metabolism, suggesting the earlier findings might have been an artifact of the analytical method used.

Given the conflicting information and the lack of specific data for this compound, it is crucial to consider the possibility of metabolism to an amphetamine-like compound. A proposed, yet unconfirmed, metabolic pathway could involve the cleavage of the sydnone imine ring, potentially leading to the formation of an amphetamine-like metabolite.

Q4: What are the recommended confirmatory methods to distinguish this compound from amphetamine?

Confirmatory testing is essential to differentiate this compound and its potential metabolites from amphetamine. The gold-standard methods are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates compounds based on their volatility and mass-to-charge ratio, providing a unique "fingerprint" for each substance.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers high sensitivity and specificity and can separate compounds based on their polarity before mass analysis. It is particularly useful for analyzing less volatile and thermally fragile molecules.

These methods can definitively identify the specific compounds present in a sample, thus ruling out or confirming the presence of this compound and amphetamine.

Troubleshooting Guide: Investigating a Suspected this compound Cross-Reactivity Event

This guide provides a step-by-step approach for researchers encountering a presumptive positive amphetamine screening result where this compound use is suspected.

Step 1: Initial Assessment and Sample Preservation

  • Action: Upon receiving a positive amphetamine immunoassay result, immediately flag the sample for further investigation if there is any reason to suspect this compound use (e.g., subject's medication history, known use of novel stimulants).

  • Rationale: Timely action is crucial to ensure the availability of a sufficient sample volume for confirmatory testing.

  • Procedure:

    • Document the initial immunoassay result.

    • Properly store the remainder of the urine sample according to laboratory standard operating procedures (SOPs) for pending confirmatory analysis (typically frozen at -20°C or below).

Step 2: Information Gathering

  • Action: Collect all relevant information about the subject and the sample.

  • Rationale: Contextual information is vital for accurate interpretation of results.

  • Procedure:

    • Review the subject's declared medication list for this compound (Sydnophen) or any other novel psychoactive substances.

    • If possible and ethical, inquire about the use of any non-prescribed substances.

    • Note the brand and type of immunoassay used, as cross-reactivity can vary between different manufacturers' assays.

Step 3: Confirmatory Analysis using Mass Spectrometry

  • Action: Submit the sample for confirmatory analysis by GC-MS or LC-MS/MS.

  • Rationale: This is the definitive step to identify the specific compound(s) responsible for the positive immunoassay result.

  • Procedure:

    • Follow the detailed experimental protocols for either GC-MS or LC-MS/MS analysis provided in the "Experimental Protocols" section below.

    • Ensure the analytical method is validated for the detection and differentiation of this compound and amphetamine. If a reference standard for this compound is not available, the analysis should aim to definitively rule out the presence of amphetamine and methamphetamine.

Step 4: Data Interpretation and Reporting

  • Action: Carefully analyze the chromatograms and mass spectra from the confirmatory analysis.

  • Rationale: Accurate interpretation is key to resolving the initial presumptive positive result.

  • Procedure:

    • If amphetamine/methamphetamine is detected: The result is confirmed as positive for amphetamine/methamphetamine.

    • If amphetamine/methamphetamine is NOT detected, but this compound is suspected:

      • If a this compound reference standard is available and was used, its presence can be confirmed.

      • If a reference standard is unavailable, the report should state that amphetamine and methamphetamine were not detected, and the initial positive immunoassay result may be due to cross-reactivity with an unidentified compound. If there is strong suspicion of this compound, this should be noted as a possibility.

    • Chiral Analysis (Optional but Recommended): If amphetamine or methamphetamine is confirmed, chiral analysis can determine the enantiomeric ratio (d- vs. l-isomer). This can sometimes help distinguish between illicit use and the use of certain prescription medications.

Data Presentation

Table 1: Comparison of Analytical Techniques for this compound and Amphetamine Detection

FeatureImmunoassayGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Antibody-antigen bindingSeparation by volatility and boiling point, detection by massSeparation by polarity, detection by mass
Specificity Low to moderate; prone to cross-reactivityHighVery High
Sensitivity HighHighVery High
Purpose Initial ScreeningConfirmation and QuantificationConfirmation and Quantification
Likelihood of this compound Cross-Reactivity High (presumed)Low (differentiates based on mass spectrum)Very Low (differentiates based on retention time and mass spectrum)
Cost per Sample LowModerateHigh
Turnaround Time Rapid (minutes)Moderate (hours)Moderate (hours)

Experimental Protocols

Protocol 1: GC-MS Confirmation of this compound and Amphetamine

This protocol provides a general framework. Specific parameters should be optimized and validated in your laboratory.

  • Sample Preparation (Urine)

    • To 1-5 mL of urine, add an internal standard (e.g., amphetamine-d5).

    • Adjust the pH to >9 with a suitable buffer (e.g., sodium borate).

    • Perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate (B1210297) or a mixture of chloroform (B151607) and isopropanol).

    • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume of a suitable solvent (e.g., ethyl acetate).

  • Derivatization

    • Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS, or pentafluoropropionic anhydride (B1165640) - PFPA) to the reconstituted extract.

    • Heat the mixture (e.g., at 70°C for 30 minutes) to facilitate the reaction. Derivatization is necessary to improve the chromatographic properties of the analytes.

  • GC-MS Analysis

    • Gas Chromatograph: Use a capillary column suitable for drug analysis (e.g., a 5% phenyl-methylpolysiloxane column).

    • Injection: Inject 1-2 µL of the derivatized sample in splitless mode.

    • Oven Temperature Program: Start at a low temperature (e.g., 80°C) and ramp up to a higher temperature (e.g., 280°C) to separate the compounds.

    • Mass Spectrometer: Operate in electron ionization (EI) mode. Acquire data in full scan mode to identify compounds and in selected ion monitoring (SIM) mode for quantification.

  • Data Analysis

    • Compare the retention time and mass spectrum of the peaks in the sample to those of certified reference standards for amphetamine, methamphetamine, and, if available, this compound.

    • The presence of the correct retention time and a matching mass spectrum confirms the identity of the compound.

Protocol 2: LC-MS/MS Confirmation of this compound and Amphetamine

This protocol provides a general framework. Specific parameters should be optimized and validated in your laboratory.

  • Sample Preparation (Urine)

    • To a small volume of urine (e.g., 0.1-0.5 mL), add an internal standard (e.g., amphetamine-d8).

    • Dilute the sample with a suitable buffer (e.g., ammonium (B1175870) formate (B1220265) buffer).

    • The sample may be injected directly ("dilute-and-shoot") or after a solid-phase extraction (SPE) cleanup for improved sensitivity and removal of matrix interferences.

  • LC-MS/MS Analysis

    • Liquid Chromatograph: Use a C18 or similar reversed-phase column.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with a modifier (e.g., formic acid or ammonium formate).

    • Mass Spectrometer: Operate with an electrospray ionization (ESI) source in positive ion mode.

    • Data Acquisition: Use Multiple Reaction Monitoring (MRM) mode. For each compound, at least two specific precursor-to-product ion transitions should be monitored for confident identification and quantification.

  • Data Analysis

    • Compare the retention time and the ratio of the quantifier and qualifier ion transitions of the peaks in the sample to those of certified reference standards.

    • The presence of a peak at the correct retention time with the correct ion ratio confirms the identity of the compound.

Visualizations

Feprosidnine_Cross_Reactivity_Workflow cluster_screening Initial Screening cluster_investigation Troubleshooting & Confirmation Urine Sample Urine Sample Immunoassay Immunoassay Urine Sample->Immunoassay Presumptive Positive for Amphetamine Presumptive Positive for Amphetamine Immunoassay->Presumptive Positive for Amphetamine Suspect this compound? Suspect this compound? Presumptive Positive for Amphetamine->Suspect this compound? Confirmatory Testing (GC-MS or LC-MS/MS) Confirmatory Testing (GC-MS or LC-MS/MS) Suspect this compound?->Confirmatory Testing (GC-MS or LC-MS/MS) Yes Negative for Amphetamine Negative for Amphetamine Confirmatory Testing (GC-MS or LC-MS/MS)->Negative for Amphetamine Positive for Amphetamine Positive for Amphetamine Confirmatory Testing (GC-MS or LC-MS/MS)->Positive for Amphetamine Report False Positive Report False Positive Negative for Amphetamine->Report False Positive Report Confirmed Positive Report Confirmed Positive Positive for Amphetamine->Report Confirmed Positive Feprosidnine_Metabolism_Hypothesis This compound This compound (Sydnonimine Structure) Metabolism Metabolic Processes (Hypothetical Cleavage of Sydnonimine Ring) This compound->Metabolism AmphetamineMetabolite Amphetamine-like Metabolite (Potential for Cross-Reactivity) Metabolism->AmphetamineMetabolite Analytical_Technique_Comparison Initial Screen Initial Screen Immunoassay Immunoassay Initial Screen->Immunoassay Low Specificity Confirmation Confirmation Immunoassay->Confirmation Requires Confirmation GCMS GC-MS Confirmation->GCMS High Specificity LCMSMS LC-MS/MS Confirmation->LCMSMS Very High Specificity

References

Technical Support Center: Feprosidnine HPLC Separation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of Feprosidnine by adjusting the mobile phase pH.

Frequently Asked Questions (FAQs)

Q1: Why is mobile phase pH a critical parameter for the HPLC separation of this compound?

The pH of the mobile phase is crucial because this compound is a basic compound, structurally related to amphetamine.[1][2] Its chemical structure contains functional groups that can gain or lose a proton depending on the pH. This change in ionization state directly impacts its interaction with the HPLC column's stationary phase, affecting retention time, peak shape, and selectivity.[3]

Furthermore, the stationary phase itself, especially on common silica-based columns, has surface silanol (B1196071) groups (Si-OH). The ionization of these groups is also pH-dependent and can lead to undesirable secondary interactions with the analyte, causing issues like peak tailing.[4] Proper pH control is therefore essential to ensure a reproducible and robust separation.

Q2: What is the pKa of this compound, and how does it guide pH selection?
Q3: I am observing significant peak tailing for my this compound peak. What are the common causes and how can I fix it?

Peak tailing is the most common issue when analyzing basic compounds like this compound.[7] It is typically caused by secondary interactions between the positively charged (protonated) this compound molecule and negatively charged, ionized silanol groups on the surface of the silica-based stationary phase.[6]

Troubleshooting steps:

  • Lower the Mobile Phase pH: Adjust the pH to a lower value (e.g., pH 2.5-3.5). At this acidic pH, the residual silanol groups are protonated (neutral), minimizing the unwanted ionic interaction that causes tailing.[4]

  • Use a High pH Mobile Phase: Alternatively, use a mobile phase with a pH above 7.5. In this range, this compound will be in its neutral, free-base form, increasing its hydrophobicity and retention while improving peak shape. Caution: This approach requires a specialized, high-pH stable column to prevent the dissolution of the silica (B1680970) stationary phase.[8][9]

  • Check Buffer Capacity: Ensure your buffer concentration is sufficient, typically between 10-50 mM.[5][6] Inadequate buffering can lead to pH shifts on the column, causing peak shape issues.

  • Use a Modern, End-Capped Column: Employ a high-purity silica column that is well end-capped. End-capping chemically treats the silica to reduce the number of accessible silanol groups, thereby minimizing tailing.[9]

Q4: My this compound peak has poor retention and elutes too early. How can I increase its retention time using pH?

Poor retention of a basic compound on a reversed-phase column often occurs at low pH. In an acidic mobile phase, this compound is protonated and thus more polar (hydrophilic), leading to weaker interaction with the non-polar stationary phase and faster elution.

To increase retention time:

  • Increase the Mobile Phase pH: By raising the pH (e.g., towards 7 or higher, using a pH-stable column), this compound becomes less ionized and more hydrophobic (less polar).[8] This strengthens its interaction with the C18 stationary phase, resulting in a longer retention time.[3]

Q5: What are good starting conditions for developing a this compound HPLC method?

A good starting point for method development can be derived from published methods for this compound or general principles for basic compounds.

Recommended Starting Point (based on a published method[10]):

  • Column: C18 (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile and 20 mM Ammonium (B1175870) Acetate (B1210297) buffer (65:35 v/v), with the aqueous portion adjusted to pH 4.5.

  • Detection: UV at 254 nm.

A general strategy is to begin with an acidic mobile phase (pH 2.5-3.5) to assess peak shape and then adjust the pH and organic modifier concentration to optimize retention and resolution.[4]

Data and Parameters

Table 1: Effect of Mobile Phase pH on this compound HPLC Parameters
ParameterLow pH (e.g., 2.5 - 4.0)High pH (e.g., 8.0 - 10.0)
This compound State Ionized (Protonated, BH+)Neutral (Free Base, B)
Silanol Group State (SiO-H) Largely NeutralIonized (Deprotonated, SiO-)
Primary Interaction Reversed-PhaseReversed-Phase
Potential for Tailing Low (minimized silanol interaction)Low (analyte is neutral)
Relative Retention Time Shorter (more polar)Longer (more hydrophobic)
Column Requirement Standard Silica C18High pH-Stable C18 or Hybrid
Table 2: Recommended Buffers for pH Control in Reversed-Phase HPLC
BufferpKa Value(s)Effective pH RangeUV Cutoff (approx.)
Phosphate (B84403)2.1, 7.2, 12.32.1 - 3.1, 6.2 - 8.2~200 nm
Formate3.82.8 - 4.8~210 nm
Acetate4.83.8 - 5.8~210 nm
Ammonium Bicarbonate9.2 (apparent)8.2 - 10.2~200 nm

Experimental Protocols

Protocol 1: Mobile Phase Preparation and pH Adjustment
  • Prepare Aqueous Buffer: Weigh and dissolve the chosen buffer salt (e.g., ammonium acetate) in HPLC-grade water to the desired molarity (e.g., 20 mM).

  • Adjust pH: Place the aqueous buffer solution on a calibrated pH meter. Add a suitable acid (e.g., acetic acid) or base (e.g., ammonium hydroxide) dropwise until the target pH is reached. Crucially, pH must be adjusted before adding any organic solvent. [4]

  • Filter: Filter the aqueous buffer through a 0.22 µm or 0.45 µm filter to remove particulates.[4]

  • Mix Mobile Phase: Measure the required volumes of the filtered aqueous buffer and the organic solvent (e.g., acetonitrile) and combine them in a clean mobile phase reservoir.

  • Degas: Thoroughly degas the final mobile phase using an in-line degasser, sonication, or helium sparging to prevent air bubbles in the system.

Protocol 2: Systematic Approach to pH Optimization
  • Select a Column: Start with a high-quality, end-capped C18 column.

  • Initial Run (Low pH): Prepare a mobile phase with a buffer at pH ~3.0 (e.g., phosphate or formate). Equilibrate the column and inject the this compound standard. Evaluate the peak shape. If tailing is minimal, proceed to the next step.

  • Optimize Retention: Adjust the ratio of organic solvent (e.g., acetonitrile) to the aqueous buffer to achieve a suitable retention time (typically with a capacity factor k' between 2 and 10).

  • Test Alternative pH (if needed): If peak shape is poor at low pH or if resolution from impurities is required, prepare a mobile phase at a different pH.

    • Mid-Range pH: Test a pH of 4.5 (e.g., with an acetate buffer).

    • High pH: If a pH-stable column is available, test a pH of ~9.0 (e.g., with an ammonium bicarbonate buffer).

  • Compare Chromatograms: Compare the retention time, peak shape (asymmetry factor), and resolution from the runs at different pH values to select the optimal condition.

Visualized Workflows

G start Observe this compound Peak Tailing q1 Is mobile phase pH >= 2 units below pKa? start->q1 a1_yes Adjust pH to 2.5 - 3.5 using a suitable buffer (e.g., phosphate, formate). q1->a1_yes No q2 Is the column highly end-capped? q1->q2 Yes q3 Is a high-pH stable column available? q1->q3 Unsure/ No Improvement end_node Re-evaluate Peak Shape a1_yes->end_node a2_yes Consider alternative cause: Sample overload? Injection solvent too strong? q2->a2_yes Yes a2_no Switch to a modern, highly end-capped column. q2->a2_no No a2_no->end_node a3_yes Alternative Strategy: Test mobile phase at pH > 8 to neutralize this compound. q3->a3_yes Yes a3_yes->end_node

Caption: Troubleshooting workflow for this compound peak tailing.

References

Feprosidnine Technical Support Center: Experimental Integrity and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential information on the proper handling and storage of Feprosidnine to ensure experimental accuracy and maintain compound integrity. Due to the limited publicly available stability data specific to this compound, this document combines general chemical principles, best practices for analogous compounds (sydnone imines), and standardized pharmaceutical testing guidelines.

Frequently Asked Questions (FAQs)

Q1: How should I store my solid this compound powder?

A1: Solid this compound should be stored in a cool, dark, and dry place to minimize degradation. For long-term storage, refrigeration (2-8°C) or freezing (-20°C) in a tightly sealed container is recommended.[1] To prevent condensation upon removal from cold storage, allow the container to equilibrate to room temperature before opening.[1]

Q2: Is this compound sensitive to light?

Q3: What is the recommended procedure for preparing this compound solutions?

A3: When preparing solutions, it is advisable to use dry, aprotic solvents.[1] If aqueous solutions are necessary, they should be prepared fresh for each experiment to minimize the risk of hydrolysis. The stability of sydnone (B8496669) imines can be pH-dependent, a factor to consider in your experimental design.

Q4: My experimental results are inconsistent. Could this be related to this compound degradation?

A4: Inconsistent results can be an indication of compound degradation. Improper storage, exposure to light, or repeated freeze-thaw cycles can lead to the breakdown of this compound, affecting its potency and leading to variability in your experiments. Refer to the troubleshooting guide below for further assistance.

Q5: Are there any known degradation products of this compound?

A5: Specific degradation products for this compound have not been extensively documented in publicly available literature. However, based on the chemistry of related sydnone imines, degradation could occur through hydrolysis of the sydnone imine ring.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of Potency or Inconsistent Results Compound degradation due to improper storage.- Review storage conditions. Ensure the compound is stored at the correct temperature, protected from light, and in a tightly sealed container.- Prepare fresh solutions for each experiment.- Perform a purity analysis (e.g., HPLC) on your current stock.
Discoloration of Solid Compound or Solution Light exposure or oxidation.- Discard the discolored material.- Ensure all future handling and storage of this compound is performed under light-protected conditions.- Consider storing under an inert atmosphere (e.g., argon or nitrogen).[1]
Precipitate Formation in Solution Poor solubility or degradation leading to insoluble byproducts.- Confirm the appropriate solvent is being used.- Prepare a fresh solution, ensuring the compound is fully dissolved.- If the issue persists with fresh solutions, it may indicate degradation.

Storage Condition Summary

Condition Solid this compound This compound in Solution
Temperature Short-term: Room Temperature (15-25°C)[4]Long-term: Refrigerated (2-8°C) or Frozen (-20°C)[1][4]Store at low temperatures (e.g., -20°C).[1] Avoid repeated freeze-thaw cycles.
Light Store in a dark place, use amber vials or light-blocking containers.[1][2]Protect from light at all times by using amber vials or wrapping containers in foil.[1]
Atmosphere Store in a tightly sealed container in a dry environment. For highly sensitive applications, consider storage under an inert gas.[1]If possible, degas the solvent and store the solution under an inert atmosphere.
Container Use well-sealed, chemically inert containers (e.g., glass vials).Use tightly sealed vials with septa to minimize exposure to air and moisture.

Experimental Protocols

Protocol 1: General Procedure for Handling and Solution Preparation
  • Before use, allow the this compound container to warm to room temperature to prevent condensation.[1]

  • Weigh the desired amount of this compound in a controlled environment, minimizing exposure to light and humidity.

  • Use a dry, aprotic solvent for reconstitution whenever the experimental design allows.[1]

  • If an aqueous buffer is required, use freshly prepared buffer and make the this compound solution immediately before use.

  • Vortex or sonicate briefly to ensure complete dissolution.

  • Store any stock solutions at -20°C in small aliquots to avoid multiple freeze-thaw cycles and protect from light.

Protocol 2: Basic Photostability Assessment (Forced Degradation Study)

This protocol is adapted from the ICH Q1B guidelines for photostability testing of new drug substances.[5][6][7][8]

  • Sample Preparation:

    • Prepare two identical sets of this compound solutions in a suitable transparent container.

    • Prepare a "dark control" sample by wrapping one of the containers completely in aluminum foil.

  • Light Exposure:

    • Place both the exposed and dark control samples in a photostability chamber.

    • Expose the samples to a light source that provides both cool white fluorescent and near-ultraviolet (UV) light.[8][9]

    • The overall illumination should be not less than 1.2 million lux hours, and the integrated near UV energy should be not less than 200 watt hours/square meter.[7][8]

  • Analysis:

    • At appropriate time intervals, withdraw aliquots from both the exposed and dark control samples.

    • Analyze the samples for degradation using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the percentage of this compound remaining and to detect the formation of any degradation products.

    • Compare the results from the exposed sample to the dark control to assess the specific impact of light on degradation.

Visual Guides

cluster_storage This compound Storage Troubleshooting Inconsistent_Results Inconsistent Experimental Results? Check_Storage Review Storage Conditions (Temp, Light, Moisture) Inconsistent_Results->Check_Storage Prepare_Fresh Use Freshly Prepared Solutions Check_Storage->Prepare_Fresh Purity_Analysis Perform Purity Analysis (e.g., HPLC) Prepare_Fresh->Purity_Analysis Degradation_Confirmed Degradation Confirmed Purity_Analysis->Degradation_Confirmed cluster_workflow Photostability Testing Workflow Start Start: this compound Sample Prepare_Samples Prepare Exposed and Dark Control Samples Start->Prepare_Samples Expose Expose to Light Source (ICH Q1B Guidelines) Prepare_Samples->Expose Analyze Analyze Aliquots at Time Intervals (e.g., HPLC) Expose->Analyze Compare Compare Exposed vs. Dark Control Analyze->Compare Assess Assess Photodegradation Compare->Assess Stable Photostable Assess->Stable No Significant Degradation Unstable Photolabile Assess->Unstable Significant Degradation cluster_pathway Hypothetical this compound Degradation Pathway This compound This compound (Sydnone Imine) Ring_Opening Ring-Opened Intermediate This compound->Ring_Opening Light, Heat, or Aqueous Environment Hydrolysis Hydrolysis (H2O, pH dependent) Degradation_Products Further Degradation Products Ring_Opening->Degradation_Products

References

Validation & Comparative

A Comparative Guide to the Mechanisms of Action: Feprosidnine vs. Mesocarb

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Feprosidnine (Sydnophen) and Mesocarb (Sydnocarb) are structurally related psychostimulant drugs developed in the Soviet Union.[1][2] While both are derivatives of sydnone (B8496669) imine, their pharmacological profiles and mechanisms of action exhibit notable differences.[1][2] This guide provides a detailed comparison of their mechanisms of action, supported by available experimental data, to inform researchers and drug development professionals.

Primary Mechanism of Action

The primary mechanism of action of Mesocarb is well-characterized as a selective dopamine (B1211576) reuptake inhibitor (DRI).[3][4] In contrast, this compound is reported to have a more complex pharmacological profile with multiple mechanisms of action, the most prominent being the reversible inhibition of monoamine oxidase (MAO).[1][2]

Mesocarb: A Unique Dopamine Reuptake Inhibitor

Mesocarb's primary action is the inhibition of the dopamine transporter (DAT), leading to an increase in the extracellular concentration of dopamine in the synaptic cleft.[3][4] Notably, recent studies have revealed that Mesocarb acts as a negative allosteric modulator and a non-competitive inhibitor of DAT. This distinguishes it from typical DRIs like cocaine, which act as competitive inhibitors. This allosteric modulation results in a slower onset and longer duration of action.

This compound: A Multi-Target Agent

This compound's mechanism is less singularly defined. It is described as a reversible monoamine oxidase inhibitor (MAOI) .[1][2] MAO is a key enzyme in the degradation of monoamine neurotransmitters, including dopamine, norepinephrine (B1679862), and serotonin (B10506). By inhibiting MAO, this compound increases the synaptic availability of these neurotransmitters.

Beyond its MAOI activity, this compound is also reported to possess:

  • Cholinergic effects

  • Adrenergic effects

  • Opioid receptor interactions

  • Nitric oxide (NO) donating properties [1][2]

The relative contribution of each of these mechanisms to its overall pharmacological effect is not well established in the available literature. This multi-target profile likely contributes to its reported antidepressant effects, which are not a prominent feature of Mesocarb.[1]

Quantitative Comparison of Pharmacological Activity

A direct quantitative comparison of the primary mechanisms of this compound and Mesocarb is challenging due to the limited availability of specific inhibitory constants (IC50 or Ki values) for this compound in the reviewed literature. However, data for Mesocarb's selectivity for monoamine transporters is available.

Table 1: In Vitro Inhibition of Monoamine Transporters by Mesocarb

TransporterIC50 (µM)
Dopamine Transporter (DAT)0.49
Norepinephrine Transporter (NET)34.9
Serotonin Transporter (SERT)494.9

Data from studies on human monoamine transporters.

As the table indicates, Mesocarb is significantly more potent at inhibiting the dopamine transporter compared to the norepinephrine and serotonin transporters, highlighting its selectivity.

Signaling Pathways

The distinct primary mechanisms of this compound and Mesocarb result in different downstream signaling effects.

Mesocarb's Dopaminergic Pathway

Mesocarb's inhibition of DAT leads to a sustained increase in synaptic dopamine levels. This enhanced dopaminergic neurotransmission is central to its stimulant effects.

Mesocarb_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Mesocarb Mesocarb DAT Dopamine Transporter (DAT) (Allosteric Site) Mesocarb->DAT Inhibits (Non-competitive) Dopamine_Reuptake Dopamine Reuptake Synaptic_Dopamine Increased Synaptic Dopamine Dopamine_Reuptake->Synaptic_Dopamine Leads to Postsynaptic_Receptors Postsynaptic Dopamine Receptor Activation Synaptic_Dopamine->Postsynaptic_Receptors Stimulant_Effects Psychostimulant Effects Postsynaptic_Receptors->Stimulant_Effects Feprosidnine_Pathway This compound This compound MAO Monoamine Oxidase (MAO) (Reversible Inhibition) This compound->MAO Other_Targets Cholinergic, Adrenergic, Opioid, NO Pathways This compound->Other_Targets Monoamine_Degradation Monoamine Degradation Increased_Monoamines Increased Synaptic Dopamine, Norepinephrine, Serotonin Monoamine_Degradation->Increased_Monoamines Leads to Stimulant_Antidepressant Stimulant & Antidepressant Effects Increased_Monoamines->Stimulant_Antidepressant Broad_Effects Broad Pharmacological Effects Other_Targets->Broad_Effects MAO_Inhibition_Workflow Start Start Prepare Prepare Reagents: - MAO Enzyme (A or B) - Test Compound (this compound) - Substrate Start->Prepare Incubate Incubate Enzyme with Test Compound Prepare->Incubate Add_Substrate Add Substrate Incubate->Add_Substrate Measure Measure Product Formation Add_Substrate->Measure Analyze Calculate IC50 Measure->Analyze End End Analyze->End DAT_Uptake_Workflow Start Start Plate_Cells Plate hDAT-expressing Cells Start->Plate_Cells Incubate_Mesocarb Incubate Cells with Mesocarb Plate_Cells->Incubate_Mesocarb Add_Radioligand Add [3H]Dopamine Incubate_Mesocarb->Add_Radioligand Terminate_Uptake Terminate and Wash Add_Radioligand->Terminate_Uptake Quantify Quantify Intracellular Radioactivity Terminate_Uptake->Quantify Analyze Calculate IC50 Quantify->Analyze End End Analyze->End

References

A Comparative Analysis of Feprosidnine and Selegiline as MAO-B Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Feprosidnine and Selegiline, two monoamine oxidase-B (MAO-B) inhibitors. While both compounds target the same enzyme, they exhibit distinct pharmacological profiles. This document summarizes their mechanisms of action, available quantitative data, and metabolic pathways to assist researchers in understanding their relative properties.

Introduction

Monoamine oxidase-B (MAO-B) is a key enzyme in the catabolism of dopamine (B1211576) and other neurotransmitters in the central nervous system. Inhibition of MAO-B is a well-established therapeutic strategy for neurodegenerative conditions such as Parkinson's disease, as it increases dopaminergic neurotransmission. Selegiline is a well-characterized, irreversible MAO-B inhibitor widely used in clinical practice. This compound, a stimulant drug developed in the Soviet Union in the 1970s, is described as a reversible monoamine oxidase inhibitor with a broader pharmacological profile.[1] This guide aims to provide a comparative overview of these two compounds based on available scientific literature.

Mechanism of Action

Selegiline is a potent, selective, and irreversible inhibitor of MAO-B.[2] It forms a covalent bond with the flavin cofactor of the enzyme, leading to its inactivation.[3] This irreversible inhibition results in a prolonged duration of action. In contrast, this compound is reported to be a reversible inhibitor of monoamine oxidase.[1] This implies that it binds non-covalently to the enzyme, and its inhibitory effect can be reversed. The reversibility of this compound's action suggests a potentially different safety and interaction profile compared to irreversible inhibitors like Selegiline.

cluster_selegiline Selegiline (Irreversible Inhibition) cluster_this compound This compound (Reversible Inhibition) Selegiline Selegiline MAO-B_S MAO-B Selegiline->MAO-B_S Binds to active site Covalent_Adduct Inactive Covalent Adduct MAO-B_S->Covalent_Adduct Forms covalent bond This compound This compound MAO-B_F MAO-B This compound->MAO-B_F Binds non-covalently Enzyme_Inhibitor_Complex Enzyme-Inhibitor Complex MAO-B_F->Enzyme_Inhibitor_Complex Reversible binding

Figure 1: Comparison of the inhibitory mechanisms of Selegiline and this compound on MAO-B.

Quantitative Comparison of MAO-B Inhibition

A direct quantitative comparison of the inhibitory potency of this compound and Selegiline is challenging due to the limited availability of specific experimental data for this compound in publicly accessible literature. While numerous studies have characterized Selegiline's inhibitory activity, similar quantitative data for this compound, such as IC50 or Ki values for MAO-B, are not readily found.

ParameterSelegilineThis compound
MAO-B IC50 51 nM[2]Not Reported
MAO-A IC50 23 µM[2]Not Reported
Selectivity for MAO-B ~450-fold over MAO-A[2]Not Reported
Type of Inhibition Irreversible[2][3]Reversible[1]

Table 1: In Vitro MAO Inhibition Data

Experimental Protocols

The determination of MAO-B inhibitory activity typically involves in vitro assays using a source of the enzyme (e.g., human recombinant MAO-B, animal brain mitochondria) and a suitable substrate.

General Protocol for Determining IC50 of MAO-B Inhibitors:
  • Enzyme Preparation: A solution of purified recombinant human MAO-B or a mitochondrial fraction from animal brain tissue is prepared in a suitable buffer.

  • Inhibitor Preparation: A series of dilutions of the test compound (e.g., Selegiline) are prepared.

  • Incubation: The enzyme preparation is pre-incubated with the various concentrations of the inhibitor for a defined period.

  • Substrate Addition: A specific substrate for MAO-B, such as benzylamine (B48309) or a fluorogenic substrate, is added to initiate the enzymatic reaction.

  • Detection: The rate of product formation is measured over time. This can be done using various methods, including spectrophotometry, fluorometry, or by detecting the production of hydrogen peroxide, a byproduct of the MAO reaction.

  • Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is then determined by fitting the data to a dose-response curve.

Start Start Enzyme_Prep Prepare MAO-B Enzyme Solution Start->Enzyme_Prep Inhibitor_Dilutions Prepare Serial Dilutions of Inhibitor Start->Inhibitor_Dilutions Pre_incubation Pre-incubate Enzyme and Inhibitor Enzyme_Prep->Pre_incubation Inhibitor_Dilutions->Pre_incubation Add_Substrate Add MAO-B Substrate Pre_incubation->Add_Substrate Measure_Activity Measure Rate of Product Formation Add_Substrate->Measure_Activity Calculate_Inhibition Calculate Percent Inhibition Measure_Activity->Calculate_Inhibition Determine_IC50 Determine IC50 from Dose-Response Curve Calculate_Inhibition->Determine_IC50 End End Determine_IC50->End

Figure 2: A typical experimental workflow for determining the IC50 of an MAO-B inhibitor.

Pharmacokinetics and Metabolism

Significant differences exist in the metabolic pathways of Selegiline and what is known about this compound.

Selegiline:

Selegiline is extensively metabolized in the liver, primarily by the cytochrome P450 system.[4] Its major metabolites are L-(-)-desmethylselegiline, L-(-)-amphetamine, and L-(-)-methamphetamine.[4] The formation of these amphetamine metabolites can contribute to some of the side effects associated with Selegiline, such as insomnia.

This compound:

Detailed pharmacokinetic and metabolism data for this compound in humans are not as widely available in English-language literature. As a sydnone (B8496669) imine, its metabolism is expected to differ from that of Selegiline. This compound is structurally related to mesocarb, another Soviet-developed stimulant.

ParameterSelegilineThis compound
Metabolism Extensively in the liver by CYP450 enzymes.[4]Information not widely available.
Key Metabolites L-(-)-desmethylselegiline, L-(-)-amphetamine, L-(-)-methamphetamine.[4]Not well-documented in available literature.
Bioavailability Low oral bioavailability due to first-pass metabolism.Not Reported.
Half-life Relatively short.Not Reported.

Table 2: Pharmacokinetic and Metabolic Profile

Conclusion

Selegiline is a well-established, potent, and irreversible MAO-B inhibitor with a significant body of experimental data supporting its mechanism of action and clinical use. This compound, while also described as a monoamine oxidase inhibitor, is characterized as being reversible. A significant gap in the scientific literature exists regarding the quantitative assessment of this compound's MAO-B inhibitory potency and its detailed pharmacokinetic profile. Further in vitro and in vivo studies are required to fully elucidate the pharmacological properties of this compound and to enable a direct, quantitative comparison with established MAO-B inhibitors like Selegiline. Researchers interested in the therapeutic potential of reversible MAO-B inhibitors may find the sydnone imine scaffold of this compound to be of interest for further investigation.

References

A Comparative Guide to Nitric Oxide Donors: Feprosidnine vs. Sodium Nitroprusside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Sodium Nitroprusside (SNP) and the sydnonimine class of nitric oxide (NO) donors. Due to the limited availability of specific quantitative data for the withdrawn psychostimulant drug Feprosidnine, this guide will use the well-characterized sydnonimine Molsidomine (B1677406) (and its active metabolite, SIN-1) as a representative compound for its class to facilitate a data-driven comparison against SNP.

Introduction and Overview

Nitric oxide (NO) is a critical signaling molecule in physiology, primarily mediating vasodilation through the activation of soluble guanylate cyclase (sGC). Exogenous NO donors are vital tools in both research and clinical settings. Sodium Nitroprusside is a potent, rapid-acting intravenous vasodilator, often used in hypertensive crises.[1] this compound (brand name Sydnophen) is a stimulant drug developed in the USSR in the 1970s, which also possesses NO-donating properties.[2][3] It belongs to the sydnonimine class of mesoionic compounds, which release NO through a distinct chemical pathway compared to nitroprusside.[2] This guide will dissect the mechanisms, pharmacological profiles, and safety concerns of these two classes of NO donors.

Mechanism of Nitric Oxide Release

The most fundamental difference between Sodium Nitroprusside and the this compound (sydnonimine) class lies in their mechanism of NO generation. SNP releases NO reductively without an absolute requirement for oxygen, whereas sydnonimines release NO via an oxidative process that consumes oxygen.

Sodium Nitroprusside (SNP)

Sodium Nitroprusside is a prodrug that releases NO non-enzymatically. Upon entering circulation, it reacts with sulfhydryl groups on erythrocytes and other proteins. This process involves a one-electron reduction, leading to the rapid decomposition of the SNP molecule and the release of one molecule of nitric oxide and five cyanide ions (CN⁻).

SNP_Pathway SNP Sodium Nitroprusside (Fe²⁺(CN)₅NO) Reduction Reductive Process (e.g., via Erythrocyte Sulfhydryl Groups) SNP->Reduction Non-enzymatic NO Nitric Oxide (NO) Reduction->NO Cyanide 5 Cyanide Ions (5 CN⁻) Reduction->Cyanide Toxic Cyanide Toxicity Cyanide->Toxic

Caption: Mechanism of NO and Cyanide Release from Sodium Nitroprusside.

This compound (as a Sydnonimine)

This compound, like other sydnonimines such as Molsidomine, is a prodrug that undergoes metabolic activation. Molsidomine is first converted in the liver to its active form, SIN-1. SIN-1 then undergoes a non-enzymatic, pH-dependent hydrolysis to open its ring structure, forming SIN-1A.[4] Crucially, the release of NO from SIN-1A is an oxygen-dependent process.[4][5] This oxidative reaction consumes molecular oxygen and releases NO, but also simultaneously produces a superoxide (B77818) anion (O₂⁻).[5]

Sydnonimine_Pathway cluster_0 Prodrug Activation (e.g., Molsidomine) Molsidomine This compound / Molsidomine (Prodrug) SIN1 Active Metabolite (e.g., SIN-1) Molsidomine->SIN1 Hepatic Metabolism SIN1A Ring-Opened Form (e.g., SIN-1A) SIN1->SIN1A Non-enzymatic hydrolysis Oxidation Oxidative Process SIN1A->Oxidation NO_Syd Nitric Oxide (NO) Oxidation->NO_Syd Superoxide Superoxide (O₂⁻) Oxidation->Superoxide O2 Molecular Oxygen (O₂) O2->Oxidation Peroxynitrite Peroxynitrite (ONOO⁻) Formation NO_Syd->Peroxynitrite Superoxide->Peroxynitrite

Caption: Mechanism of NO and Superoxide Release from Sydnonimines.

Shared Downstream Signaling Pathway

Regardless of the source, the released NO molecule from either donor follows the same canonical signaling pathway to induce vasodilation. NO diffuses into vascular smooth muscle cells and binds to the heme moiety of soluble guanylate cyclase (sGC), activating the enzyme. Activated sGC catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), which in turn activates Protein Kinase G (PKG), leading to a cascade of events that decrease intracellular calcium and cause smooth muscle relaxation.

sGC_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation Leads to

Caption: The canonical NO/cGMP signaling pathway for vasodilation.

Comparative Pharmacological and Safety Profiles

The distinct mechanisms of NO release give rise to different pharmacological and safety profiles. SNP is characterized by its rapid, potent, but highly toxic nature, while sydnonimines offer a different profile that may avoid cyanide toxicity but introduces other considerations.

Table 1: Pharmacological Performance Comparison
FeatureSodium NitroprussideThis compound / Molsidomine (Sydnonimines)
NO Release Mechanism Reductive, non-enzymatic decompositionProdrug activation followed by O₂-dependent oxidative decomposition[4][5]
Co-products Released 5 Cyanide (CN⁻) ions , Methemoglobin[6]Superoxide (O₂⁻) [5]
Onset of Action Very rapid (30-60 seconds)[7]Slower, dependent on metabolism (Molsidomine: ~20-30 min)
Duration of Action Very short (effects cease 1-10 minutes after stopping infusion)[6]Longer, sustained release (Molsidomine: 4-6 hours)[8]
Potency Very highModerate to high
Route of Administration Intravenous infusion only[6]Primarily oral (for Molsidomine)[8]
Tolerance Minimal to none reported[9]Minimal to none reported[8]
Table 2: Safety and Toxicity Comparison
FeatureSodium NitroprussideThis compound / Molsidomine (Sydnonimines)
Primary Toxicity Cyanide Toxicity : High risk, especially with high doses or prolonged infusion. Can be lethal.[10]Peroxynitrite Formation : Co-release of NO and superoxide can form peroxynitrite (ONOO⁻), a potent cytotoxic oxidant.[11]
Metabolic Concerns Thiocyanate accumulation in renal impairment.[10]Dependent on hepatic metabolism for activation.
Common Side Effects Profound hypotension, headache, dizziness, nausea.[6]Headache, hypotension.[12]
Monitoring Requires continuous, invasive blood pressure monitoring; monitoring for metabolic acidosis as a sign of cyanide toxicity.[10]Standard blood pressure monitoring.

Experimental Protocols for Comparative Assessment

For researchers aiming to directly compare novel NO donors against standards like SNP, a series of established in vitro and ex vivo assays are required.

Experimental Workflow

A logical workflow ensures a comprehensive comparison, moving from basic chemical properties to functional biological effects.

Workflow cluster_0 In Vitro Characterization cluster_1 Ex Vivo Functional Assessment cluster_2 Data Analysis NO_Release 1. NO Release Assay (Chemiluminescence / Griess) sGC_Activity 2. sGC Activation Assay (Purified Enzyme) NO_Release->sGC_Activity Confirm sGC is target Vaso 3. Vasodilation Assay (Isolated Aortic Rings) sGC_Activity->Vaso Confirm functional effect Analysis 4. Potency (EC₅₀) & Efficacy (Eₘₐₓ) Calculation Vaso->Analysis

Caption: Experimental workflow for comparing NO donor performance.

Protocol 1: Quantification of Nitric Oxide Release

Objective: To measure and compare the rate and quantity of NO released from donor compounds in an aqueous solution.

  • Method 1: Griess Assay (Indirect Detection)

    • Principle: The Griess reaction is a two-step diazotization reaction that detects nitrite (B80452) (NO₂⁻), a stable and primary oxidation product of NO in aqueous solutions.[13]

    • Reagents: Griess Reagent (typically a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine in an acidic solution), Sodium Nitrite (for standard curve), test compounds (SNP, this compound).

    • Procedure:

      • Prepare a standard curve using serial dilutions of sodium nitrite (e.g., 1-100 µM).

      • Incubate the NO donor compounds at desired concentrations in a physiological buffer (e.g., PBS, pH 7.4) for various time points.

      • At each time point, take an aliquot of the sample solution.

      • Mix the sample aliquot with an equal volume of Griess Reagent.[14]

      • Incubate in the dark at room temperature for 10-15 minutes to allow for color development (a magenta azo dye).[14][15]

      • Measure the absorbance at ~540 nm using a microplate reader.

      • Calculate the nitrite concentration in the samples by comparing their absorbance to the sodium nitrite standard curve.

  • Method 2: Chemiluminescence (Direct Detection)

    • Principle: This is a highly sensitive method that directly measures NO gas. The sample is injected into a reaction chamber where NO reacts with ozone (O₃) to produce excited nitrogen dioxide (NO₂). As NO₂ decays to its ground state, it emits photons, and the light intensity is proportional to the NO concentration.[16][17]

    • Apparatus: Chemiluminescence NO analyzer.

    • Procedure:

      • Calibrate the analyzer using a certified NO gas standard.

      • Prepare solutions of the NO donor compounds in a sealed, gas-tight purge vessel containing a deoxygenated buffer.

      • Continuously bubble an inert carrier gas (e.g., nitrogen) through the solution to strip the released NO.

      • Direct the carrier gas stream into the reaction chamber of the chemiluminescence analyzer.

      • Record the signal over time to generate a real-time profile of NO release.

Protocol 2: Soluble Guanylate Cyclase (sGC) Activation Assay

Objective: To determine the ability of the released NO to activate its primary enzymatic target, sGC.

  • Principle: This assay measures the production of cGMP from GTP by purified sGC enzyme in the presence of the NO donor.

  • Materials: Purified recombinant sGC, assay buffer (e.g., 50 mM TEA, pH 7.4, with MgCl₂ and DTT), GTP, a phosphodiesterase (PDE) inhibitor (e.g., IBMX, to prevent cGMP degradation), test compounds, and a cGMP detection kit (e.g., ELISA, HTRF).[18]

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer, PDE inhibitor, and purified sGC enzyme.

    • Add the NO donor compounds at a range of concentrations to the reaction mixture.

    • Initiate the reaction by adding GTP.

    • Incubate at 37°C for a defined period (e.g., 10 minutes).

    • Terminate the reaction (e.g., by adding EDTA or boiling).

    • Quantify the amount of cGMP produced using a commercial immunoassay kit according to the manufacturer's instructions.

    • Plot the cGMP concentration against the NO donor concentration to determine the EC₅₀ (the concentration that produces 50% of the maximal effect).

Protocol 3: Ex Vivo Vasodilation Assay (Isolated Organ Bath)

Objective: To assess the functional effect of the NO donors on vascular tone in isolated arterial tissue.

  • Principle: Arterial rings (e.g., from rat aorta) are mounted in an organ bath under tension and pre-constricted. The ability of the NO donor to relax this pre-constricted tissue is measured as a change in isometric force.[19][20]

  • Apparatus: Tissue organ bath system with isometric force transducers, data acquisition system.

  • Materials: Krebs-Henseleit buffer, a vasoconstrictor (e.g., Phenylephrine, U46619), test compounds.

  • Procedure:

    • Harvest a thoracic aorta from a euthanized rat and place it in ice-cold Krebs buffer.

    • Carefully clean the aorta of connective tissue and cut it into 2-3 mm rings. The endothelium may be mechanically removed for some experiments to confirm a direct effect on smooth muscle.

    • Mount the aortic rings in the organ baths filled with Krebs buffer, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.

    • Apply a baseline tension (e.g., 1.5-2.0 g) and allow the tissue to equilibrate for 60-90 minutes.

    • Induce a stable contraction with a vasoconstrictor agent (e.g., Phenylephrine at ~1 µM).

    • Once the contraction plateau is reached, add the NO donor compounds in a cumulative, concentration-dependent manner.

    • Record the relaxation response at each concentration.

    • Express the relaxation as a percentage reversal of the pre-induced contraction. Plot the percent relaxation against the log concentration of the donor to calculate EC₅₀ and Eₘₐₓ (maximal relaxation).

Conclusion

Sodium Nitroprusside and this compound (representing the sydnonimine class) are both effective NO donors, but they operate via fundamentally different mechanisms with distinct pharmacological and safety profiles.

  • Sodium Nitroprusside is a powerful, extremely rapid, and short-acting vasodilator. Its clinical utility is limited to acute, monitored settings due to the significant and dose-dependent risk of lethal cyanide toxicity .[10] Its NO release is a direct, reductive chemical decomposition.

  • This compound and other sydnonimines like Molsidomine offer a slower onset and longer duration of action, making them suitable for chronic oral therapy (in the case of Molsidomine).[8] Their key mechanistic features are the requirement for oxygen and the simultaneous production of superoxide , which can lead to the formation of cytotoxic peroxynitrite.[5][11] This pathway completely avoids cyanide toxicity but introduces potential concerns related to oxidative stress.

The choice between these classes of donors depends entirely on the experimental or clinical context. For researchers, understanding these mechanistic differences is crucial for interpreting experimental results and for the rational design of new NO-releasing therapeutics. The trade-off between SNP's high potency and rapid control versus the different safety profile and release kinetics of sydnonimines remains a central theme in the field of NO donor pharmacology.

References

A Comparative Analysis of Feprosidnine and Traditional Antidepressants for Major Depressive Disorder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy, mechanisms of action, and experimental protocols related to Feprosidnine (Sydnophen) and traditional classes of antidepressants, including Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs), Tricyclic Antidepressants (TCAs), and Monoamine Oxidase Inhibitors (MAOIs). This document is intended to serve as a resource for researchers and professionals in the field of drug development by presenting available data and methodologies in a structured format.

Introduction

This compound is a psychostimulant drug with antidepressant properties that was developed in the Soviet Union in the 1970s.[1] Its unique pharmacological profile, which includes reversible monoamine oxidase inhibition, distinguishes it from traditional antidepressant agents.[1] While extensive clinical data from large-scale, comparative trials are limited for this compound, this guide synthesizes the available information and contrasts it with the well-established profiles of SSRIs, TCAs, and MAOIs.

Comparative Efficacy and Tolerability

Table 1: Comparative Efficacy of Traditional Antidepressants vs. Placebo

Antidepressant ClassRepresentative DrugsEfficacy (Odds Ratio vs. Placebo)Key Findings from Meta-Analyses
TCAs Amitriptyline, ClomipramineAmitriptyline: 2.13 (most effective)Generally show high efficacy but are associated with a higher side-effect burden.[2]
SSRIs Escitalopram, Sertraline, FluoxetineEscitalopram: 1.84; Sertraline: 1.77Often considered first-line treatments due to a favorable balance of efficacy and tolerability.[3][4]
MAOIs Phenelzine, TranylcypromineNot individually reported in the meta-analysis, but generally considered effective, particularly for atypical depression.[3]Use is often limited by dietary restrictions and potential for drug interactions.[5]
SNRIs Venlafaxine, DuloxetineVenlafaxine: 1.78Efficacy is comparable to or, in some cases, greater than SSRIs.[6]
Atypical Antidepressants Mirtazapine, BupropionMirtazapine: 1.89Offer different mechanisms of action and side-effect profiles.

Data extracted from a network meta-analysis by Cipriani et al. (2018), which included 522 trials with 116,477 participants.[2]

Table 2: Comparative Acceptability (Tolerability) of Traditional Antidepressants

Antidepressant ClassRepresentative DrugsAcceptability (Odds Ratio for Dropout vs. Placebo)Key Findings from Meta-Analyses
TCAs Amitriptyline, ClomipramineClomipramine: 1.30 (worse than placebo)Generally less well-tolerated than newer agents.[2]
SSRIs Fluoxetine, Sertraline, CitalopramFluoxetine: 0.88 (better than placebo)Generally well-tolerated with fewer dropouts compared to TCAs.[2]
MAOIs Phenelzine, TranylcypromineData not specifically reported in the meta-analysis, but known for a challenging side-effect profile.High dropout rates are often attributed to side effects and necessary restrictions.[5]
SNRIs Venlafaxine, DuloxetineVenlafaxine: 1.05Dropout rates can be higher than for some SSRIs.[2]
Atypical Antidepressants Agomelatine, MirtazapineAgomelatine: 0.84 (better than placebo)Tolerability profiles vary significantly between individual drugs.

Data extracted from a network meta-analysis by Cipriani et al. (2018).[2]

Mechanisms of Action and Signaling Pathways

The therapeutic effects of this compound and traditional antidepressants are rooted in their distinct interactions with neurotransmitter systems in the brain.

This compound: The primary mechanism of this compound's antidepressant action is believed to be its reversible inhibition of monoamine oxidase (MAO).[1] MAO is an enzyme responsible for the breakdown of monoamine neurotransmitters such as serotonin, norepinephrine (B1679862), and dopamine.[5] By reversibly inhibiting MAO, this compound increases the synaptic availability of these neurotransmitters. In addition to MAO inhibition, this compound is reported to have cholinergic, adrenergic, and opioid-related actions, although the clinical significance of these additional effects is not well-established.[1]

Traditional Antidepressants:

  • SSRIs: Selectively block the reuptake of serotonin into the presynaptic neuron, thereby increasing the concentration of serotonin in the synaptic cleft.

  • TCAs: Inhibit the reuptake of both serotonin and norepinephrine to varying degrees, but also interact with other receptors, leading to a broader range of side effects.[7]

  • MAOIs: Irreversibly or reversibly inhibit the monoamine oxidase enzyme, leading to increased levels of serotonin, norepinephrine, and dopamine.[5][8]

Below are diagrams illustrating the proposed signaling pathways.

Feprosidnine_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft MAO Monoamine Oxidase (MAO) Neurotransmitters Monoamines (Serotonin, Norepinephrine, Dopamine) MAO->Neurotransmitters Metabolizes This compound This compound This compound->MAO Reversible Inhibition Increased_Neurotransmitters Increased Monoamine Concentration Neurotransmitters->Increased_Neurotransmitters Increased Availability

Caption: Proposed mechanism of this compound via reversible MAO inhibition.

Traditional_Antidepressants_Mechanisms cluster_ssri SSRI Mechanism cluster_tca TCA Mechanism SSRI SSRI SERT Serotonin Transporter (SERT) SSRI->SERT Blocks Serotonin_Synapse_S Increased Synaptic Serotonin SERT->Serotonin_Synapse_S Leads to TCA TCA SERT_TCA SERT TCA->SERT_TCA Blocks NET_TCA Norepinephrine Transporter (NET) TCA->NET_TCA Blocks Serotonin_Norepi_Synapse_T Increased Synaptic Serotonin & Norepinephrine SERT_TCA->Serotonin_Norepi_Synapse_T Leads to NET_TCA->Serotonin_Norepi_Synapse_T Leads to Clinical_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (e.g., HDRS Score) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment Treatment Group (e.g., this compound) Randomization->Treatment Control Control Group (Placebo or Active Comparator) Randomization->Control FollowUp Follow-up Assessments (e.g., Weekly HDRS) Treatment->FollowUp Control->FollowUp Endpoint End-of-Study Assessment (Primary Efficacy Endpoint) FollowUp->Endpoint Analysis Data Analysis (Comparison of Groups) Endpoint->Analysis

References

A Comparative Guide to Sydnone Imine Derivatives: Feprosidnine, Molsidomine, and Linsidomine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of feprosidnine and other key sydnone (B8496669) imine derivatives, namely molsidomine (B1677406) and its active metabolite, linsidomine (B1675546). Sydnone imines are a class of mesoionic heterocyclic compounds known for their diverse pharmacological activities.[1][2] This document focuses on their mechanisms of action, pharmacological profiles, and clinical applications, supported by available experimental data.

Overview and Chemical Structures

Sydnone imines are characterized by a unique mesoionic 1,2,3-oxadiazole (B8650194) ring structure.[3] While sharing this common chemical scaffold, substitutions on the ring lead to significantly different pharmacological effects. The compounds discussed in this guide are:

  • This compound (Sydnophen): A psychostimulant with antidepressant properties developed in the USSR.[4]

  • Molsidomine: A cardiovascular drug used for the treatment of angina pectoris.[5][6]

  • Linsidomine (SIN-1): The active metabolite of molsidomine, responsible for its vasodilatory effects.[5][7]

Mechanism of Action: A Tale of Two Pathways

The primary mechanism of action for molsidomine and linsidomine is the release of nitric oxide (NO), a potent vasodilator.[7][8] this compound, on the other hand, exhibits a more complex pharmacology primarily centered on its stimulant effects, although it is also suggested to have NO-donating properties.[4][9]

Molsidomine and Linsidomine: The NO-Donating Pathway

Molsidomine is a prodrug that is hepatically metabolized to its active form, linsidomine (SIN-1).[5][7] Linsidomine then spontaneously, in a non-enzymatic process, releases nitric oxide.[6] This NO release is a key differentiator from traditional organic nitrates, which often require enzymatic activation and can lead to the development of tolerance.[7][10]

The released NO activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells, leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP).[7][11] Elevated cGMP levels activate protein kinase G (PKG), which in turn reduces intracellular calcium concentrations, resulting in smooth muscle relaxation and vasodilation.[8] This leads to a reduction in both preload and afterload on the heart, alleviating the symptoms of angina.[6] Additionally, the released NO possesses anti-platelet aggregation properties.[7][10]

Molsidomine Molsidomine (Prodrug) Linsidomine Linsidomine (SIN-1) Active Metabolite Molsidomine->Linsidomine Hepatic Metabolism NO Nitric Oxide (NO) Linsidomine->NO Spontaneous Release sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates GTP GTP cGMP cGMP GTP->cGMP sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Ca2 Reduced Intracellular Ca2+ PKG->Ca2 Leads to Relaxation Smooth Muscle Relaxation (Vasodilation) Ca2->Relaxation

Signaling pathway of Molsidomine and Linsidomine.
This compound: A Multifaceted Mechanism

This compound's primary pharmacological profile is that of a central nervous system (CNS) stimulant.[4] Its mechanism is believed to be multifactorial and includes:

  • Monoamine Oxidase Inhibition: this compound acts as a reversible inhibitor of monoamine oxidase (MAO), which would lead to increased levels of monoamine neurotransmitters like dopamine, norepinephrine, and serotonin (B10506) in the synaptic cleft.[4]

  • Adrenergic and Cholinergic Actions: It has been reported to have effects on both adrenergic and cholinergic systems.[9]

  • Opioid and Nitric Oxide Donating Actions: While less established, some sources suggest potential opioid and NO-donating activities contributing to its overall pharmacological effect.[4][9]

In contrast to molsidomine, the primary therapeutic application of this compound is not in cardiovascular disease but in treating conditions like asthenic depressions, fatigue, and narcolepsy.[4]

Pharmacokinetics: A Comparative Overview

The pharmacokinetic profiles of these compounds are crucial for their therapeutic applications. Molsidomine is well-absorbed orally and undergoes a significant first-pass metabolism to linsidomine.[12]

ParameterMolsidomineLinsidomine (from Molsidomine)This compound
Bioavailability 44-59%[12]-Data not available
Time to Peak Plasma Concentration (tmax) 1-2 hours[12]1-2 hours[12]Data not available
Half-life (t1/2) 1.6 ± 0.8 hours (parent)[13]1-2 hours[12]Data not available
Metabolism Hepatic, to Linsidomine (SIN-1)[5][7]Spontaneous degradation to release NO[6]Likely hepatic
Excretion >90% renal (as metabolites)[12]-Data not available

Clinical Efficacy and Therapeutic Use

The differing mechanisms of action translate to distinct clinical applications for these sydnone imine derivatives.

Molsidomine and Linsidomine in Cardiovascular Disease

Molsidomine is an established anti-anginal agent.[10] Clinical trials have demonstrated its efficacy in improving exercise tolerance and reducing the frequency of anginal attacks in patients with stable angina pectoris.[14][15][16] A key advantage of molsidomine is the lack of development of tolerance, a common issue with long-term use of organic nitrates.[10] Linsidomine, administered intravenously, has been shown to be effective in the treatment of unstable angina.[17]

Clinical EndpointMolsidomineLinsidomine
Indication Stable angina pectoris[14]Unstable angina[17]
Effect on Exercise Tolerance Significantly improved[14][16]-
Reduction in Anginal Attacks Significant reduction[14]Effective in controlling symptoms in 75% of patients[17]
Development of Tolerance Not observed[10]Not observed[17]
This compound as a Psychostimulant

This compound was used for its stimulant and antidepressant effects.[4] Its indications included apathic and asthenic depressions, fatigue, and narcolepsy.[4] The therapeutic dose range was reported to be 10-50 mg per day.[4] Unlike molsidomine, it is not used for cardiovascular conditions.

Experimental Protocols: An Overview

The evaluation of sydnone imine derivatives involves a range of in vitro, in vivo, and clinical studies.

In Vitro Assessment of Vasodilation

A standard method to assess the vasodilatory properties of NO donors is the use of isolated arterial rings (e.g., from rabbit aorta or human coronary arteries) mounted in an organ bath. The experimental workflow is as follows:

A1 Isolate Arterial Rings A2 Mount in Organ Bath A1->A2 A3 Pre-contract with Agonist (e.g., Phenylephrine) A2->A3 A4 Cumulative Addition of Sydnone Imine Derivative A3->A4 A5 Measure Isometric Tension (Relaxation) A4->A5 A6 Construct Dose-Response Curve A5->A6

Workflow for in vitro vasodilation assay.

This assay allows for the determination of the potency (EC50) and efficacy of the compound in inducing smooth muscle relaxation.

In Vivo Hemodynamic Studies

Animal models (e.g., rats, dogs) are used to evaluate the in vivo hemodynamic effects. This typically involves the cannulation of arteries and veins to measure blood pressure, heart rate, and other hemodynamic parameters following the administration of the drug.

Clinical Trials for Anti-Anginal Efficacy

Clinical trials in patients with stable angina often employ a double-blind, placebo-controlled, crossover design.[15] Key assessments include:

  • Exercise Tolerance Testing: Patients undergo standardized exercise tests (e.g., treadmill with Bruce protocol) to measure the time to onset of angina, time to 1mm ST-segment depression, and total exercise duration.[15]

  • Frequency of Anginal Attacks and Nitrate Consumption: Patients record the number of angina attacks and the use of sublingual nitrates in a diary.[14]

Summary of Comparison

FeatureThis compoundMolsidomine / Linsidomine
Primary Pharmacological Class Psychostimulant, Antidepressant[4]Vasodilator, Anti-anginal[5][6]
Primary Mechanism of Action MAO inhibition, Adrenergic/Cholinergic effects[4][9]Nitric Oxide (NO) donation[7][8]
Key Active Principle This compoundLinsidomine (SIN-1)[5][7]
Primary Clinical Use Asthenic depression, fatigue, narcolepsy[4]Angina pectoris[5][17]
Development of Tolerance Not a primary concern for its indicationsNot observed, an advantage over nitrates[10]

Conclusion

This compound and molsidomine/linsidomine, while both being sydnone imine derivatives, represent a clear example of how structural modifications on a common chemical scaffold can lead to vastly different pharmacological profiles and clinical applications. Molsidomine and its active metabolite linsidomine are potent NO-donating vasodilators with a well-established role in the management of angina pectoris. Their key advantage lies in the non-enzymatic release of NO, which circumvents the development of tolerance seen with traditional nitrates. This compound, in contrast, is a psychostimulant with a complex, multi-target mechanism of action, and its therapeutic use is in the realm of neurology and psychiatry rather than cardiology. For researchers in drug development, the study of these compounds highlights the versatility of the sydnone imine structure and the importance of detailed mechanistic and comparative studies to delineate their therapeutic potential.

References

Navigating the Analytical Landscape for Feprosidnine: A Comparative Guide to Method Cross-Validation

Author: BenchChem Technical Support Team. Date: December 2025

A critical step in drug development and quality control is the rigorous validation of analytical methods. For Feprosidnine, a sympathomimetic amine of the amphetamine class, ensuring the accuracy, precision, and reliability of its quantification is paramount. While specific cross-validation studies for this compound are not extensively documented in publicly available literature, a robust framework can be established by examining the well-developed analytical methodologies for structurally similar compounds, primarily amphetamines.

This guide provides a comparative overview of common analytical techniques applicable to the determination of this compound, drawing upon established validation data for related substances. The focus is on providing researchers, scientists, and drug development professionals with the necessary information to select and validate appropriate analytical methods for their specific needs. The primary methods discussed include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

The selection of an analytical method is often dictated by the matrix in which the analyte is to be quantified (e.g., bulk pharmaceutical ingredient, dosage form, biological fluid), the required sensitivity, and the available instrumentation. Cross-validation of these methods is essential to ensure that they provide equivalent results and are interchangeable, which is a critical aspect of method transfer between laboratories or for the confirmation of results.

Mechanism of Action: A Look into Sympathomimetic Amines

This compound, as a sympathomimetic amine, is expected to exert its effects by modulating the levels of monoamine neurotransmitters in the synaptic cleft. The diagram below illustrates a generalized signaling pathway for amphetamine-like substances.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VMAT2 VMAT2 Dopamine_Vesicle Dopamine Vesicles VMAT2->Dopamine_Vesicle Packages Dopamine TAAR1 TAAR1 DAT Dopamine Transporter (DAT) TAAR1->DAT Phosphorylates & Reverses DAT Dopamine_cleft Dopamine DAT->Dopamine_cleft Efflux of Dopamine Feprosidnine_in This compound Feprosidnine_in->VMAT2 Inhibits Feprosidnine_in->TAAR1 Activates Feprosidnine_in->DAT Enters neuron via DAT Dopamine_Receptor Dopamine Receptor Dopamine_cleft->Dopamine_Receptor Binds

Caption: Generalized signaling pathway of a sympathomimetic amine like this compound.

Comparative Analysis of Analytical Methods

The following tables summarize the key performance characteristics of HPLC, GC-MS, and LC-MS/MS methods based on data from studies on amphetamine and related compounds. These parameters are crucial for the cross-validation process.

Table 1: High-Performance Liquid Chromatography (HPLC) Method Parameters

ParameterReported Values for Amphetamine-like Compounds
Linearity (r²) > 0.99[1]
Accuracy (%) 86.63 - 105.87[1]
Precision (CV %) Intra-assay: 1.9 - 13.5, Inter-assay: 3.3 - 14.3[1]
Limit of Detection (LOD) 0.16 mg/L in urine (with derivatization)[2]
Limit of Quantification (LOQ) 0.40 mg/L in urine (with derivatization)[2]
Common Detectors UV, Fluorescence, Electrochemical
Matrices Bulk drug, Pharmaceutical formulations, Biological fluids (urine, plasma)[3]

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method Parameters

ParameterReported Values for Amphetamine-like Compounds
Linearity 10 - 2000 ng/mL (plasma, urine), 0.20 - 20 ng/mg (hair)[4]
Recovery (%) 74 - 89[4]
Precision (RSD %) < 0.25 for stable compounds
Limit of Detection (LOD) 2 - 5 ng/mL (plasma, urine), 0.1 - 0.2 ng/mg (hair)[4]
Derivatization Often required to improve volatility and thermal stability[5]
Matrices Biological fluids (urine, plasma, hair), Seized drug samples[4]

Table 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Parameters

ParameterReported Values for Amphetamine-like Compounds
Linearity (r²) > 0.99
Accuracy (%) 86.63 - 105.87
Precision (CV %) Intra-assay: 1.9 - 13.5, Inter-assay: 3.3 - 14.3
Limit of Detection (LOD) As low as 0.1 ng/mL[6]
Limit of Quantification (LOQ) Typically in the low ng/mL range
Derivatization Generally not required
Matrices Biological fluids (urine, plasma, hair), Surface water[1][7][8]

Experimental Protocols: A Guideline

Detailed methodologies are fundamental for the reproducibility and cross-validation of analytical methods. Below are generalized protocols for each technique, which should be optimized and validated for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Protocol
  • Sample Preparation:

    • Bulk Drug/Dosage Form: Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile, or mobile phase). Dilute to a known concentration within the calibration range.

    • Biological Fluids (e.g., Urine): Perform a sample clean-up step such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components.[9] An internal standard should be added prior to extraction. For some applications, derivatization with a fluorogenic reagent may be necessary to enhance sensitivity.[10]

  • Chromatographic Conditions:

    • Column: A reversed-phase column (e.g., C18, C8) is commonly used.[3]

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile, methanol) is typical.[3] The pH of the buffer should be adjusted to ensure the analyte is in a suitable ionic state.

    • Flow Rate: Typically 0.5 - 1.5 mL/min.

    • Detection: UV detection at a wavelength of maximum absorbance for this compound. Fluorescence or electrochemical detection can be used for higher sensitivity, potentially requiring derivatization.

  • Validation Parameters to Assess:

    • Specificity, Linearity, Range, Accuracy, Precision (repeatability and intermediate precision), Limit of Detection (LOD), Limit of Quantification (LOQ), and Robustness.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Sample Preparation:

    • Extraction: Similar to HPLC, LLE or SPE is used to isolate the analyte from the sample matrix.[4]

    • Derivatization: this compound, being an amine, will likely require derivatization to increase its volatility and thermal stability for GC analysis. Common derivatizing agents for amphetamines include trifluoroacetic anhydride (B1165640) (TFA), pentafluoropropionic anhydride (PFPA), or heptafluorobutyric anhydride (HFBA).[11]

  • GC-MS Conditions:

    • Column: A capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is generally suitable.

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: An optimized temperature gradient is used to ensure good separation of the analyte from other components.

    • Injection Mode: Splitless injection is often used for trace analysis.

    • MS Detection: The mass spectrometer is typically operated in electron ionization (EI) mode. Data can be acquired in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis to enhance sensitivity and selectivity.[4]

  • Validation Parameters to Assess:

    • Similar to HPLC, with a focus on the reproducibility of the derivatization step.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
  • Sample Preparation:

    • Sample preparation is often simpler than for GC-MS, as derivatization is usually not necessary. A "dilute-and-shoot" approach may be feasible for some matrices after protein precipitation. However, SPE is recommended for complex matrices to minimize matrix effects.[8]

  • LC-MS/MS Conditions:

    • LC System: Similar to HPLC, using a reversed-phase column and a gradient elution with a mobile phase consisting of an aqueous component (often with formic acid or ammonium (B1175870) formate) and an organic solvent.

    • MS/MS System: A triple quadrupole mass spectrometer is commonly used.

    • Ionization: Electrospray ionization (ESI) in positive ion mode is typically employed for amphetamine-like compounds.

    • Data Acquisition: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[12]

  • Validation Parameters to Assess:

    • In addition to the standard validation parameters, matrix effects (ion suppression or enhancement) must be thoroughly investigated and mitigated.

Cross-Validation Workflow

The cross-validation of these analytical methods is crucial to ensure consistency and reliability of results. The following diagram outlines a logical workflow for this process.

start Define Analytical Requirements (Matrix, Sensitivity, Throughput) method_dev Develop and Optimize Primary Method (e.g., HPLC-UV) start->method_dev validation1 Full Validation of Primary Method (ICH Guidelines) method_dev->validation1 method_dev2 Develop and Optimize Secondary Method (e.g., LC-MS/MS) validation1->method_dev2 validation2 Full Validation of Secondary Method method_dev2->validation2 cross_val Cross-Validation Study validation2->cross_val select_samples Select a Set of Real Samples (at least 3 concentration levels) cross_val->select_samples analyze1 Analyze Samples with Primary Method select_samples->analyze1 analyze2 Analyze Samples with Secondary Method select_samples->analyze2 compare Statistically Compare Results (e.g., t-test, Bland-Altman plot) analyze1->compare analyze2->compare acceptance Results within Acceptance Criteria? compare->acceptance fail Investigate Discrepancies & Re-optimize/Re-validate acceptance->fail No pass Methods are Considered Cross-Validated acceptance->pass Yes fail->method_dev fail->method_dev2

Caption: A workflow for the cross-validation of two analytical methods.

Conclusion

While direct cross-validation data for this compound analytical methods is sparse, a comprehensive validation strategy can be effectively designed and executed by leveraging the extensive knowledge base available for analogous amphetamine-type compounds. The choice between HPLC, GC-MS, and LC-MS/MS will depend on the specific application, required sensitivity, and laboratory capabilities. A thorough validation of the chosen methods, followed by a rigorous cross-validation study as outlined, will ensure the generation of reliable and interchangeable data, which is fundamental for regulatory submissions, quality control, and research and development in the pharmaceutical industry.

References

Head-to-Head Study: Feprosidnine and Moclobemide - A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the pharmacological profiles of Feprosidnine and Moclobemide reveals significant gaps in the available research for this compound, limiting a direct head-to-head evaluation. While Moclobemide is a well-characterized reversible inhibitor of monoamine oxidase A (MAO-A) with extensive clinical data, this compound, a stimulant and antidepressant drug developed in the USSR, has a less defined mechanism of action and a scarcity of publicly available quantitative data.

This compound, also known as Sydnophen, is reported to possess antidepressant and stimulant properties.[1] Its therapeutic applications have included the treatment of asthenic and apathic depressions, fatigue, and narcolepsy.[1] The mechanism of action for this compound is multifaceted and not fully elucidated, but it is known to include reversible inhibition of monoamine oxidase (MAO).[1]

In contrast, Moclobemide is a well-documented benzamide (B126) derivative that acts as a selective and reversible inhibitor of MAO-A (RIMA).[2] This selective action leads to an increase in the synaptic concentrations of key neurotransmitters such as serotonin (B10506), norepinephrine, and dopamine, which is central to its antidepressant effects.[2] Moclobemide has been extensively studied in clinical trials and is indicated for the treatment of major depressive disorder and social anxiety disorder.

Quantitative Analysis of MAO Inhibition

ParameterThis compoundMoclobemideReference
MAO-A Inhibition (IC50) Data not available~1 µM - 5 µM (rat brain mitochondria)
MAO-B Inhibition (IC50) Data not available> 100 µM (rat brain mitochondria)
Selectivity for MAO-A Data not availableHigh

Pharmacokinetic Profiles

The pharmacokinetic properties of a drug are crucial for determining its dosing regimen and potential for drug interactions. While a detailed pharmacokinetic profile for Moclobemide is well-established, corresponding data for this compound is sparse.

ParameterThis compoundMoclobemideReference
Bioavailability Data not available~60-80% after single dose, approaches 100% after repeated doses
Half-life Data not available1-2 hours
Metabolism Data not availableExtensively metabolized in the liver, primarily by oxidation
Excretion Data not availablePrimarily renal

Clinical Efficacy and Safety

Numerous clinical trials have established the efficacy and safety profile of Moclobemide in the treatment of depression, often comparing it to tricyclic antidepressants (TCAs) and selective serotonin reuptake inhibitors (SSRIs). Moclobemide has demonstrated comparable efficacy to these agents with a generally more favorable side-effect profile, particularly regarding anticholinergic and cardiovascular effects.

For this compound, while its clinical use in the past suggests efficacy in certain depressive and asthenic conditions, there is a lack of published, controlled clinical trials directly comparing it to Moclobemide or other standard antidepressants in the accessible scientific literature.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the established mechanism of action for Moclobemide and a general workflow for assessing MAO inhibition, which would be applicable to the study of this compound should the necessary experimental data become available.

cluster_presynaptic Presynaptic Neuron cluster_synaptic Synaptic Cleft MAO-A MAO-A Metabolites Metabolites MAO-A->Metabolites Monoamines Monoamines Monoamines->MAO-A Metabolism Increased Monoamines Increased Monoamines Monoamines->Increased Monoamines Increased Availability Moclobemide Moclobemide Moclobemide->MAO-A Reversible Inhibition cluster_workflow MAO Inhibition Assay Workflow Prepare_Reagents Prepare Enzyme (MAO-A/B), Substrate, and Inhibitor (this compound/Moclobemide) Incubate Incubate Enzyme with Varying Inhibitor Concentrations Prepare_Reagents->Incubate Add_Substrate Add Substrate to Initiate Reaction Incubate->Add_Substrate Measure_Activity Measure Product Formation (e.g., Spectrophotometry, Fluorometry) Add_Substrate->Measure_Activity Data_Analysis Calculate % Inhibition and Determine IC50 Measure_Activity->Data_Analysis

References

A Comparative Guide to the Reversibility of MAO Inhibition: Feprosidnine vs. Tranylcypromine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of feprosidnine and tranylcypromine (B92988), two monoamine oxidase (MAO) inhibitors, with a specific focus on the reversibility of their action. Understanding the nature of enzyme inhibition is critical for drug development, influencing pharmacokinetic and pharmacodynamic profiles, dosing regimens, and potential side effects.

Introduction to Monoamine Oxidase Inhibition

Monoamine oxidases (MAOs) are a family of enzymes responsible for the oxidative deamination of monoamine neurotransmitters, such as serotonin, norepinephrine, and dopamine. By inhibiting MAO, the levels of these neurotransmitters in the synaptic cleft are increased, which is the primary mechanism behind the therapeutic effects of MAO inhibitors (MAOIs) in the treatment of depression and other neurological disorders. MAO exists in two isoforms, MAO-A and MAO-B, which have different substrate specificities and inhibitor sensitivities. The nature of this inhibition can be either reversible or irreversible, a fundamental distinction that dictates the pharmacological properties of the inhibitor.

This compound (Sydnophen): A Reversible MAO Inhibitor

This compound, known by the brand name Sydnophen, is a psychostimulant drug with antidepressant properties that was developed in the Soviet Union.[1] Its mechanism of action includes the reversible inhibition of monoamine oxidase.[1] This means that this compound binds non-covalently to the MAO enzyme, and the inhibition can be reversed as the concentration of the drug decreases in the body. This property generally leads to a shorter duration of action and a reduced risk of certain drug-drug and drug-food interactions compared to irreversible inhibitors.

Tranylcypromine: An Irreversible MAO Inhibitor

Tranylcypromine is a well-established MAOI used in the treatment of major depressive disorder.[2] In stark contrast to this compound, tranylcypromine is a non-selective and irreversible inhibitor of both MAO-A and MAO-B.[2][3] It forms a covalent bond with the flavin adenine (B156593) dinucleotide (FAD) cofactor of the enzyme, leading to its permanent inactivation.[3] Restoration of MAO activity is dependent on the synthesis of new enzyme molecules, a process that can take several days to weeks. This irreversible action results in a prolonged pharmacodynamic effect that is independent of the drug's plasma half-life.[2]

Quantitative Comparison of MAO Inhibition

The following table summarizes the available quantitative data for this compound and tranylcypromine.

CompoundMAO-A IC50MAO-B IC50Reversibility
This compound Data not availableData not availableReversible[1]
Tranylcypromine 0.5 µM[4]2.3 µM[4]Irreversible[2][3]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Signaling Pathway of MAO Inhibition

The inhibition of MAO by either this compound or tranylcypromine leads to an increase in the concentration of monoamine neurotransmitters in the presynaptic neuron. This results in a greater release of these neurotransmitters into the synaptic cleft, enhancing neurotransmission. The key difference lies in the duration of this effect, which is dictated by the reversibility of the inhibition.

MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Monoamines_storage Monoamines (Serotonin, Norepinephrine, Dopamine) MAO Monoamine Oxidase (MAO) Monoamines_storage->MAO Degradation Monoamines_released Increased Monoamines Monoamines_storage->Monoamines_released Release Inhibitor MAO Inhibitor (this compound or Tranylcypromine) Inhibitor->MAO Inhibition Receptors Postsynaptic Receptors Monoamines_released->Receptors Binding & Activation Reversibility_Workflow cluster_results Results start Start: Pre-incubation (MAO Enzyme + Inhibitor) dilution Rapid 100-fold Dilution start->dilution measure_activity Measure MAO Activity (at t=0, 15, 30, 60 min) dilution->measure_activity reversible Activity Recovers -> Reversible Inhibition measure_activity->reversible If irreversible Activity Remains Low -> Irreversible Inhibition measure_activity->irreversible If

References

Benchmarking Feprosidnine's Stimulant Properties: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Feprosidnine (also known as Sydnophen) is a psychostimulant developed in the Soviet Union in the 1970s.[1] Structurally related to mesocarb, it has been noted for its stimulant effects and antidepressant activity.[1] This guide provides a comparative analysis of this compound's stimulant properties against more widely studied stimulants: amphetamine, methylphenidate, and modafinil. Due to the limited availability of quantitative preclinical data for this compound in Western literature, this comparison relies on its documented mechanisms of action and available data for the comparator drugs.

Comparative Data on Stimulant Properties

The following tables summarize key parameters related to the stimulant effects of these compounds. Data for this compound is largely qualitative or unavailable in the public domain, which is noted accordingly.

Table 1: Comparison of Effects on Locomotor Activity

CompoundEffect on Locomotor ActivityTypical Doses in Rodent Studies
This compound Increases locomotor activity (qualitative)Data not available
Amphetamine Dose-dependent increase in locomotor activity[2][3]1-10 mg/kg[2]
Methylphenidate Dose-dependent increase in locomotor activity[2][4][5]1-40 mg/kg[2][6]
Modafinil Increases locomotor activity, promotes wakefulness[5]25-100 mg/kg[5]

Table 2: Dopamine (B1211576) Transporter (DAT) Binding Affinity

CompoundDAT Binding Affinity (Ki, nM)Mechanism of Action at DAT
This compound Data not availableProposed dopamine reuptake inhibitor[7]
Amphetamine ~30-80 nM (varies by study)Substrate; reverses transport (efflux)[8][9]
Methylphenidate ~10-100 nM (varies by study)Blocker; inhibits reuptake[6][10]
Modafinil ~1,000-3,000 nM (weak)Weak dopamine reuptake inhibitor[11]

Table 3: Primary Mechanisms of Action and Effects on Wakefulness

CompoundPrimary Mechanism(s) of ActionEffect on Wakefulness
This compound Reversible MAO inhibitor, adrenergic, cholinergic, opioid, and nitric oxide donating actions[1]Promotes wakefulness, used for narcolepsy[1]
Amphetamine Promotes release of dopamine and norepinephrine[8][9]Strong promotion of wakefulness[11]
Methylphenidate Inhibits reuptake of dopamine and norepinephrine[6][10]Strong promotion of wakefulness[12]
Modafinil Atypical; weak dopamine reuptake inhibition, may affect other neurotransmitter systems[11][12]Promotes wakefulness, used for narcolepsy and shift work sleep disorder[12]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for key experiments cited in the comparison.

Locomotor Activity Assessment in Rodents (Open Field Test)

The open field test is a common method to assess general locomotor activity and exploratory behavior in rodents.[7][13][14]

  • Apparatus: A square arena (e.g., 40x40 cm or 50x50 cm) with walls to prevent escape. The arena is often equipped with infrared beams or an overhead video camera to track the animal's movement.[7][15]

  • Acclimation: Animals are brought to the testing room at least 30-60 minutes before the test to acclimate to the environment.[7][16]

  • Procedure: Each animal is placed individually in the center or a corner of the open field arena and allowed to explore freely for a set duration (e.g., 5-60 minutes).[16]

  • Data Collection: Automated tracking systems record parameters such as total distance traveled, time spent in different zones (center vs. periphery), and rearing frequency.[7]

  • Analysis: The total distance moved is a primary measure of locomotor activity.[16] Statistical analyses (e.g., ANOVA, t-tests) are used to compare the effects of different drug treatments.[13]

Dopamine Transporter (DAT) Binding Assay (Radioligand Displacement)

This in vitro assay determines the affinity of a compound for the dopamine transporter.[17]

  • Membrane Preparation: Brain tissue rich in DAT (e.g., striatum) is homogenized, and cell membranes are isolated through centrifugation.[17]

  • Assay Components: The assay mixture includes the prepared membranes, a radiolabeled ligand that binds to DAT (e.g., [³H]WIN 35,428 or [³H]GBR-12935), and varying concentrations of the unlabeled test compound (e.g., this compound).

  • Incubation: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated, typically by rapid filtration.

  • Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a dose-response curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.

Visualizations

Signaling Pathways and Experimental Workflows

stimulant_mechanisms cluster_amphetamine Amphetamine cluster_methylphenidate Methylphenidate cluster_this compound This compound amp Amphetamine vmat2 VMAT2 amp->vmat2 inhibits dat_amp DAT (reverse) amp->dat_amp reverses da_vesicle Dopamine Vesicle vmat2->da_vesicle blocks loading da_synapse_amp Synaptic Dopamine dat_amp->da_synapse_amp efflux mph Methylphenidate dat_mph DAT mph->dat_mph blocks da_synapse_mph Synaptic Dopamine dat_mph->da_synapse_mph inhibits reuptake fep This compound mao MAO fep->mao inhibits dat_fep DAT fep->dat_fep inhibits (proposed) adrenergic Adrenergic System fep->adrenergic modulates cholinergic Cholinergic System fep->cholinergic modulates da_synapse_fep Synaptic Dopamine mao->da_synapse_fep prevents breakdown dat_fep->da_synapse_fep inhibits reuptake

Caption: Comparative mechanisms of action for selected psychostimulants.

dat_binding_workflow start Start: Brain Tissue (Striatum) homogenize Homogenization & Centrifugation start->homogenize membranes Isolated Cell Membranes homogenize->membranes assay Incubate: - Membranes - Radioligand ([3H]L) - Test Compound (this compound) membranes->assay filter Rapid Filtration assay->filter count Scintillation Counting filter->count analyze Data Analysis (IC50 -> Ki) count->analyze end End: Binding Affinity (Ki) analyze->end

Caption: Experimental workflow for a DAT radioligand binding assay.

References

Assessing the Selectivity of Feprosidnine for MAO-A vs. MAO-B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of Feprosidnine's selectivity for monoamine oxidase-A (MAO-A) versus monoamine oxidase-B (MAO-B). Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide presents a framework for such an assessment, including comparative data for well-characterized MAO inhibitors and detailed experimental protocols. This allows for a thorough understanding of how this compound would be evaluated and contextualizes its potential therapeutic applications based on its putative selectivity profile.

This compound (also known as Sydnophen) is a psychostimulant drug developed in the Soviet Union that exhibits its mechanism of action, in part, through the reversible inhibition of monoamine oxidase.[1] The selectivity of an MAO inhibitor for the A or B isoform of the enzyme is a critical determinant of its therapeutic effects and side-effect profile. Selective MAO-A inhibitors are primarily effective as antidepressants, while selective MAO-B inhibitors are utilized in the treatment of Parkinson's disease and major depressive disorder.[2] Non-selective inhibitors, while effective, are associated with more significant side effects, including the risk of hypertensive crisis when tyramine-containing foods are consumed.[2]

Data Presentation: Comparative Inhibitory Activity

To quantitatively assess the selectivity of an MAO inhibitor, the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki) against both MAO-A and MAO-B is determined. The ratio of these values (Selectivity Index) provides a measure of the drug's preference for one isoform over the other.

Table 1: Comparative IC50 Values and Selectivity Indices of MAO Inhibitors

CompoundMAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity Index (MAO-B/MAO-A)Predominant Selectivity
This compound Data Not AvailableData Not AvailableNot DeterminedUnknown
Clorgyline8.51,200141MAO-A
Moclobemide20020,000100MAO-A
Selegiline (B1681611) (Deprenyl)1,000100.01MAO-B
Rasagiline4,4000.70.00016MAO-B
Tranylcypromine1001501.5Non-selective
Phenelzine5008001.6Non-selective

Note: The IC50 values presented are approximate and can vary depending on the experimental conditions. The data for comparator compounds is compiled from various sources for illustrative purposes.

Experimental Protocols

The determination of MAO inhibitory activity and selectivity is typically performed using in vitro enzyme assays. The following is a generalized protocol for such an experiment.

Monoamine Oxidase Inhibition Assay

Objective: To determine the IC50 values of a test compound (e.g., this compound) for the inhibition of MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • A suitable substrate (e.g., kynuramine (B1673886) or a fluorogenic substrate)

  • Test compound (this compound) and reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)

  • Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

  • Detection reagents

  • 96-well microplates (black plates for fluorescence assays)

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compound and reference inhibitors in the assay buffer.

  • Enzyme and Substrate Preparation: Dilute the MAO-A and MAO-B enzymes to the desired concentration in the assay buffer. Prepare the substrate solution.

  • Assay Reaction: a. To the wells of a microplate, add the assay buffer, the enzyme (either MAO-A or MAO-B), and the test compound at various concentrations. b. Incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow for inhibitor binding. c. Initiate the enzymatic reaction by adding the substrate to all wells.

  • Detection: a. After a specific incubation time (e.g., 30-60 minutes), stop the reaction (e.g., by adding a stop solution). b. Measure the product formation using a microplate reader. The detection method will depend on the substrate used (e.g., measuring fluorescence or absorbance).

  • Data Analysis: a. Calculate the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor. b. Plot the percent inhibition against the logarithm of the compound concentration. c. Determine the IC50 value by fitting the data to a dose-response curve.

  • Selectivity Index Calculation: Calculate the selectivity index by dividing the IC50 value for MAO-B by the IC50 value for MAO-A.

Mandatory Visualization

The following diagrams illustrate the key concepts and workflows discussed in this guide.

MAO_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron MA Monoamines (Serotonin, Dopamine, Norepinephrine) Vesicle Synaptic Vesicle MA->Vesicle Packaging MAO Monoamine Oxidase (MAO-A / MAO-B) MA->MAO Degradation Synapse Monoamines Vesicle->Synapse Release Metabolites Inactive Metabolites MAO->Metabolites Receptor Postsynaptic Receptors Synapse->Receptor Binding Signal Signal Transduction Receptor->Signal This compound This compound (MAO Inhibitor) This compound->MAO Inhibition

Caption: Monoamine Oxidase (MAO) Signaling Pathway and the Site of this compound Action.

MAO_Assay_Workflow A 1. Compound & Reagent Preparation B 2. Dispense Reagents to Microplate (Enzyme, Buffer, Inhibitor) A->B C 3. Pre-incubation (37°C, 15 min) B->C D 4. Add Substrate to Initiate Reaction C->D E 5. Incubation (37°C, 30-60 min) D->E F 6. Stop Reaction & Measure Signal E->F G 7. Data Analysis (IC50 Determination) F->G H 8. Calculate Selectivity Index (IC50 MAO-B / IC50 MAO-A) G->H

Caption: Experimental Workflow for Determining MAO Inhibitor Selectivity.

References

An In Vivo Comparative Analysis of Feprosidnine and L-DOPA in Parkinson's Disease Models: A Review of Available Evidence

Author: BenchChem Technical Support Team. Date: December 2025

A direct in vivo comparison of the efficacy and mechanisms of Feprosidnine and the gold-standard Parkinson's disease treatment, L-DOPA, in established animal models is currently unavailable in the published scientific literature. While extensive data exists for L-DOPA's performance in preclinical models, similar research on this compound, a stimulant developed in the Soviet Union in the 1970s, is not readily accessible. This guide synthesizes the available information on both compounds and outlines the necessary experimental data required for a comprehensive comparative analysis.

Introduction to this compound and L-DOPA

L-DOPA (Levodopa) is the most effective and widely used treatment for the motor symptoms of Parkinson's disease. As a precursor to dopamine (B1211576), L-DOPA can cross the blood-brain barrier and is converted into dopamine in the brain, thereby replenishing the depleted dopamine levels that characterize the disease. Its efficacy in improving motor function is well-documented in numerous in vivo studies using neurotoxin-based models of Parkinson's disease, such as those induced by 6-hydroxydopamine (6-OHDA) and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP).

This compound , also known as Sydnophen, is a psychostimulant drug with a unique chemical structure. Its reported mechanisms of action are multifaceted and include reversible inhibition of monoamine oxidase (MAO), which would theoretically increase the levels of monoamine neurotransmitters like dopamine.[1] It has also been noted to possess antidepressant properties.[1] However, its potential therapeutic effects in the context of Parkinson's disease have not been thoroughly investigated in publicly available in vivo studies.

Data Presentation: A Comparative Framework

To facilitate a future comparison, the following tables outline the key quantitative data points that would be essential for evaluating the relative performance of this compound and L-DOPA in Parkinson's disease models. Currently, data for this compound is not available.

Table 1: Comparative Efficacy on Motor Function in a 6-OHDA Rodent Model

Treatment GroupApomorphine-Induced Rotations (rotations/min)Cylinder Test (% contralateral paw use)Pole Test (time to descend, s)
Vehicle Control
L-DOPA
This compound Data not availableData not availableData not available

Table 2: Comparative Neurochemical Effects in a 6-OHDA Rodent Model

Treatment GroupStriatal Dopamine Levels (% of control)Striatal DOPAC Levels (% of control)Striatal HVA Levels (% of control)Tyrosine Hydroxylase (TH) Positive Cell Count in Substantia Nigra (% of control)
Vehicle Control
L-DOPA
This compound Data not availableData not availableData not availableData not available

Table 3: Comparative Efficacy on Motor Function in an MPTP Rodent Model

Treatment GroupRotarod Performance (latency to fall, s)Open Field Test (total distance traveled, cm)Gait Analysis (stride length, cm)
Vehicle Control
L-DOPA
This compound Data not availableData not availableData not available

Table 4: Comparative Neurochemical Effects in an MPTP Rodent Model

Treatment GroupStriatal Dopamine Levels (% of control)Striatal DOPAC Levels (% of control)Striatal HVA Levels (% of control)Tyrosine Hydroxylase (TH) Positive Cell Count in Substantia Nigra (% of control)
Vehicle Control
L-DOPA
This compound Data not availableData not availableData not availableData not available

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe standard experimental protocols for inducing Parkinson's disease in animal models and assessing the effects of therapeutic interventions.

6-Hydroxydopamine (6-OHDA) Rodent Model of Parkinson's Disease

Objective: To create a unilateral lesion of the nigrostriatal dopamine pathway, mimicking the asymmetric motor symptoms of early-stage Parkinson's disease.

Methodology:

  • Animal Model: Adult male Sprague-Dawley rats or C57BL/6 mice are commonly used.

  • Anesthesia: Animals are anesthetized with an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).

  • Stereotaxic Surgery: The animal is placed in a stereotaxic frame. A small burr hole is drilled in the skull over the target brain region.

  • 6-OHDA Injection: A solution of 6-OHDA hydrochloride (typically 2-4 µg in 1-2 µL of saline with 0.02% ascorbic acid) is slowly infused into the medial forebrain bundle (MFB) or the striatum using a microsyringe. The coordinates for the injection site are determined from a stereotaxic atlas.

  • Post-operative Care: Animals receive post-operative analgesia and are closely monitored for recovery.

1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) Rodent Model of Parkinson's Disease

Objective: To induce a bilateral loss of dopaminergic neurons in the substantia nigra, which is a hallmark of Parkinson's disease.

Methodology:

  • Animal Model: C57BL/6 mice are most commonly used due to their sensitivity to MPTP.

  • MPTP Administration: MPTP hydrochloride is dissolved in saline and administered via intraperitoneal (i.p.) injection. A common sub-acute regimen involves multiple injections (e.g., 20-30 mg/kg) over several days.

  • Post-injection Monitoring: Animals are monitored for signs of toxicity and motor deficits.

Behavioral Assessments
  • Apomorphine-Induced Rotational Behavior (6-OHDA model): A dopamine agonist, apomorphine, is administered to the lesioned animals. The resulting rotational behavior (ipsilateral or contralateral to the lesion) is quantified as a measure of dopamine receptor supersensitivity and the extent of the lesion.

  • Cylinder Test (6-OHDA model): The spontaneous forelimb use of the animal is observed in a transparent cylinder. The number of times the animal uses its contralateral (impaired) versus ipsilateral (unimpaired) forelimb to contact the cylinder wall is recorded to assess motor asymmetry.

  • Rotarod Test: This test measures motor coordination and balance. The animal is placed on a rotating rod, and the latency to fall is recorded.

  • Open Field Test: Spontaneous locomotor activity, including total distance traveled and rearing frequency, is measured in an open arena.

Neurochemical Analysis
  • High-Performance Liquid Chromatography (HPLC): Brain tissue (striatum and substantia nigra) is dissected and analyzed by HPLC with electrochemical detection to quantify the levels of dopamine and its metabolites, DOPAC and HVA.

  • Immunohistochemistry: Brain sections are stained with antibodies against tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis, to visualize and quantify the number of surviving dopaminergic neurons.

Visualization of Pathways and Workflows

The following diagrams illustrate the proposed signaling pathway of L-DOPA and a general experimental workflow for preclinical drug testing in Parkinson's models. A corresponding diagram for this compound cannot be generated due to the lack of specific in vivo data in this context.

LDOPA_Pathway cluster_blood Bloodstream cluster_bbb Blood-Brain Barrier cluster_brain Brain LDOPA_blood L-DOPA LDOPA_brain L-DOPA LDOPA_blood->LDOPA_brain Transport Dopamine Dopamine LDOPA_brain->Dopamine AADC Decarboxylation Vesicle Synaptic Vesicle Dopamine->Vesicle Storage D2R D2 Receptor Vesicle->D2R Release Motor_Improvement Motor Symptom Improvement D2R->Motor_Improvement Activation

Caption: L-DOPA Signaling Pathway in Parkinson's Disease.

Experimental_Workflow Model Induce Parkinson's Model (6-OHDA or MPTP) Treatment Administer Treatment (Vehicle, L-DOPA, this compound) Model->Treatment Behavior Behavioral Testing (Rotation, Rotarod, etc.) Treatment->Behavior Analysis Neurochemical & Histological Analysis (HPLC, IHC) Behavior->Analysis Data Data Analysis & Comparison Analysis->Data

Caption: General Experimental Workflow for Drug Comparison.

Conclusion and Future Directions

A comprehensive in vivo comparison of this compound and L-DOPA in Parkinson's disease models is essential to evaluate the potential of this compound as a therapeutic agent. The current lack of published data on this compound in this specific context prevents a direct and objective comparison. Future research should focus on conducting in vivo studies using established rodent models of Parkinson's disease (6-OHDA and MPTP) to assess the efficacy of this compound on motor symptoms and its underlying neurochemical mechanisms. Such studies would need to include a direct comparison with L-DOPA to determine its relative therapeutic potential. The experimental protocols and data presentation frameworks provided in this guide offer a roadmap for conducting and reporting these much-needed investigations.

References

A Comparative Analysis of Feprosidnine's Efficacy Against Other Psychostimulants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the psychostimulant feprosidnine against other commonly known stimulants: amphetamine, methylphenidate, and modafinil (B37608). The comparison focuses on key efficacy parameters, including dopamine (B1211576) transporter affinity and effects on locomotor activity, supported by available experimental data.

Overview of Mechanisms of Action

Psychostimulant effects are largely mediated by their interaction with monoamine neurotransmitter systems in the brain, primarily dopamine (DA) and norepinephrine (B1679862) (NE). This compound, and its close analog mesocarb (Sydnocarb), primarily function as dopamine reuptake inhibitors.[1] This mechanism is shared with methylphenidate and modafinil, although the specifics of their interactions with the dopamine transporter (DAT) and their broader neurochemical profiles differ. Amphetamine, in contrast, not only inhibits DA and NE reuptake but also promotes their release.

Comparative Efficacy Data

The following tables summarize quantitative data from various preclinical studies. It is important to note that the data are compiled from different sources and experimental conditions, which should be taken into account when making direct comparisons.

Dopamine Transporter (DAT) Affinity

The affinity of a compound for the dopamine transporter is a key indicator of its potential as a dopamine reuptake inhibitor. This is typically measured as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Lower values indicate higher affinity.

CompoundDAT Affinity (Ki or IC50, nM)SpeciesTissue/AssayReference
This compound (Mesocarb) More effective than amphetamine in blocking DA uptakeRatStriatum and whole brain synaptosomes[1]
Amphetamine Ki: ~100-300In vivo estimate from microdialysisRat Striatum[2]
Methylphenidate Ki: 193In vitro-[3]
IC50: ---
Modafinil Ki: 1930 - 4800Guinea Pig, RatStriatum[1][4]
IC50: 3190 - 4000Guinea Pig, RatStriatum[1][4]

Note: A direct Ki value for this compound was not available in the reviewed literature. The provided information indicates a higher potency for dopamine uptake inhibition compared to amphetamine.[1]

Locomotor Activity in Animal Models

Locomotor activity is a common behavioral measure of psychostimulant effects in preclinical studies. An increase in locomotion is generally indicative of a stimulant response.

CompoundAnimal ModelDose RangeRoute of AdministrationObserved EffectReference
This compound (Sydnocarb) Dogs2-15 mg/kg-Stimulating effect[5]
Rabbits2-40 mg/kg-Stimulating effect[5]
Amphetamine Mice2-4 mg/kgi.p.Stimulation of locomotor activity[6]
Methylphenidate Mice1-3 mg/kgi.p.Increased locomotor activity[7]
Modafinil Mice20-40 mg/kgi.p.Stimulation of locomotor activity[6]
Ratsfrom 40 mg/kgi.p.Recovery of locomotor activity in habituated animals[8]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for a critical evaluation of the data.

Dopamine Transporter Affinity Assays
  • This compound (Mesocarb) vs. Amphetamine:

    • Method: In vitro measurement of inhibition of [3H]-dopamine uptake into synaptosomes.

    • Tissue Preparation: Synaptosomes were prepared from whole rat brain and specifically from the striatum.

    • Protocol: The ability of mesocarb and amphetamine to inhibit the uptake of radiolabeled dopamine into the prepared synaptosomes was measured. A comparison was also made in vivo by assessing the inhibition of 6-hydroxydopamine (6-OHDA)-induced depletion of cerebral catecholamines.[1]

  • Methylphenidate:

    • Method: In vitro radioligand binding assay.

    • Radioligand: [3H]WIN 35,428.

    • Tissue Preparation: Striatal membranes from rat brain.

    • Protocol: The affinity of methylphenidate for the dopamine transporter was determined by its ability to displace the radioligand [3H]WIN 35,428 from binding sites on rat striatal membranes.[9]

  • Modafinil:

    • Method: In vitro radioligand binding assay.

    • Radioligand: [3H]-WIN 35,428.

    • Tissue Preparation: Guinea pig striatum.

    • Protocol: The affinity of modafinil for the dopamine transporter was assessed by its ability to compete with [3H]-WIN 35,428 for binding to sites in the guinea pig striatum.[4] Another study utilized [125I]RTI-55 as the radioligand in rat brain tissue.[1]

Locomotor Activity Studies
  • This compound (Sydnocarb):

    • Animal Models: Dogs and rabbits.

    • Dosages: 2-15 mg/kg in dogs and 2-40 mg/kg in rabbits.

    • Protocol: The stimulating effect of sydnocarb was evaluated through conditioned reflex, electrographic, and behavioral tests.[5]

  • Amphetamine and Modafinil Comparison:

    • Animal Model: Mice.

    • Dosages: Modafinil (20-40 mg/kg, i.p.) and (+)-amphetamine (2-4 mg/kg, i.p.).

    • Protocol: The locomotor activity of mice was measured following intraperitoneal injection of the compounds. The study also investigated the effects of dopamine receptor antagonists on the observed hyperactivity.[6]

  • Methylphenidate:

    • Animal Model: Mice lacking dopamine D4 receptors and wild-type controls.

    • Dosages: 1 mg/kg and 3 mg/kg, i.p.

    • Protocol: Locomotor activity was assessed in conditioned place preference chambers following intraperitoneal injections of methylphenidate.[7]

Signaling Pathways and Experimental Workflows

Mechanism of Action of Dopamine Reuptake Inhibitors

The following diagram illustrates the primary mechanism of action for dopamine reuptake inhibitors like this compound, methylphenidate, and modafinil. By blocking the dopamine transporter (DAT), these compounds increase the concentration of dopamine in the synaptic cleft, leading to enhanced dopaminergic signaling.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DOPA L-DOPA DA_cyto Dopamine (Cytoplasm) DOPA->DA_cyto DOPA Decarboxylase DA_vesicle Dopamine (Vesicle) Synaptic_Cleft Dopamine DA_vesicle->Synaptic_Cleft Release DA_cyto->DA_vesicle VMAT2 DAT Dopamine Transporter (DAT) VMAT2 VMAT2 Synaptic_Cleft->DAT Reuptake DA_receptor Dopamine Receptors Synaptic_Cleft->DA_receptor Binding Postsynaptic_Effect Postsynaptic Effect DA_receptor->Postsynaptic_Effect Signal Transduction Psychostimulant This compound Methylphenidate Modafinil Psychostimulant->DAT Inhibition

Caption: Dopamine reuptake inhibition by psychostimulants.

Experimental Workflow for Locomotor Activity Assessment

This diagram outlines a typical experimental workflow for assessing the effect of a psychostimulant on locomotor activity in an animal model.

start Start acclimation Animal Acclimation to Testing Environment start->acclimation baseline Baseline Locomotor Activity Recording acclimation->baseline injection Drug/Vehicle Administration (i.p.) baseline->injection post_injection Post-Injection Locomotor Activity Recording injection->post_injection data_analysis Data Analysis (e.g., distance traveled, stereotypy counts) post_injection->data_analysis end End data_analysis->end

Caption: Workflow for locomotor activity studies.

References

Safety Operating Guide

Navigating the Disposal of Feprosidnine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Absence of specific regulatory guidance on the disposal of Feprosidnine, a sydnone (B8496669) imine-class stimulant, necessitates a comprehensive approach rooted in established best practices for hazardous and research chemical waste management. This guide provides essential safety and logistical information to ensure the proper and safe disposal of this compound in a laboratory setting.

For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical compounds is paramount to maintaining a safe laboratory environment and ensuring regulatory compliance. Due to the lack of explicit disposal protocols for this compound, a conservative approach treating it as hazardous waste is recommended.

Core Principles for this compound Disposal

The foundational step in disposing of this compound is to consult your institution's Environmental Health and Safety (EHS) department.[1][2] Adherence to local, state, and federal regulations is critical, and your EHS department can provide specific guidance tailored to your location and facility.

All personnel handling this compound waste must be equipped with appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1][2] Handling should occur in a well-ventilated area, preferably within a chemical fume hood.[1][2]

Step-by-Step Disposal Protocol

  • Waste Identification and Segregation:

    • Treat all this compound waste as hazardous chemical waste.

    • Segregate this compound waste from other waste streams to prevent unintended chemical reactions.[1] Do not mix with incompatible materials such as strong acids, bases, or oxidizers.[1]

    • Solid Waste: Collect unreacted this compound powder and contaminated materials (e.g., weighing paper, gloves) in a designated, clearly labeled, and sealable container.[2]

    • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and leak-proof container. The container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound."[3]

    • Empty Containers: Containers that held this compound should be triple-rinsed with a suitable solvent.[3] The rinsate must be collected and disposed of as hazardous waste.[3][4] After thorough rinsing, deface the original label and dispose of the container according to institutional guidelines.[1]

  • Waste Storage:

    • Store this compound waste in a designated Satellite Accumulation Area (SAA) that is secure and away from general laboratory traffic.[1]

    • Ensure waste containers are kept closed except when adding waste.[3]

    • Store in secondary containment to mitigate spills.[3]

  • Arranging for Disposal:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.[3][5]

    • Complete all necessary waste disposal paperwork accurately, detailing the contents of the containers.[1]

    • It is likely that the ultimate disposal method will be incineration by a licensed waste management contractor, which is a common and effective method for destroying pharmaceutical and chemical waste.[6]

Key Chemical Properties of this compound for Safe Handling

The following table summarizes key properties of this compound relevant to its handling and disposal.

PropertyValueImplication for Handling and Disposal
Chemical ClassMesoionic Sydnone ImineSydnone imines can be sensitive to pH and may decompose. Avoid mixing with strong acids or bases.
Molecular FormulaC₁₁H₁₃N₃ONitrogen-containing heterocyclic compound.
AppearanceWhite crystalsHandle as a fine powder, minimizing dust generation.
SolubilitySoluble in ethanol (B145695) and very soluble in water.Water solubility increases the risk of aqueous contamination if not handled properly.

Decision Workflow for this compound Disposal

The following diagram illustrates a logical workflow for the proper management and disposal of this compound waste in a laboratory setting.

FeprosidnineDisposalWorkflow start This compound Waste Generated identify Identify Waste Form (Solid, Liquid, Contaminated Material) start->identify segregate Segregate Waste into Designated Hazardous Waste Containers identify->segregate label_container Label Container: 'Hazardous Waste' 'this compound' Accumulation Start Date segregate->label_container store Store in Secure Satellite Accumulation Area (SAA) with Secondary Containment label_container->store contact_ehs Contact Environmental Health & Safety (EHS) for Pickup store->contact_ehs documentation Complete All Required Waste Disposal Paperwork contact_ehs->documentation pickup EHS Collects Waste for Final Disposal (e.g., Incineration) documentation->pickup end Disposal Complete pickup->end

This compound Disposal Workflow

Disclaimer: This information is intended as a general guide and is based on standard laboratory safety practices. Always consult your institution's specific waste disposal policies and the relevant Safety Data Sheet (SDS) for any chemical. If a specific SDS for this compound is unavailable, treat the substance with the caution required for a potentially hazardous research chemical.

References

Personal protective equipment for handling Feprosidnine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific handling and safety protocols for Feprosidnine is limited. This guide is based on general best practices for handling potent, pharmacologically active compounds and hazardous chemicals. Researchers must conduct a thorough, site-specific risk assessment and consult with their institution's Environmental Health and Safety (EHS) department before any handling of this compound.

This compound, also known as Sydnophen, is a stimulant drug developed in the 1970s.[1] As a pharmacologically active material, it requires careful handling to avoid accidental exposure.[2] This document provides essential guidance on personal protective equipment (PPE), operational procedures, and disposal plans for laboratory personnel.

Personal Protective Equipment (PPE)

The use of appropriate PPE is the final and critical barrier to exposure after all other control measures have been implemented.[3] The following table summarizes the recommended PPE for handling this compound, particularly in its solid (powder) form or in concentrated solutions.

Protection Type Required Equipment Specifications and Rationale
Hand Protection Double-gloving with chemotherapy-rated or chemical-resistant gloves.Provides a robust barrier against dermal absorption. The outer glove should be removed immediately after direct handling, and the inner glove removed after completing the procedure.[4][5] Powder-free gloves are recommended to prevent aerosolization and contamination.[3]
Eye and Face Protection Safety goggles and a full-face shield.Protects against splashes, aerosols, and airborne particles. A face shield offers an additional layer of protection for the entire face.[4][6]
Body Protection Disposable, fluid-resistant lab coat or gown with a solid front and long sleeves.Prevents contamination of personal clothing. Gowns should be made of low-permeability fabric and have tight-fitting cuffs.[5]
Respiratory Protection NIOSH-approved N95 or higher-rated respirator.Essential when handling the solid form of this compound to prevent inhalation of airborne particles. A risk assessment may indicate the need for a higher level of respiratory protection.[4]
Foot Protection Closed-toe shoes.Protects feet from potential spills and falling objects.[4]

Experimental Protocols and Handling Procedures

A systematic approach to handling this compound is crucial to minimize the risk of exposure. The following workflow outlines the key steps before, during, and after handling the compound.

G Experimental Workflow for Handling this compound cluster_pre Pre-Handling cluster_handling Handling cluster_post Post-Handling Verify spill kit and emergency station accessibility Verify spill kit and emergency station accessibility Don all required PPE Don all required PPE Verify spill kit and emergency station accessibility->Don all required PPE Weigh solid compound in a containment enclosure Weigh solid compound in a containment enclosure Don all required PPE->Weigh solid compound in a containment enclosure Proceed to handling Use dedicated and labeled glassware Use dedicated and labeled glassware Weigh solid compound in a containment enclosure->Use dedicated and labeled glassware Handle solutions in a chemical fume hood Handle solutions in a chemical fume hood Use dedicated and labeled glassware->Handle solutions in a chemical fume hood Carefully remove outer gloves Carefully remove outer gloves Handle solutions in a chemical fume hood->Carefully remove outer gloves Complete handling Decontaminate work surfaces Decontaminate work surfaces Carefully remove outer gloves->Decontaminate work surfaces Remove remaining PPE Remove remaining PPE Decontaminate work surfaces->Remove remaining PPE Wash hands thoroughly Wash hands thoroughly Remove remaining PPE->Wash hands thoroughly G Emergency Response Plan for this compound Exposure Event Exposure Event Skin Contact Skin Contact Exposure Event->Skin Contact Eye Contact Eye Contact Exposure Event->Eye Contact Inhalation Inhalation Exposure Event->Inhalation Ingestion Ingestion Exposure Event->Ingestion Spill Event Spill Event Evacuate and secure area Evacuate and secure area Spill Event->Evacuate and secure area Remove contaminated clothing Remove contaminated clothing Skin Contact->Remove contaminated clothing Rinse with water for 15 mins Rinse with water for 15 mins Eye Contact->Rinse with water for 15 mins Move to fresh air Move to fresh air Inhalation->Move to fresh air Call Poison Center/doctor Call Poison Center/doctor Ingestion->Call Poison Center/doctor Wash with soap and water Wash with soap and water Remove contaminated clothing->Wash with soap and water Seek medical attention Seek medical attention Wash with soap and water->Seek medical attention Rinse with water for 15 mins->Seek medical attention Move to fresh air->Seek medical attention Seek immediate medical attention Seek immediate medical attention Call Poison Center/doctor->Seek immediate medical attention Wear appropriate PPE Wear appropriate PPE Evacuate and secure area->Wear appropriate PPE Contain and clean up spill Contain and clean up spill Wear appropriate PPE->Contain and clean up spill Dispose of waste properly Dispose of waste properly Contain and clean up spill->Dispose of waste properly

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Feprosidnine
Reactant of Route 2
Feprosidnine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.